Lucidin

Catalog No.
S533740
CAS No.
478-08-0
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucidin

CAS Number

478-08-0

Product Name

Lucidin

IUPAC Name

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2

InChI Key

AMIDUPFSOUCLQB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone, lucidin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O

The exact mass of the compound Lucidin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile and Natural Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin primeveroside (this compound 3-O-β-primeveroside) is an anthraquinone glycoside. Its core structure consists of a this compound aglycone (1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione) linked to a primeverose sugar moiety (a disaccharide of glucose and xylose) [1] [2].

Basic Chemical Identifiers

Property Description
CAS Registry Number 29706-59-0 [1] [2]
Molecular Formula C₂₆H₂₈O₁₄ [1] [2]
Molecular Weight 564.49 g/mol [1] [2]
IUPAC Name 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydro-2-anthracenyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside [1]

This compound is primarily isolated from plants of the Rubia genus, such as Rubia tinctorum (European madder) and Rubia cordifolia (Indian madder) [3] [4] [5]. It is one of the major anthraquinone derivatives present in the roots, often in a glycosylated form [6] [7].

Analytical Methods and Isolation

The extraction and identification of this compound primeveroside typically involve chromatographic techniques.

HPLC Analysis [3] [6] this compound primeveroside can be identified and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with photodiode array (DAD) and mass spectrometric (MS) detection.

  • Sample Preparation: Plant material (e.g., dried roots) is often extracted with methanol or ethanol. Ethanol extraction can lead to the formation of an artifact, This compound-ω-ethyl ether [3].
  • Chromatographic Conditions:
    • Column: C18 column.
    • Mobile Phase: Typically, a gradient of water (or aqueous buffer like ammonium acetate) and acetonitrile, sometimes with an acid additive (e.g., trifluoroacetic acid).
    • Detection: DAD detection in the range of 254-430 nm; MS detection for accurate mass confirmation [6].

Isolation Protocol [3] A general workflow for isolation from R. tinctorum roots is as follows:

  • Extraction: Reflux the dried roots in ethanol.
  • Filtration and Concentration: Remove particulate matter and concentrate the extract under reduced pressure.
  • Partitioning: Partition the dried extract between water and an organic solvent like ethyl acetate.
  • Chromatography: Subject the extract to column chromatography (e.g., silica gel, Sephadex LH-20) using increasingly polar eluent systems (e.g., Hexane → Ethyl Acetate → Methanol).
  • Crystallization: Pure this compound primeveroside can be obtained as crystals, and its structure confirmed by X-ray crystallography [3].

The following diagram outlines the core experimental workflow for the isolation and analysis of this compound Primeveroside.

G start Plant Material (R. tinctorum Roots) step1 Extraction (Solvent Reflux) start->step1 step2 Filtration & Concentration step1->step2 artifact Artifact Formation (this compound-ω-ethyl ether) step1->artifact Ethanol Solvent step3 Liquid-Liquid Partitioning step2->step3 step4 Column Chromatography step3->step4 step5 Crystallization step4->step5 step6 HPLC-DAD-MS Analysis & ID step5->step6 step7 Structural Elucidation (NMR, X-ray) step6->step7

Experimental workflow for this compound Primeveroside isolation, highlighting potential artifact formation.

Metabolic Activation and Genotoxicity

A critical area of research for this compound primeveroside revolves around its metabolic conversion into genotoxic compounds.

Metabolic Pathway and DNA Adduct Formation [2] [8]

  • Hydrolysis: Upon ingestion or metabolism, the primeverose sugar moiety is cleaved off, releasing the aglycone, This compound.
  • Activation: this compound can be further metabolically activated to form a carbocation or quinone methide intermediate, a highly reactive electrophile.
  • DNA Binding: This reactive metabolite can covalently bind to DNA, forming stable adducts, primarily This compound-N²-dG (with deoxyguanosine) and This compound-N⁶-dA (with deoxyadenosine) [8].

In Vivo Evidence [2]

  • Animal studies have shown that feeding mice a diet containing 0.3% this compound primeveroside for 4-13 weeks induced the formation of this compound-specific DNA adducts and increased mutation frequencies.

The metabolic activation pathway of this compound Primeveroside and its subsequent DNA damage mechanism is summarized below.

G LuP This compound Primeveroside Luc This compound (Aglycone) LuP->Luc Hydrolysis QM Reactive Intermediate (Quinone Methide) Luc->QM Metabolic Activation DNA DNA Adducts (this compound-N²-dG, this compound-N⁶-dA) QM->DNA Covalent Binding Tox Genotoxic Effects (Mutations, Carcinogenicity) DNA->Tox

Metabolic activation pathway of this compound Primeveroside leading to DNA adduct formation.

Research Implications and Future Directions

For drug development professionals, the data presents a clear paradox. While anthraquinones, in general, are investigated for promising pharmacological activities like anticancer and anti-inflammatory effects [4] [7], the specific genotoxic profile of this compound primeveroside necessitates extreme caution.

  • Safety Assessment: The compound is a probable carcinogen, and its presence in herbal preparations, food additives, or natural colorants is a significant safety concern [2] [8].
  • Quality Control: For any product derived from madder root, rigorous analytical methods (as described above) are essential to quantify and control the levels of this compound primeveroside and its aglycone.
  • Mechanistic Studies: The well-defined mechanism of DNA adduct formation provides a model for studying the genotoxicity of related anthraquinones. Research suggests that rubiadin, another madder-derived anthraquinone, may also exert genotoxicity through metabolic conversion to this compound [8].

References

Genotoxicity and Carcinogenicity

Author: Smolecule Technical Support Team. Date: February 2026

Extensive research has established that lucidin (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) is genotoxic and has carcinogenic potential in rodents. The table below summarizes the key evidence from various experimental models.

Assay/Model Results and Findings Key Metabolites/Related Compounds
Salmonella typhimurium (multiple strains) Mutagenic without metabolic activation; potency increased with rat liver S9 mix [1] [2]. Lucidinethylether (formed in ethanolic extracts) also mutagenic, requiring metabolic activation [2].
Mammalian Cells (V79) Mutagenic at the HGPRT locus; induced DNA single-strand breaks and DNA-protein cross-links [1] [2].
Primary Rat Hepatocytes Induced unscheduled DNA synthesis (UDS), indicating DNA damage and repair [1] [2]. Rubiadin (a metabolite) showed stronger mutagenic effects than this compound in some assays [1].
Mouse Fibroblasts (C3H/M2) Caused cell transformation [1].
In Vivo (Mice) DNA adducts formed in the kidney and duodenum [1]. This compound primeveroside (LuP, a glycoside) is metabolized into this compound and rubiadin [1].

The genotoxicity of this compound is linked to its metabolism. When plant glycosides like This compound primeveroside (LuP) are consumed, they can be hydrolyzed in the body to release the aglycone, this compound [1]. Furthermore, the method of extraction impacts the compounds present; for instance, using boiling ethanol can convert this compound into lucidinethylether, which also demonstrates genotoxic properties [2].

Therapeutic Potential and Molecular Mechanisms

Despite its toxicity, recent computational studies reveal this compound's significant potential as a multi-targeted agent against cancers by interacting with critical signaling proteins.

Cancer Type Molecular Targets (PDB ID) Proposed Mechanism & Findings
Breast Cancer Estrogen receptor alpha (1A52), HER2 (1N8Z), CDK2 (3PXY), PI3K alpha (1E7U) [3]. In silico studies showed superior binding affinity and complex stability compared to FDA-approved drug Lapatinib, suggesting a broader therapeutic approach to overcome resistance [3].
HPV-Positive Cancers HPV16 E6 oncoprotein [4]. Molecular docking and dynamics simulations suggest this compound inhibits the E6/E6AP/p53 complex, leading to restored p53 levels and selective apoptosis in HPV-positive cancer cells [4].

The following diagram illustrates the proposed multi-targeted mechanism of action for this compound in breast cancer, based on computational studies.

f This compound Multi-Targeted Mechanism in Breast Cancer cluster_signaling Breast Cancer Signaling Pathways This compound This compound ER_Alpha Estrogen Receptor Alpha (1A52) This compound->ER_Alpha Inhibits HER2 HER2 (1N8Z) This compound->HER2 Inhibits CDK2 CDK2 (3PXY) This compound->CDK2 Inhibits PI3K_Alpha PI3K Alpha (1E7U) This compound->PI3K_Alpha Inhibits Cell_Proliferation Cell_Proliferation ER_Alpha->Cell_Proliferation Cell_Survival Cell_Survival HER2->Cell_Survival Cell_Cycle Cell_Cycle CDK2->Cell_Cycle Cell_Growth Cell_Growth PI3K_Alpha->Cell_Growth Inhibition Potential Overcome of Drug Resistance Cell_Proliferation->Inhibition Cell_Survival->Inhibition Cell_Cycle->Inhibition Cell_Growth->Inhibition

This compound's proposed multi-targeted inhibition of key breast cancer signaling proteins, potentially overcoming drug resistance [3].

Analytical Detection Methods

Given the toxicity concerns, reliable detection and quantification of this compound in plant materials and preparations are crucial for safety assessment. A 2025 study developed a Hypoxic Deep Eutectic Solvent-based Dispersive Liquid-Liquid Microextraction (HyDES-DLLME) method for simultaneous enrichment of this compound, alizarin, and rubiadin from Rubiae Radix et Rhizoma [5].

  • Extraction Solvent: A hypotoxic deep eutectic solvent (HyDES) composed of thymol and phenoxyethanol (molar ratio 1:4). This solvent is heavier than water, low in toxicity, and designed for high extraction efficiency [5].
  • Optimized Conditions: Key parameters include sample solution pH and salt concentration, which were thoroughly optimized to achieve effective enrichment of the target genotoxic compounds [5].
  • Analysis: The extracted analytes were separated and quantified using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) [5]. This method provides a green and effective approach for monitoring these contaminants in complex herbal matrices.

Research Implications and Future Directions

The dual nature of this compound necessitates a highly cautious and rigorous research pathway.

  • Toxicity is Established: The genotoxic and carcinogenic data are substantial. Any consideration for therapeutic use must first find a way to mitigate or absolutely control these risks, perhaps through targeted delivery or chemical modification [1] [2].
  • Therapeutic Promise is Preliminary: The encouraging results for breast and HPV-related cancers are based primarily on sophisticated computational models (molecular docking, dynamics simulations). These findings require validation in robust in vitro and in vivo biological systems to confirm efficacy and safety [3] [4].
  • Analytical Chemistry is Key: For researchers working with Rubia species or formulations containing them, employing sensitive and reliable detection methods like the HyDES-DLLME/HPLC-UVD protocol is essential for quality control and safety profiling [5].

References

Biosynthesis and Conversion Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin is not typically stored in its free form in the intact plant. Instead, it is formed through a specific enzymatic process when the plant tissue is damaged. The following diagram illustrates this conversion pathway and the factors influencing it.

G LuP This compound Primeveroside (Inactive Glycoside, Stored in plant) Enzyme β-Primeverosidase (Endogenous Enzyme) LuP->Enzyme  Hydrolysis This compound Free this compound (Bioactive, Mutagenic) Enzyme->this compound Induction Inducing Factors: Factor1 Wounding/Crushing Factor2 Methyl Jasmonate Factor1->Enzyme Factor2->Enzyme

This compound formation pathway from its glycoside precursor, induced by physical damage or chemical elicitors.

Analytical Methodologies

Accurate identification and quantification of this compound and its precursors are crucial for research. The table below summarizes two key analytical techniques.

Method Key Steps & Considerations Application & Relevance

| Quantitative ¹H NMR (qNMR) [1] | - Sample Prep: Extract dried root powder with deuterated DMSO. Use solvent residual peak as internal standard.

  • Analysis: Optimize NMR parameters (relaxation delay, pulse angle) for quantitative accuracy.
  • Validation: Confirm results with HPLC-UV-MS. | - Direct quantification of ruberythric acid and this compound-3-primeveroside in crude extracts.
  • Does not require purified reference standards. | | Enzyme Activity Assay [2] [3] | - Tissue Source: Use crude protein extract from fresh roots/hairy roots.
  • Reaction: Incubate extract with LuP substrate.
  • Detection: Monitor this compound formation via HPLC.
  • Characterization: Partial purification (e.g., 68 kDa protein fraction) to confirm β-primeverosidase specificity. | - Measures the activity of the endogenous enzyme responsible for this compound formation.
  • Useful for physiological studies on defense responses. |

> Important Note on Extraction Stability: Under acidic conditions (e.g., HCl:MeOH:H₂O), free this compound is unstable and rapidly degrades into xanthopurpurin via a retro-aldol reaction [4]. This is a critical consideration when analyzing historical textiles or plant extracts, as it can lead to the misidentification of the original dye source.

Critical Safety and Research Implications

For researchers in drug development, understanding the following implications is essential:

  • Genotoxicity Profile: this compound is a confirmed mutagen in bacterial (e.g., Salmonella typhimurium) and mammalian cell systems (e.g., Chinese hamster V79 cells). It can induce DNA single-strand breaks, DNA-protein cross-links, and unscheduled DNA synthesis [5].
  • Carcinogenic Potential: Long-term animal studies feeding ACI rats with madder root showed a dose-dependent increase in liver and kidney tumors, with DNA adducts formation linked to this compound [5].
  • Regulatory Status: Due to its genotoxic and carcinogenic potential, regulatory bodies like the European Medicines Agency (EMA) have raised significant concerns about the use of Rubia tinctorum extracts in medicinal products [1].

References

Chemical Identity and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin is a hydroxylated anthraquinone found primarily in plants of the Rubiaceae family, such as Rubia tinctorum (common madder) and Rubia cordifolia [1] [2]. It often exists in its glycosylated form, This compound-3-primeveroside, where a sugar moiety is attached to the anthraquinone core [3].

The table below summarizes its core chemical and pharmacological characteristics:

Property Description
IUPAC Name 1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone (inferred from structure)
Molecular Formula C~15~H~10~O~5~ (for aglycone) [3]
Natural Form Often found as this compound-3-primeveroside in plant roots/rhizomes [3]
Primary Sources Rubia tinctorum, Rubia cordifolia, Damnacanthus indicus [4] [1] [3]
Key Pharmacological Activities Anticancer (multitargeted), potential neuroprotective (Aβ aggregation inhibition) [5] [1]
Major Safety Concerns Genotoxic and mutagenic potential; conversion from its primeveroside form in vivo [3]

Analytical Methods and Experimental Protocols

Accurate identification and quantification of this compound are crucial for quality control and pharmacological research.

  • UHPLC/QTOF-MS for Characterization: This high-resolution technique is ideal for profiling complex plant extracts. One study used an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. Mass spectrometry with electrospray ionization (ESI) in positive ion mode and information-dependent acquisition (IDA) was employed to characterize this compound and other anthraquinones in Damnacanthus indicus [4].
  • ¹H NMR Spectroscopy for Quantification: This method offers a direct and standard-free alternative for quantifying this compound-3-primeveroside in plant extracts. The protocol involves extracting dried and powdered roots with a suitable solvent like methanol-DMSO. The ¹H NMR spectrum is recorded, and the concentration is calculated using the signal from residual protons of the deuterated solvent as an internal reference [3].

The workflow below illustrates the key steps in analyzing this compound from plant material:

Start Plant Material (Roots/Rhizomes) A Extraction (Methanol, sonication) Start->A B Centrifugation & Filtration A->B C Analytical Techniques B->C D1 UHPLC/QTOF-MS C->D1 D2 1H NMR Spectroscopy C->D2 E1 Identification and Tentative Characterization D1->E1 E2 Direct Quantification (Standard-free) D2->E2

Experimental workflow for this compound analysis from plant material to final output.

Pharmacological Activities and Mechanisms

Recent studies highlight this compound's potential as a therapeutic agent, particularly in oncology.

  • Multitargeted Anticancer Activity: A 2025 computational study demonstrated that this compound from Rubia cordifolia outperformed the FDA-approved drug Lapatinib in binding affinity, interaction potential, and complex stability with key breast cancer proteins (HER2, ERα, CDK2, and PI3K alpha). Molecular dynamics simulations over 100 nanoseconds confirmed the stability of these complexes, suggesting this compound's promise as a multitargeted breast cancer therapeutic [1].
  • Inhibition of Amyloid-β Aggregation: Research on Rubia argyi roots identified compounds that inhibit amyloid-β (Aβ) aggregation, a key pathological process in Alzheimer's disease. While 6-hydroxyrubiadin was the major active compound, this line of research underscores the neuroprotective potential of anthraquinones found in Rubia species [5].

Toxicity and Safety Profile

The therapeutic potential of this compound is tempered by significant safety concerns that must be addressed in drug development.

  • Genotoxic and Mutagenic Potential: The European Medicines Agency (EMA) has assessed this compound as having probable carcinogenic and genotoxic activity [3]. Studies show that this compound-3-primeveroside can be converted into the aglycone this compound by liver enzymes in the presence of NADPH, and this compound has been shown to induce mutations in Salmonella typhimurium [3].
  • Considerations for Drug Development: The genotoxicity risk necessitates strategies like using this compound as a scaffold for developing safer semisynthetic analogs, investigating prodrug approaches to minimize systemic exposure, and implementing rigorous purity controls to exclude this compound from botanical extracts.

Conclusion and Future Perspectives

This compound is a biologically active anthraquinone with compelling multitargeted anticancer properties [1] but carries a genotoxicity risk that requires careful management [3]. Future research should focus on:

  • Conducting in vitro and in vivo validation of its multitargeted anticancer mechanisms.
  • Exploring structural analogs of this compound to retain efficacy while improving the safety profile.
  • Developing standardized analytical methods to ensure the quality and consistency of this compound-containing extracts for research.

References

Comprehensive Technical Guide: Lucidin in Madder Root - Therapeutic Potential, Safety Profiles, and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties of Lucidin

This compound is a naturally occurring anthraquinone derivative primarily found in Rubia cordifolia (Indian Madder) and other Rubia species. This 1,3-dihydroxyanthraquinone with a hydroxymethyl group at C-2 represents both significant therapeutic potential and substantial safety concerns that must be carefully balanced in drug development. The compound exists in multiple forms within the plant, including the aglycone (free form) and various glycosylated derivatives such as This compound primeveroside (this compound-3-O-primeveroside), where the anthraquinone is conjugated with a disaccharide moiety [1]. This glycosylation affects both the compound's bioavailability and its biological activity, potentially modulating its therapeutic and toxicological profiles.

The fundamental chemical properties of this compound are well-characterized: it has a molecular formula of C₁₅H₁₀O₅, a molecular weight of 270.24 g/mol, and a CAS registry number of 478-08-0 [2] [3]. The compound typically presents as a light yellow to yellow solid at room temperature, with a melting point reported above 330°C, indicating high thermal stability [2]. Its structure features the basic anthraquinone skeleton with hydroxyl and hydroxymethyl substitutions at specific positions that govern its biological interactions, including intercalation with DNA and binding to various enzymatic targets. The glycosylated form, this compound primeveroside, has a more complex structure with a molecular formula of C₂₆H₂₈O₁₄ and a higher molecular weight of 564.49-564.5 g/mol [1].

Table 1: Basic Chemical and Physical Properties of this compound and Its Derivative

Property This compound This compound Primeveroside
CAS Number 478-08-0 [2] 29706-59-0 [1]
Molecular Formula C₁₅H₁₀O₅ [2] C₂₆H₂₈O₁₄ [1]
Molecular Weight 270.24 g/mol [2] 564.49-564.5 g/mol [1]
Appearance Light yellow to yellow solid [2] Solid/Powder [1]
Melting Point >330°C [2] Not specified
Solubility Soluble in DMSO [2] Not specified

Therapeutic Potential and Biological Activities

Anticancer Mechanisms and Molecular Targets

This compound demonstrates promising multitargeted anticancer activity through various mechanisms of action. Computational studies using multitargeted molecular docking have revealed that this compound exhibits significant binding affinity and interaction potential with multiple breast cancer targets, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), Cyclin-dependent kinase 2 (CDK2), and PI3K alpha [4]. In these simulations, this compound outperformed Lapatinib, an FDA-approved drug, in both stability and binding interactions. Specifically, WaterMap analysis revealed favorable hydration site energetics for this compound, enhancing its binding efficacy to these key protein targets [4]. Molecular dynamics simulations conducted over 100 nanoseconds further confirmed the superior stability of this compound-protein complexes compared to those formed with Lapatinib, suggesting a stronger and more durable therapeutic effect [4].

In cervical cancer models, this compound has demonstrated significant potential as an E6 protein inhibitor in Human Papillomavirus (HPV)-positive cancers [5]. The HPV E6 oncoprotein promotes carcinogenesis by inducing the degradation of p53, a critical tumor suppressor protein. Through molecular docking and dynamics simulations, this compound was found to effectively dock in the E6AP binding pocket of the E6 protein, thereby preventing E6-mediated p53 degradation [5]. This mechanism was experimentally validated in biochemical and cellular assays, where this compound treatment at 23 μM for 48 hours successfully re-established p53 protein levels and induced apoptosis in HPV-positive HeLa and Caski cells while showing selective toxicity toward cancerous cells over non-carcinogenic cell lines [5]. The compound exhibited IC₅₀ values of 23 μM and 45 μM against HeLa and Caski cells, respectively, demonstrating its potency against HPV-associated malignancies [6].

Table 2: Experimental Anticancer Activity of this compound in Various Models

Cancer Model Mechanism Experimental Findings Citation
Breast Cancer Multitargeted inhibition of ERα, HER2, CDK2, PI3K Superior binding affinity and complex stability compared to Lapatinib in computational studies [4]
Cervical Cancer (HPV+) Inhibition of E6-mediated p53 degradation IC₅₀ of 23 μM (HeLa) and 45 μM (Caski); increased p53 and Bax expression; caspase 3/7 activation [6] [5]
General Genotoxicity DNA interaction Induction of unprogrammed DNA synthesis in rat hepatocytes; DNA single-strand breaks and DNA-protein crosslinks in V79 cells [6]
Additional Biological Activities

Beyond its direct anticancer properties, this compound and its source plants have demonstrated other potentially valuable biological activities. Extracts from Prismatomeris fragrans, which contain this compound among other anthraquinones, have shown antiplasmodial activity against Plasmodium falciparum (IC₅₀ range 3.1-3.7 μg/mL), antimycobacterial activity against Mycobacterium tuberculosis (MIC range 25-100 μg/mL), and antifungal activity against Candida albicans (IC₅₀ range 11-17 μg/mL) [7]. While these activities cannot be attributed solely to this compound, they suggest broader therapeutic potential for anthraquinone-containing extracts that may include synergistic effects between multiple compounds.

Safety Concerns and Mutagenicity Profile

Despite its promising therapeutic potential, this compound presents significant safety concerns that must be addressed before clinical development. The compound has demonstrated mutagenic properties in both bacterial and mammalian cell systems [8] [6]. In the Salmonella microsome assay (Ames test) using strain TA100, this compound and its derivatives showed mutagenic activity even without metabolic activation [8] [6]. Studies have revealed that this compound can induce unprogrammed DNA synthesis in rat hepatocytes and cause single-strand DNA breaks and DNA-protein crosslinking in V79 cells [6]. Furthermore, this compound demonstrated the ability to induce malignant transformation of C3H/M2 mouse fibroblasts, forming transformation foci and exhibiting potential carcinogenicity [6].

The structure-activity relationship studies indicate that the mutagenicity is particularly associated with 1,3-dihydroxyanthraquinones containing a hydroxymethyl or methyl group at C-2 [8]. This structural feature enables the compound to react directly with DNA, potentially forming covalent DNA adducts that initiate mutagenesis and carcinogenesis. Long-term animal studies have confirmed these concerns, with ACI rats treated with 1-10% madder roots in their diet for 780 days showing a dose-dependent increase in benign and malignant tumors in the liver and kidney [2]. DNA adducts were observed in the liver, kidney, and colon of rats treated with 10% madder root for just two weeks, confirming the compound's ability to interact with mammalian DNA in vivo [2].

Table 3: Mutagenicity and Toxicity Profile of this compound

Toxicity Test Model System Results/Finding Citation
Ames Test Salmonella typhimurium (TA100) Mutagenic without metabolic activation [6]
Genotoxicity Chinese hamster fibroblast V79 cells Mutagenic at HGPRT locus; DNA single-strand breaks and DNA-protein crosslinks [6]
DNA interaction Primary rat hepatocytes Induction of unprogrammed DNA repair synthesis [6]
Carcinogenicity ACI rats (780-day exposure) Dose-dependent increase in liver and kidney tumors [2]
Cell transformation C3H/M2 mouse fibroblasts Induced malignant transformation and formation of transformation foci [6]

Purification Methods for Mutagenicity Reduction

Industrial-Scale Processes for Safer Extracts

Significant efforts have been dedicated to developing extraction and purification methods that minimize or eliminate the mutagenic compounds from madder root extracts while preserving the desirable components. One successful approach involves a biotechnological step where madder roots are stirred in water, allowing endogenous enzymes to reduce the this compound concentration to near-zero levels [8]. This enzymatic process is crucial as it prevents the subsequent formation of other mutagenic compounds like ibericin during extraction, particularly when ethanol is used as a solvent [8]. This method has been successfully scaled to industrial production at 5000 L capacity, demonstrating its commercial viability [8].

Additional purification techniques include flash chromatography for the removal of rubiadin (another mutagenic anthraquinone with a methyl group at C-2) and heat treatment during industrial downstream processing, such as spray drying, which further reduces mutagenicity [8]. Patent literature describes a comprehensive method for preparing purified madder root extract with minimal this compound content using specific adsorption chromatography on polystyrene resins [9]. This process involves contacting the madder extract with a cross-linked polystyrene resin, followed by washing with an aqueous medium and eluting with an organic solvent mixture to separate this compound and rubiadin from the desired colorants [9]. The resulting extracts contain significantly reduced levels of mutagenic compounds while maintaining their coloring or potentially therapeutic properties.

The following diagram illustrates the industrial-scale purification workflow for obtaining non-mutagenic madder root extract:

G RootPreparation Madder Root Preparation BiotechStep Enzymatic Bioprocessing (Stirring in Water) RootPreparation->BiotechStep LucidinReduced This compound Concentration Reduced to Near Zero BiotechStep->LucidinReduced Extraction Ethanol Extraction LucidinReduced->Extraction HeatTreatment Heat Treatment (Spray Drying) Extraction->HeatTreatment FlashChromatography Flash Chromatography (Rubiadin Removal) HeatTreatment->FlashChromatography NonMutagenic Non-Mutagenic Madder Extract FlashChromatography->NonMutagenic

Industrial purification workflow for non-mutagenic madder root extract

Experimental Protocols and Methodologies

Computational Assessment Methods
  • Molecular Docking Studies:

    • Protein Preparation: Retrieve protein structures (e.g., PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U for breast cancer targets; 4XR8 for HPV E6 protein) from the Protein Data Bank. Remove water molecules and co-crystallized ligands using software such as Chimera. Add hydrogen atoms, compute partial charges (Kollman/Gasteiger), and assign atom types in AutoDockTools. Convert the final prepared structure to PDBQT format for docking [4] [5].
    • Ligand Preparation: Draw this compound structure using ChemDraw software. Perform geometry optimization and energy minimization in Chem3D. Set rotatable bonds and torsions in AutoDockTools, then convert to PDBQT format [5].
    • Grid Map Calculation: Define the binding site using AutoGrid4 based on crystallographic coordinates of known binding pockets. Set grid box size to 50 × 50 × 50 points with 0.375 Å spacing to encompass the entire binding site [5].
    • Docking Parameters: Use the Lamarckian genetic algorithm with 2,500,000 maximum energy evaluations, population size of 150, and 15 independent runs per simulation. Analyze results based on binding energy (kcal/mol) and intermolecular interactions [5].
  • Molecular Dynamics Simulations:

    • System Setup: Solvate the protein-ligand complex in a water box (e.g., TIP3P water model) with appropriate boundary conditions. Add counterions to neutralize system charge [4].
    • Simulation Parameters: Conduct simulations using software such as GROMACS or AMBER. Run simulations for extended durations (100 ns) with a time step of 2 fs. Maintain constant temperature (300 K) and pressure (1 bar) using coupling algorithms [4].
    • Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bonding patterns over the simulation trajectory. Use WaterMap computations (5 ns) to assess water thermodynamics and binding interactions [4].
In Vitro Biological Assays
  • Cell Viability Assays (MTT):

    • Seed cancer cell lines (e.g., HeLa, Caski for cervical cancer; MCF-7, MDA-MB-231 for breast cancer) and appropriate control cells in 96-well plates at density of 5-10 × 10³ cells/well.
    • After 24-hour incubation, treat cells with this compound at varying concentrations (e.g., 0-100 μM) for 24-72 hours.
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
    • Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with reference filter at 630-650 nm.
    • Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [6] [5].
  • Apoptosis Analysis:

    • Treat target cells (e.g., HeLa) with this compound at IC₅₀ concentration (23 μM) for 48 hours.
    • Assess apoptosis using multiple methods:
      • Morphological analysis: Observe cell shrinkage, nuclear fragmentation, and chromatin condensation using phase-contrast microscopy.
      • Caspase 3/7 activation: Use Caspase-Glo 3/7 assay according to manufacturer protocol, measuring luminescence after 30-60 minute incubation.
      • Western blotting: Analyze protein expression of apoptosis markers (Bax, Bcl-2, cleaved caspase-3) after this compound treatment [6] [5].
  • Ames Test (Mutagenicity Assessment):

    • Use Salmonella typhimurium strain TA100 (and other strains as appropriate) with and without metabolic activation (S9 fraction).
    • Prepare this compound in DMSO at concentrations ranging from 0.1 to 30 μg/mL.
    • Mix bacterial culture with test compound and top agar, then pour onto minimal glucose agar plates.
    • Incubate plates at 37°C for 48-72 hours and count revertant colonies.
    • Consider test positive if there is a dose-responsive increase in revertants (typically 2-fold or greater over vehicle control) [8] [6].

Conclusion and Future Perspectives

This compound presents a complex profile of significant therapeutic potential tempered by serious safety concerns. Its multitargeted anticancer activity, particularly against breast cancer and HPV-related cervical cancer, makes it an attractive candidate for drug development. The compound's ability to inhibit multiple key pathways simultaneously – including ERα, HER2, CDK2, and PI3K in breast cancer, and the E6-p53 interaction in cervical cancer – suggests it could overcome the drug resistance often encountered with single-target therapies [4] [5]. However, its confirmed mutagenicity and potential for carcinogenicity present substantial challenges for therapeutic application [8] [6] [2].

References

Chemical Profile and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin (1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione) is a hydroxyanthraquinone naturally found in plants of the Rubia genus, such as Rubia cordifolia and Rubia tinctorum [1] [2]. Its pharmacological effects are promising but are accompanied by a known genotoxic profile.

The following diagram illustrates two primary anticancer mechanisms of action identified in recent studies:

G This compound This compound HPV_E6 HPV_E6 This compound->HPV_E6 Inhibits p53 p53 This compound->p53 Stabilizes Multiple Breast Cancer Targets\n(ERα, HER2, CDK2, PI3Kα) Multiple Breast Cancer Targets (ERα, HER2, CDK2, PI3Kα) This compound->Multiple Breast Cancer Targets\n(ERα, HER2, CDK2, PI3Kα) Binds & Inhibits HPV_E6->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces Multitargeted Inhibition Multitargeted Inhibition Multiple Breast Cancer Targets\n(ERα, HER2, CDK2, PI3Kα)->Multitargeted Inhibition Leads to Multitargeted Inhibition->Apoptosis Induces

Two primary anticancer mechanisms of this compound: inhibiting HPV E6 to induce apoptosis, and multitargeting key breast cancer proteins.

Quantitative Pharmacological Data

The table below summarizes key efficacy data from recent experimental studies:

Pharmacological Effect Experimental Model Dosage/Concentration Key Results & Efficacy Citation
Anti-HPV Cervical Cancer HeLa cells (HPV-18+) 23 μM for 48 hours IC~50~: 23 μM; Inhibited E6, increased p53 and Bax, activated Caspase 3/7, induced apoptosis. [3] [2]
Anti-HPV Cervical Cancer Caski cells (HPV-16+) 45 μM for 48 hours IC~50~: 45 μM; Selective cytotoxicity against HPV-positive cells. [3]
Multitargeted Breast Cancer In silico molecular docking N/A Outperformed FDA-approved Lapatinib in binding affinity and stability against ERα, HER2, CDK2, and PI3Kα. [4]
Pancreatic Cancer PANC-1 cells PC~50~: 54.7 μM for 24 hours Showed preferential cytotoxicity. [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies:

1. Mechanism in HPV-Positive Cells (In Vitro) [3] [2]

  • Cell Lines: HeLa (HPV-18 positive) and Caski (HPV-16 positive) vs. HPV-negative control lines.
  • Treatment: this compound at concentrations ranging from ~23 to 45 μM for 48 hours.
  • Viability Assay: MTT assay to determine IC~50~ values.
  • Apoptosis Detection: Caspase-Glo 3/7 assay and morphological analysis (cell shrinkage, nuclear fragmentation).
  • Protein Level Analysis: Western blotting to assess p53 and Bax protein expression.

2. Multitargeted Binding Analysis (In Silico) [4]

  • Protein Targets: Crystal structures of key breast cancer proteins (PDB IDs: 1A52-ERα, 1N8Z-HER2, 3PXY-CDK2, 1E7U-PI3Kα).
  • Docking Software: Molecular docking from the ZINC natural compound library.
  • Validation: Molecular Dynamics (MD) Simulations (100 ns) and WaterMap computations (5 ns) to assess complex stability and binding interactions.
  • Comparison: Binding affinity and stability were compared directly to the FDA-approved drug Lapatinib.

Critical Toxicity Profile

This compound's significant genotoxicity is a major barrier to its therapeutic development [1] [2].

  • Genotoxicity: Induces unprogrammed DNA synthesis in rat hepatocytes, causes single-strand DNA breaks and DNA-protein crosslinks in V79 cells, and is mutagenic in bacterial and mammalian cells [1] [2].
  • Carcinogenicity: Long-term administration of madder root (containing this compound) in ACI rats led to a dose-dependent formation of benign and malignant tumors in the liver and kidney [1].
  • DNA Adducts: In vivo studies in mice treated with this compound showed the formation of specific DNA adducts in the liver [1].

Future Research Directions

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Modifying the this compound structure to separate its anticancer efficacy from its genotoxic properties.
  • Advanced Delivery Systems: Developing targeted delivery systems (e.g., antibody-drug conjugates) to minimize off-target exposure and potential toxicity.
  • Comprehensive Toxicology: Conducting more extensive in vivo toxicology and pharmacokinetic studies to fully characterize its risk-benefit ratio.

References

Summary of Lucidin Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Proposed Mechanism of Action Key Findings Research Stage Citation
Breast Cancer Multitargeted inhibition of key proteins (ERα, HER2, CDK2, PI3Kα) [1] [2]. Outperformed FDA-approved drug Lapatinib in binding affinity, complex stability, and interaction profiles in computational studies [1] [3] [2]. In silico (Computer Simulation) [1] [3] [2]
Cervical Cancer (HPV-positive) Inhibition of viral oncoprotein E6, leading to re-establishment of p53 tumor suppressor function and apoptosis induction [4]. Selectively decreased viability and induced apoptosis in HPV-positive cells; confirmed via molecular docking and cellular assays [4]. In silico & In vitro (Cells) [4]
Multiple Myeloma (via Lucidin 3-methyl ether) Promotion of GSK-3β-independent β-catenin degradation, suppressing the Wnt/β-catenin pathway [5] [6]. Suppressed proliferation and induced apoptosis in multiple myeloma cell lines; identified as the major active metabolite in R. philippinensis [5] [6]. In vitro (Cells) [5] [6]

Critical Note on this compound Toxicity

While the therapeutic potential is promising, This compound has well-documented genotoxic and mutagenic properties [7]. Studies have shown that this compound can:

  • Cause mutations in various bacterial and mammalian cell strains [7].
  • Lead to DNA adduct formation in the organs of mice [7].
  • Its primeveroside derivative (LuP) is metabolized into this compound in the body, and rubiadin, another metabolite, may exhibit even stronger mutagenic effects [7].

This significant safety concern suggests that future drug development efforts may need to focus on designing novel this compound analogs or derivatives that retain its anticancer efficacy while eliminating its DNA-damaging properties.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the recent literature.

Computational Assessment for Breast Cancer Targets

The 2025 study used a multi-step computational workflow to evaluate this compound's potential against breast cancer proteins [1] [2]:

  • Protein Preparation: Structures of four key breast cancer proteins (PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U) were obtained and prepared. Their binding pockets were analyzed and validated using Ramachandran plots [1] [2].
  • Molecular Docking: Multitargeted docking was performed using a natural compound library from ZINC. The binding affinities and molecular interaction fingerprints of this compound and Lapatinib were compared [1] [2].
  • Advanced Simulations: WaterMap computations (5 ns) assessed water thermodynamics around the binding site. Molecular Dynamics (MD) Simulations (100 ns in water) evaluated the stability and dynamic behavior of the protein-ligand complexes [1] [2].

This workflow is summarized in the diagram below:

G PDB Protein Structure Preparation (PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U) Dock Molecular Docking (ZINC Natural Compound Library) PDB->Dock WM WaterMap Computation (5 ns simulation) Dock->WM MD Molecular Dynamics Simulation (100 ns in water) WM->MD Results Outcome: Binding Affinity, Interaction Fingerprints, Complex Stability

Experimental workflow for computational evaluation of this compound in breast cancer research.

Cellular Assays for HPV-Positive Cervical Cancer

The 2022 study on cervical cancer combined computational and laboratory techniques [4]:

  • In Silico Screening: Molecular docking and dynamics simulations were performed using the crystal structure of the HPV16 E6 protein (PDB: 4XR8) to identify this compound as a potential inhibitor.
  • Cell Viability Assay (MTT): Used to test the selective cytotoxicity of this compound on HPV-positive (HeLa, Caski) vs. HPV-negative (C33A) and non-carcinogenic (NHEK) cell lines.
  • Apoptosis Analysis: Caspase 3/7 activity was measured using a luminescence-based assay, and apoptosis was further confirmed by flow cytometry with Annexin V/propidium iodide staining.
  • Western Blot Analysis: Used to detect the re-establishment of p53 protein levels in cells after this compound treatment, confirming the proposed mechanism.
Mechanism Elucidation in Multiple Myeloma

The study on this compound 3-methyl ether for multiple myeloma focused on pathway analysis [5] [6]:

  • Reporter Assay: A β-catenin response transcription (CRT) assay in HEK293-FL reporter cells was used to identify extracts and compounds that inhibit the Wnt/β-catenin pathway.
  • Western Blot & RT-PCR: These techniques analyzed the levels of β-catenin protein and its downstream target genes (e.g., c-myc, cyclin D1) to confirm pathway suppression.
  • Cell Viability and Apoptosis Assays: MTT and caspase 3/7 assays, along with Annexin V staining, were used to confirm the anti-proliferative and pro-apoptotic effects.

The proposed mechanism for this derivative is shown below:

G LME This compound 3-Methyl Ether BCAT β-catenin LME->BCAT PHOS Phosphorylation (S33/S37/T41) BCAT->PHOS DEG Ubiquitination & Proteasomal Degradation PHOS->DEG TCF Inhibition of TCF-dependent Gene Expression (c-Myc, Cyclin D1) DEG->TCF Leads to

Proposed mechanism of this compound 3-methyl ether in promoting β-catenin degradation in multiple myeloma.

Conclusion and Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the this compound structure to dissociate anticancer efficacy from DNA interaction.
  • Prodrug Strategies: Designing derivatives that are activated only in the tumor microenvironment.
  • Robust In Vivo Studies: Once safer analogs are identified, thorough animal studies will be essential to validate efficacy and safety.

References

Application Notes: Lucidin Primeveroside

Author: Smolecule Technical Support Team. Date: February 2026

1. Source and Significance Lucidin primeveroside is an anthraquinone glycoside found in the roots of Rubia tinctorum L. (madder) [1] [2]. It has been used for over 2000 years as a natural dye for textiles [1]. From a pharmacological perspective, it is a precursor to the compound This compound, which has demonstrated genotoxic potential in studies, forming this compound-specific DNA adducts and increasing mutation frequencies in mice [3].

2. Key Physicochemical Properties The table below summarizes the key identifying information for this compound primeveroside.

Property Description
Chemical Name This compound primeveroside (this compound 3-O-β-primeveroside) [3]
Synonyms This compound 3-primveroside [4]
CAS Registry Number 29706-59-0 [3]
Molecular Formula C₂₆H₂₈O₁₄ [4] [3]
Molecular Weight 564.49 g/mol [3]
Appearance Solid, light yellow to yellow [3]

Experimental Protocols

Protocol 1: Isolation and Extraction from Madder Root

This protocol is adapted from established procedures for extracting this compound primeveroside from the roots of Rubia tinctorum L. [1] [2].

1.1 Materials

  • Plant Material: Dried roots of Rubia tinctorum L.
  • Solvent: Absolute ethanol
  • Equipment: Reflux apparatus, filtration setup, rotary evaporator, crystallization vessels

1.2 Procedure

  • Extraction: Place the dried madder root powder in a reflux apparatus. Perform a hot extraction using absolute ethanol as the solvent [1].
  • Filtration: After extraction, filter the mixture to remove solid plant debris [1].
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dried extract [1].
  • Crystallization: Re-dissolve the dried extract in methanol. Subject the solution to slow, gravitational separation to obtain crystals of this compound primeveroside [1] [2].

1.3 Critical Notes

  • The use of ethanol is crucial. This method yields four main anthraquinone compounds: This compound primeveroside, ruberythric acid, alizarin, and this compound-ω-ethyl ether [1].
  • Be aware that This compound-ω-ethyl ether is not a natural compound but an artifact formed during ethanol reflux [1].
  • The resulting dried extract is stable, not moisture-sensitive, and can be re-dissolved in methanol or other solvents for further analysis [1].
Protocol 2: Identification and Structural Elucidation

This protocol outlines the techniques used to confirm the identity and structure of isolated this compound primeveroside.

2.1 Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): Used to separate and identify this compound primeveroside in the crude extract [1].
  • Nuclear Magnetic Resonance (NMR): Record ¹H NMR (at 500 MHz) and ¹³C NMR (at 125 MHz) spectra using deuterated DMSO as the solvent. This provides definitive information on the molecular structure and primeverose glycosidic linkage [1] [2].
  • X-ray Crystallography: The crystal structure of this compound primeveroside has been elucidated, confirming it as the first known crystal structure of an anthraquinone glycoside [1] [2].

Safety and Handling Notes

Research indicates that this compound primeveroside itself can be metabolically converted in the body to This compound, a genotoxic compound [3].

  • In Vivo Data: Dietary administration of this compound primeveroside (0.3% in diet) to mice for 4 or 13 weeks induced the formation of this compound-specific DNA adducts and increased mutation frequencies [3].
  • Handling Recommendation: For research use only. This product is a controlled substance in some territories and is not for medicinal use [3].

Experimental Workflow Diagram

The following diagram illustrates the complete isolation and analysis workflow for this compound primeveroside.

Start Dried Madder Root Powder Step1 Ethanol Reflux Extraction Start->Step1 Step2 Filtration Step1->Step2 Step3 Concentration (Rotary Evaporator) Step2->Step3 Step4 Crystallization (Methanol) Step3->Step4 Step5 Crude this compound Primeveroside Crystals Step4->Step5 Step6 HPLC Analysis Step5->Step6 Step7 NMR Spectroscopy Step5->Step7 Step8 X-ray Crystallography Step5->Step8 Step9 Structural Elucidation & Confirmation Step6->Step9 Step7->Step9 Step8->Step9

Conclusion

This document provides a foundational guide for researchers working with this compound primeveroside. The protocols for extraction and characterization are well-established, enabling the production of pure compound for investigative studies. However, the critical safety findings regarding its metabolic conversion to a genotoxic agent necessitate careful handling and inform its potential applications in drug discovery, underscoring the importance of thorough safety profiling in any development pipeline.

References

Lucidin HPLC Analysis: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Challenge and Compound Instability Lucidin is an anthraquinone pigment found in madder roots (Rubia species) like Rubia tinctorum L. and Rubia cordifolia [1] [2] [3]. A primary challenge in its analysis is instability under acidic conditions commonly used for extraction. When heated in aqueous acid, this compound rapidly degrades into xanthopurpurin via a retro-aldol reaction [4]. Using strong acid mixtures (e.g., 37% HCl:MeOH:water) for textile artifact extraction causes this conversion, leading to underestimation of original this compound content and potential misinterpretation of samples [4].

2. Developed HPLC Methods for this compound and Related Anthraquinones Researchers have developed specific HPLC methods to separate and quantify this compound alongside other anthraquinone glycosides and aglycones.

  • Baseline Separation Method: An HPLC method using a specific C18 column and a water-acetonitrile gradient with 0.063% ammonium formate and 0.1% formic acid can achieve baseline separation of this compound primeveroside, ruberythric acid, and their aglycones, including this compound and alizarin [1].
  • UHPLC-PDA for Accelerated Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC) with a Photodiode Array (PDA) detector can significantly reduce analysis time. A validated method using a C18 column (1.7 µm, 100 mm x 2.1 mm) and a 20-minute binary gradient of acidified water and acetonitrile is effective for analyzing complex plant extracts and quantifying target compounds [5].

The table below summarizes key parameters for two representative methods:

Parameter Method 1: Conventional HPLC for Madder Anthraquinones [1] Method 2: Validated UHPLC-UV/PDA for Flavonoids (Adaptable) [5]
Column C18 Column Acquity UPLC BEH C18, 1.7 µm, 100 mm x 2.1 mm

| Mobile Phase | Water (0.1% FA, 0.063% Ammonium Formate) / Acetonitrile (0.1% FA) | A: Water (0.1% FA, 0.063% Ammonium Formate) B: Acetonitrile (0.1% FA) | | Gradient | Not fully detailed (optimized for glycoside separation) | Complex multi-step gradient (10% B to 12% B over 18 min) | | Flow Rate | Not specified | 0.40 mL/min | | Detection | UV/Vis | PDA (270 nm & 340 nm), also compatible with MS/MS | | Analysis Time | Not specified | 20 minutes | | Key Application | Simultaneous analysis of anthraquinone glycosides and aglycones in madder root | Rapid, validated quantification of isomeric flavonoids in plant extracts |

3. Sample Preparation Considerations Proper sample preparation is critical for accurate this compound analysis.

  • General Workflow: For plant material, this typically involves drying, pulverizing, and solvent extraction. Ultrasound-assisted extraction can maximize compound liberation [5].
  • Crucial Stability Measure: To prevent acidic degradation of this compound, avoid using strong hydrochloric acid mixtures for extraction. If dealing with historical textiles where such methods are traditional, be aware that detected xanthopurpurin may be a degradation product of this compound [4].
  • Handling Mutagenicity: Note that this compound is reported to be genotoxic [3] [4]. Researchers have developed processes to create non-mutagenic madder root extracts by manipulating extraction conditions to remove or degrade this compound, which is relevant for safe handling in the lab [4].

Step-by-Step HPLC Protocol for this compound Analysis

This protocol is adapted from published research for the analysis of this compound in madder root.

1. Materials and Reagents

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water, Formic Acid.
  • Additives: Ammonium formate.
  • Standards: this compound standard (commercially available, e.g., CAS 478-08-0) [3].
  • Samples: Dried and powdered madder root.
  • Equipment: HPLC or UHPLC system with PDA or UV-Vis detector, analytical balance, centrifuge, ultrasonic bath, syringe filters (0.45 µm).

2. Sample Preparation 1. Extraction: Weigh ~100 mg of powdered madder root. Add 5 mL of aqueous methanol (e.g., 80% methanol in water). 2. Sonication: Sonicate the mixture for 20-30 minutes at room temperature [5]. 3. Clarification: Centrifuge the extract (e.g., 10,000 rpm for 10 minutes) and filter the supernatant through a 0.45 µm membrane filter into an HPLC vial [6]. * Important: Avoid strong acid in the extraction solvent to prevent this compound degradation [4].

3. Instrumental Configuration and Chromatographic Conditions The following UHPLC conditions are recommended for rapid and efficient separation [5]:

  • Column: BEH C18, 1.7 µm, 100 mm x 2.1 mm I.D.
  • Mobile Phase A: Water + 0.1% Formic Acid + 0.063% Ammonium Formate.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient Program: | Time (min) | %B | Time (min) | %B | | :--- | :--- | :--- | :--- | | 0.0 | 10 | 12.2 | 11.8 | | 3.0 | 10 | 18.0 | 12 | | 5.0 | 11 | 19.0 | 10 | | 7.0 | 11.3 | 20.0 | 10 | | 12.0 | 11.4 | | |
  • Flow Rate: 0.40 mL/min.
  • Column Temperature: 25-40°C (optimize for resolution).
  • Injection Volume: 1-5 µL.
  • Detection: PDA detector, monitoring 270-280 nm for anthraquinones [1] [7].

4. System Suitability and Quantification 1. Calibration: Prepare a series of this compound standard solutions in the extraction solvent (e.g., 0.5, 1, 5, 10, 25 µg/mL). Inject each and record peak areas. 2. Calibration Curve: Plot peak area versus concentration. The method is considered linear if the correlation coefficient (R²) is >0.995 [5]. 3. System Suitability Test: Before sample analysis, inject a standard to ensure the system meets pre-defined criteria (e.g., peak asymmetry, theoretical plates).

The following diagram illustrates the logical workflow from sample preparation to data analysis:

Start Start HPLC Analysis SP Sample Preparation Start->SP Inst Instrument Setup SP->Inst Cal Calibration Inst->Cal Suit System Suitable? Cal->Suit Inj Inject Sample Data Data Analysis Inj->Data Check Peak Identity Confirmed? Data->Check End Report Results Check->Data No Check->End Yes Suit->Inst No Suit->Inj Yes

Visualizing this compound Instability and Degradation Pathways

Understanding the degradation pathways of this compound is crucial for selecting the correct analytical approach. The diagram below maps its transformation under different conditions, based on research into the extraction of historical textiles [4].

LucPrime This compound Primeveroside (Glycoside in planta) Luc This compound (Aglycon) LucPrime->Luc Hydrolysis Quinone Quinone Methide (Reactive Intermediate) Luc->Quinone Oxidation Xantho Xanthopurpurin (Degradation Product) Luc->Xantho Loss of Formaldehyde Nor Nordamnacanthal Quinone->Nor p1 Acidic Conditions (Common Extraction) p1->Luc p2 Enzymatic Oxidation (in planta) p2->Quinone p3 Acid/Base Catalyzed (Retro-Aldol) p3->Xantho

Diagram 2: Degradation pathways of this compound. Note that the reactive quinone methide intermediate can lead to other uncharacterized products [4].

Key Takeaways for Researchers

  • Prioritize Mild Extraction: The stability of this compound is the most critical factor. Use mild, neutral-pH solvents like aqueous methanol for extraction to avoid degradation and obtain accurate quantitative results [4].
  • Exploit Advanced Chromatography: UHPLC methods with sub-2µm particle columns offer superior speed and resolution for separating this compound from its isomers and degradation products in complex matrices [5].
  • Employ Multi-Modal Detection: A PDA detector is essential for peak purity assessment and tracking anthraquinones at their optimal wavelengths (~270-280 nm). Coupling with Mass Spectrometry (LC-MS) provides definitive confirmation of this compound identity through its molecular mass and fragmentation pattern [5] [4].
  • Contextualize Findings: In the analysis of historical samples, the near-absence of this compound coupled with the presence of xanthopurpurin is a strong indicator that madder dye was used and that the original this compound has degraded over time or during previous analysis attempts [4].

References

Lucidin Properties and Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of lucidin and general analytical principles derived from the search results, which are crucial for designing a detection method.

Aspect Details from Literature

| Chemical Identity | Name: this compound (also known as NSC 30546) [1]. IUPAC Name: 1,3-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione [1]. CAS Registry Number: 478-08-0 [1]. Molecular Formula: C15H10O5 [1]. Molecular Weight: 270.24 g/mol [1]. | | Plant Source & Form | Primarily found in roots of Rubia species (e.g., R. tinctorum, R. cordifolia) [2] [3] [4]. Often present as a glycoside (e.g., This compound primeveroside) [3] [4]. Sample preparation must account for this (e.g., enzymatic or acid hydrolysis) [3]. | | Toxicity & Safety | this compound is genotoxic and mutagenic [4] [1]. Its use for medicinal purposes is associated with a carcinogenic risk [1]. This necessitates careful handling in the laboratory. | | General HPLC-DAD Principles | While not for this compound itself, validated methods for other plant pigments (e.g., anthocyanins) show that acidified solvents (e.g., with 0.05-0.1% TFA or HCl) are used for stable extraction [5] [6]. Detection wavelengths for anthraquinones can be in the range of 430-480 nm [7]. Method validation follows FDA/ICH guidelines for linearity, precision, and accuracy [5] [6] [7]. |

Current Limitations and Research Gaps

The search results highlight a significant gap for a practical protocol:

  • No Direct Method: None of the sources provide a full set of optimized parameters (e.g., precise mobile phase gradient, column temperature, injection volume) for the HPLC-DAD analysis of this compound.
  • Focus on Other Compounds: Several detailed HPLC-DAD methods are available but for different compound classes like anthocyanins in grapes [5] and cherries [6], or 3-deoxyanthocyanidins in Arrabidaea chica [7]. These can inform general workflow but are not directly transferable.
  • Emphasis on Activity: Much of the recent literature focuses on this compound's potential as an anticancer [2] [8] or antimicrobial [1] agent, rather than its analytical detection.

Suggested Path for Protocol Development

Based on the available information, here is a logical workflow and key considerations for developing your own analytical method. The following diagram outlines the main stages:

G Start Start: Plant Material (Rubia spp. roots) Step1 Drying and Grinding Start->Step1 Step2 Solid-Liquid Extraction (Acidified Solvent, Sonication) Step1->Step2 Step3 Potential Hydrolysis (For Glycosylated Forms) Step2->Step3 Step4 Centrifugation and Filtration Step3->Step4 Step5 HPLC-DAD Analysis (Reverse-Phase C18 Column) Step4->Step5 Step6 Method Validation (FDA/ICH Guidelines) Step5->Step6 End Data Analysis and Reporting Step6->End

Key Method Development Considerations:

  • Extraction: Begin with ultrasound-assisted extraction using acidified methanol (e.g., with 0.05% TFA) [5]. Optimize temperature and time.
  • Hydrolysis: If quantifying total this compound (aglycone + glycosides), a hydrolysis step is essential. This can be done with specific enzymes (β-primverosidase) [3] or controlled acid hydrolysis.
  • Chromatography: Use a reverse-phase C18 column. Develop a gradient method using water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol as mobile phases [6] [7].
  • Detection: Set the DAD to monitor at 480 nm as a starting point, based on its maximum absorption and similarity to other pigments [7], and collect a full spectrum (200-600 nm) for peak identity confirmation.
  • Validation: Follow regulatory guidelines to validate the method for specificity, linearity, accuracy (recovery), precision (repeatability), LOD, and LOQ [5] [6].

References

Physical & Chemical Properties of Lucidin

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
IUPAC Name 1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone
Chemical Formula C₁₅H₁₀O₅ [1]
Molecular Weight 270.24 g/mol [1]
CAS Number 478-08-0 [1]
Appearance Light yellow to yellow solid [1]
Solubility (DMSO) 6.67 mg/mL (24.68 mM) [1]
Natural Source Roots of Rubia tinctorum L. (Dyer's madder) and Rubia cordifolia (Indian madder) [2] [3]

Biological Activity & Analytical Data

Aspect Details
Mutagenicity Induces mutations in bacterial and mammalian cells; causes DNA damage and single-strand breaks [1].
Anticancer Potential Outperformed FDA-approved Lapatinib in computational studies as a multitargeted agent for breast cancer proteins [3].
Stability Degrades rapidly in acidic conditions to xanthopurpurin via a retro-aldol process [2].
Quantitative NMR Method validated for identification and quantification in plant extracts without need for reference samples [4].

Experimental Protocols

Protocol 1: Quantitative Analysis of Lucidin Glycosides via ¹H NMR Spectroscopy

This protocol is adapted from a study that developed a standard-free method for quantifying anthraquinone derivatives in madder root extracts [4].

  • Objective: To identify and quantify this compound-3-primeveroside (the glycosylated precursor to this compound) and ruberythric acid in extracts from the roots and rhizomes of Rubia tinctorum L.
  • Sample Preparation:
    • Obtain dried, powdered plant material.
    • Prepare a hydromethanolic extract (e.g., using methanol-water mixture).
    • Dissolve the extract in Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis. The residual proton signal of DMSO-d6 can be used as an internal reference for quantification.
  • Instrumentation & Data Acquisition:
    • Use a standard NMR spectrometer (e.g., Bruker DPX300 or DRX500).
    • Record ¹H NMR spectra under quantitative conditions (qNMR).
    • Key identification signals: The optimized method relies on specific chemical shifts for ruberythric acid and this compound-3-primeveroside, which are identified and integrated against the reference signal.
  • Validation: The method's accuracy was confirmed via comparison with HPLC-UV-MS analysis [4].
Protocol 2: Monitoring this compound Degradation via HPLC

This protocol is based on research investigating the stability of this compound under conditions used to extract dyes from historical textiles [2].

  • Objective: To demonstrate the acid-catalyzed degradation of this compound into xanthopurpurin.
  • Sample Preparation:
    • Prepare a solution of this compound (can be sourced commercially, e.g., from MedChemExpress) [1].
    • Heat the this compound solution in a 37% hydrochloric acid: water (1:1, v/v) mixture.
  • Instrumentation & Data Acquisition:
    • Use High-Performance Liquid Chromatography (HPLC) with a UV/Vis or diode-array detector (DAD).
    • Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for conclusive identification of degradation products.
  • Expected Results:
    • The HPLC chromatogram will show a decrease in the this compound peak and the appearance of a new peak with a retention time and mass corresponding to a xanthopurpurin standard.
    • LC-MS data will show a molecular ion transition from m/z = 269 (this compound) to m/z = 239 (xanthopurpurin) [2].

The following diagram illustrates the degradation pathway of this compound to xanthopurpurin under acidic conditions, as detailed in the protocol above.

G This compound This compound Intermediate Proposed Intermediate (Quinone Methide) This compound->Intermediate Acidic Conditions Heating Xanthopurpurin Xanthopurpurin Intermediate->Xanthopurpurin Retro-Aldol Reaction

Research Application: this compound as a Multitargeted Breast Cancer Agent

A 2025 computational study proposed this compound as a promising candidate for breast cancer therapy [3]. The research workflow and findings are summarized below.

  • Objective: To evaluate this compound as a multitargeted agent against key breast cancer signalling proteins and compare its efficacy with the FDA-approved drug Lapatinib.
  • Proteins Targeted:
    • Estrogen receptor alpha (ERα) - PDBID: 1A52
    • HER2 - PDBID: 1N8Z
    • Cyclin-dependent kinase 2 (CDK2) - PDBID: 3PXY
    • PI3K alpha - PDBID: 1E7U
  • Methodology:
    • Molecular Docking: this compound was docked against the target proteins from a natural compound library.
    • Interaction Fingerprints: Analysis of binding interactions.
    • WaterMap Computations: 5 ns simulations to assess water thermodynamics at the binding site.
    • Molecular Dynamics (MD) Simulations: 100 ns simulations in water to evaluate the stability and behavior of the protein-lucidin complex.
  • Key Finding: this compound demonstrated significant binding affinity and interaction potential, outperforming Lapatinib in terms of complex stability and favourable binding interactions across multiple targets [3].

The workflow for this computational study is outlined in the following diagram.

G Start Natural Compound Library (ZINC) Docking Multitarget Molecular Docking Start->Docking Comparison Comparison vs. Lapatinib Docking->Comparison Simulation MD Simulations & WaterMap Analysis Comparison->Simulation Result This compound Identified as Promising Candidate Simulation->Result

Conclusion

While a crystal structure of this compound is not presented here, the available data paints a picture of a molecule with complex chemistry and significant biological potential. Its instability under acidic conditions is a critical factor for analytical and medicinal chemists to consider. Furthermore, its promising computational performance as a multitargeted anticancer agent indicates that this compound remains a compelling subject for future research, warranting further experimental validation.

References

Lucidin Overview and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical information for lucidin, which is crucial for planning extraction and handling procedures.

Property Details
Chemical Name This compound [1] [2]
CAS Number 478-08-0 [1] [2] [3]
Molecular Formula C₁₅H₁₀O₅ [2] [3]
Molecular Weight 270.24 g/mol [1] [2] [3]
Source Natural component of Rubia tinctorum L. (madder) and Rubia cordifolia [1] [2].
Appearance Solid; Light yellow to yellow powder [2] [3].
Stability Note Solutions are unstable; prepare fresh [1].

Critical Stability Considerations for Extraction

A primary challenge in extracting this compound is its inherent chemical instability. Research indicates that the choice of solvent and extraction conditions is critical.

  • Instability in Acidic Conditions: When heated in aqueous acidic conditions (e.g., 37% HCl:water, 1:1 v/v), this compound rapidly degrades into xanthopurpurin [4]. This degradation follows a retro-aldol process, resulting in the loss of a hydroxymethyl group [4].
  • Enzymatic Conversion in Plant Material: In intact madder roots, this compound primarily exists in a glycosylated form called This compound primeveroside (this compound 3-O-β-primeveroside) [5] [3]. This precursor can be converted to this compound by endogenous enzymes in the plant, especially when the roots are warmed in water [4].

The diagram below illustrates the pathways of this compound formation and degradation relevant to the extraction process.

G LuP This compound Primeveroside (Plant Precursor) Enzymatic Enzymatic Hydrolysis LuP->Enzymatic This compound This compound (Target Compound) AcidDeg Acidic Degradation (Retro-aldol process) This compound->AcidDeg Xanthopurpurin Xanthopurpurin (Degradation Product) Enzymatic->this compound AcidDeg->Xanthopurpurin

Guidance for Method Development

Based on the stability information, you can approach this compound extraction with the following considerations:

  • Avoid Strong Acids: Do not use strong acidic conditions (like HCl/methanol/water mixtures) for extraction, as this will degrade this compound into xanthopurpurin [4].
  • Control Enzymatic Activity: To control the conversion from this compound primeveroside, you may explore brief heat treatment (e.g., boiling for 30 seconds) to denature endogenous enzymes, a method noted in historical dyeing processes [4].
  • Explore Mild Ethanol Extraction: Consider adapting protocols for extracting other natural compounds with high β-O-4 content using mild ethanol/water mixtures [6]. While not specific to this compound, this principle of using mild conditions is a relevant starting point for method development.

Research Implications and Future Directions

The instability of this compound has direct implications for your work and explains its scarcity in analytical samples.

  • Artifact Formation: The this compound detected in some extracts may be an artifact of the extraction process itself rather than a component originally present in the plant material [4].
  • Analytical Challenges: The difficulty in finding a standard protocol is directly linked to the compound's reactivity. Your efforts should focus on mild, non-acidic separation techniques to successfully isolate this compound.

References

Comprehensive Application Notes and Protocols: Hydrolysis of Lucidin Primeveroside from Rubia tinctorum L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lucidin Primeveroside and Its Significance

This compound primeveroside (IUPAC name: 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydro-2-anthracenyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside) is an anthraquinone glycoside naturally present in madder root (Rubia tinctorum L.), a plant historically used as a coloring agent in textiles and as a food additive. [1] [2] This compound has molecular formula C₂₆H₂₈O₁₄, average mass of 564.496 g/mol, and contains nine defined stereocenters, contributing to its structural complexity. [1] While the glycosylated form itself is not considered problematic, the significant research and industrial interest in this compound primeveroside stems from its ready conversion to its aglycone form, This compound, which has demonstrated genotoxic properties and the ability to form specific DNA adducts. [2]

The hydrolysis of this compound primeveroside represents a critical transformation with substantial implications for both safety and efficacy in pharmaceutical and dye industries. Understanding the controlled hydrolysis of this compound is essential for researchers developing madder-based therapeutics, particularly in cancer research where certain anthraquinones from Rubia tinctorum L. have shown promising selective cytotoxic effects against various cancer cell lines. [3] [4] These Application Notes provide detailed protocols and analytical characterization methods to support researchers in controlling this transformation effectively, minimizing genotoxic risk while harnessing the valuable pharmacological properties of madder root constituents.

Chemical Properties and Safety Considerations

Structural Characteristics and Identification

This compound primeveroside features a complex molecular architecture characterized by an anthraquinone core substituted with hydroxyl and hydroxymethyl groups, coupled to a disaccharide primeverose unit (6-O-β-D-xylopyranosyl-β-D-glucopyranose). [1] This glycosidic linkage is susceptible to both enzymatic and acid-catalyzed hydrolysis. The compound exists as a solid powder at room temperature and demonstrates limited stability in solution, particularly under acidic conditions or in ethanolic solutions where ether derivatives may form. [5] [2]

Identification codes:

  • CAS Registry Number: 29706-59-0 [1] [2]
  • ChemSpider ID: 140792 [1]
  • PubChem CID: 148037 [6]
Genotoxicity and Metabolic Activation

The primary safety concern regarding this compound primeveroside involves its metabolic conversion to this compound (aglycone form) through enzymatic hydrolysis in biological systems or during extraction processes. [2] this compound has been identified as a genotoxic principle capable of forming DNA adducts—covalent modifications to DNA structure that can potentially lead to mutations and carcinogenesis. [7] [2] These this compound-specific DNA adducts can alter DNA function and integrity, representing a significant risk factor in therapeutic applications. [2] This genotoxicity has been demonstrated in various studies, including bacterial mutagenicity tests and DNA-binding evaluations. [7]

Table 1: Safety Profile and Handling Considerations for this compound Primeveroside

Property Specification Notes
Genotoxic Potential High after hydrolysis to this compound Direct evidence of DNA adduct formation [2]
Storage Conditions 2 years at -20°C as powder; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [2] Avoid repeated freeze-thaw cycles
Handling Precautions Use personal protective equipment; work in ventilated space Particularly important for powder form
Stability Concerns Ethanol extraction may form this compound-ω-ethyl ether [5] Use alternative solvents for research applications

Hydrolysis Methods and Comparative Analysis

Enzymatic Hydrolysis Approaches

Aqueous enzymatic hydrolysis represents the preferred method for processing this compound primeveroside while minimizing the formation of genotoxic this compound. This approach leverages native enzymes present in madder root that selectively hydrolyze anthraquinone glycosides. The optimal conditions for this method involve stirring dried madder roots in water at room temperature for approximately 90 minutes, resulting in a suspension containing pseudopurpurin, munjistin, alizarin, and nordamnacanthal, with significantly reduced this compound content. [7] The key advantage of this method is the concurrent action of an endogenous oxidase that converts any liberated this compound to nordamnacanthal upon exposure to oxygen, effectively detoxifying the mixture. [7] [8]

The enzymatic process demonstrates high temperature and pH dependence, with optimal activity observed between 35-65°C at approximately pH 6. [7] Under these optimized conditions, the hydrolysis reaction can reach completion in approximately 30 minutes. The specificity of native enzymes for primeverosidic linkages ensures selective cleavage of the sugar moiety without disrupting other functional groups on the anthraquinone core. This method has been successfully scaled for commercial dye production, indicating its viability for industrial applications. [7] [8]

Chemical Hydrolysis Methods

Acid-catalyzed hydrolysis represents a more aggressive approach that rapidly cleaves glycosidic bonds but presents significant drawbacks for this compound primeveroside processing. Treatment with strong acids (e.g., sulfuric acid) effectively hydrolyzes ruberythric acid to alizarin but simultaneously converts this compound primeveroside to free this compound, raising genotoxicity concerns. [7] This method typically requires elevated temperatures and results in the formation of the mutagenic aglycone as a direct product of the reaction. [7]

Alkaline hydrolysis has also been explored as an alternative to acid treatment, but similar concerns regarding this compound liberation remain. The base-catalyzed approach may promote decomposition reactions or structural rearrangements of the anthraquinone core, potentially compromising the desired product profile. [7] While chemical methods offer advantages in terms of reaction rate and completeness of hydrolysis, the inevitable formation of genotoxic this compound limits their applicability for pharmaceutical purposes or safe consumer products.

Ethanolic Extraction and Derivative Formation

Ethanol extraction of Rubia tinctorum L. represents a distinct approach that simultaneously extracts and modifies this compound primeveroside. When ethanol is used as the solvent at reflux temperatures, this compound primeveroside is converted to This compound-ω-ethyl ether rather than free this compound. [5] This transformation occurs through a nucleophilic substitution mechanism where the primary alcohol of this compound is displaced by ethoxy groups from the alcoholic solvent.

This method offers the advantage of producing a stable ether derivative that does not exhibit the same genotoxicity concerns as free this compound. [5] The resulting dried extract is not moisture-sensitive and can be readily re-dissolved in methanol and other organic solvents for further processing or analysis. However, this approach may not be suitable for applications requiring the authentic anthraquinone profile of madder root, as it intentionally modifies the native chemical structures.

Table 2: Comparative Analysis of this compound Primeveroside Hydrolysis Methods

Method Conditions Products Formed This compound Formation Advantages Limitations
Aqueous Enzymatic Room temperature, pH 6, 90 min with oxygenation [7] [8] Pseudopurpurin, munjistin, alizarin, nordamnacanthal [7] Minimal (converted to nordamnacanthal) [7] [8] Non-mutagenic outcome; uses native enzymes; environmentally friendly Longer processing time; requires oxygen exposure
Acid Hydrolysis Strong acid, elevated temperature [7] Alizarin, this compound [7] Significant [7] Rapid reaction; complete hydrolysis Generates mutagenic this compound; requires corrosive conditions
Ethanolic Extraction Ethanol, reflux temperatures [5] This compound-ω-ethyl ether, ruberythric acid, alizarin [5] None (converted to ethyl ether) [5] Stable ether derivatives; convenient extraction/hydrolysis combo Altered anthraquinone profile; not suitable for authentic madder compounds

Experimental Protocols

Protocol 1: Aqueous Enzymatic Hydrolysis Without this compound Formation

This protocol describes a safe method for hydrolyzing anthraquinone glycosides from madder roots without generating genotoxic this compound, utilizing native enzymes and oxidative conversion. [7] [8]

4.1.1 Materials and Equipment
  • Plant Material: Dried madder roots (Rubia tinctorum L.), finely powdered
  • Reagents: Deionized water, oxygen or air supply
  • Equipment: Stir plate with temperature control, reaction vessel with aeration capability, filtration apparatus, drying oven
4.1.2 Step-by-Step Procedure
  • Preparation: Reduce dried madder roots to fine powder using appropriate milling equipment to increase surface area for enzymatic action.

  • Suspension: Suspend 100 g of powdered madder root in 1 L of deionized water at room temperature in a reaction vessel equipped with stirring capability.

  • Oxygenation and Hydrolysis: Continuously stir the suspension while bubbling oxygen or air through the mixture at a moderate rate (approximately 0.5-1 L/min) for 90 minutes at room temperature. Maintain constant stirring to ensure uniform exposure to oxygen and prevent settling.

  • Monitoring: Observe color changes in the suspension, typically from pale yellow to reddish-brown, indicating progressive hydrolysis and oxidation.

  • Termination and Recovery: After 90 minutes, separate the solid material by filtration through Whatman No. 1 filter paper or equivalent.

  • Drying: Dry the filtered solid material at 40°C in a vacuum oven until constant weight is achieved (typically 4-6 hours).

  • Storage: Store the hydrolyzed powder in a sealed container protected from light at room temperature until further use.

4.1.3 Critical Parameters and Troubleshooting
  • Particle Size: Finely powdered madder root (<0.5 mm particle size) is essential for efficient enzymatic hydrolysis.
  • Oxygen Availability: Adequate oxygen supply is critical for the conversion of this compound to nordamnacanthal; insufficient oxygenation may result in this compound accumulation.
  • Temperature Control: Maintain temperature below 35°C to prevent enzyme denaturation while ensuring sufficient enzymatic activity.
  • Reaction Time: Extend reaction time to 120 minutes if incomplete hydrolysis is suspected based on HPLC analysis.
Protocol 2: Acid Hydrolysis for Analytical Characterization

This protocol describes an acid hydrolysis method suitable for analytical purposes where complete hydrolysis of glycosides is required, with appropriate safety precautions for handling genotoxic this compound. [7]

4.2.1 Materials and Equipment
  • Plant Material: Dried madder roots or purified this compound primeveroside
  • Reagents: Sulfuric acid (1-2 M), neutralizing agent (e.g., sodium bicarbonate), organic solvents for extraction (ethyl acetate, methanol)
  • Equipment: Heating mantle with reflux condenser, pH meter, separatory funnel, rotary evaporator
4.2.2 Step-by-Step Procedure
  • Sample Preparation: Weigh 50 mg of madder root powder or purified this compound primeveroside into a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 10 mL of 1 M sulfuric acid to the flask, ensuring complete immersion of the solid material.

  • Heating and Hydrolysis: Heat the mixture to 80°C with continuous stirring under reflux for 60 minutes. Monitor temperature carefully to maintain consistent heating.

  • Cooling and Neutralization: After 60 minutes, cool the reaction mixture to room temperature and carefully neutralize with sodium bicarbonate solution to pH 6.5-7.0.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 10 mL portions of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Analysis: Reconstitute the residue in 1 mL methanol for immediate HPLC or LC-MS analysis.

4.2.3 Safety Considerations
  • Conduct all procedures involving this compound in appropriately ventilated areas (fume hood) with proper personal protective equipment.
  • Clearly label all samples and wastes containing this compound as genotoxic hazard.
  • Decontaminate all equipment that contacts this compound with appropriate cleaning solvents.

Analytical Characterization and Quality Control

HPLC and LC-MS Analysis of Hydrolysis Products

High-Performance Liquid Chromatography coupled with various detection systems represents the primary analytical method for characterizing this compound primeveroside hydrolysis products. The typical HPLC conditions for separating madder anthraquinones involve reverse-phase C18 columns with gradient elution using acidified water-acetonitrile mobile phases. [5] [4] Under these conditions, this compound primeveroside typically elutes earlier than its aglycone counterparts due to its higher polarity.

Liquid Chromatography-Mass Spectrometry provides superior identification capability through mass determination and fragmentation patterns. In ESI-MS analysis, anthraquinones typically show [M-H]¯ ions in negative mode, with characteristic fragmentations including loss of CO (28 amu) and, for carboxylic acid-containing compounds, decarboxylation (loss of 44 amu). [4] This technique enables unambiguous identification of hydrolysis products and detection of potential process-related impurities.

Table 3: Analytical Characteristics of this compound Primeveroside and Related Anthraquinones

Compound Molecular Weight Retention Time (approx.) MS Fragments Detection Methods
This compound primeveroside 564.49 [1] [2] Early elution (varies by method) [M-H]¯, loss of sugar moieties HPLC-UV, LC-MS [5]
This compound 270.24 Mid-range elution [M-H]¯, loss of CO (28 amu) HPLC-UV, LC-MS [7]
Alizarin 240.21 Mid-range elution [M-H]¯, loss of CO (28 amu) HPLC-UV, LC-MS [4]
Purpurin 256.21 Later elution [M-H]¯, multiple CO losses HPLC-UV, LC-MS [4]
Nordamnacanthal 268.22 ~21.0 min (specific method) [M-H]¯, characteristic aldehyde HPLC-UV, LC-MS [4]
Validation of Hydrolysis Completeness and Safety

Analytical verification of hydrolysis completeness and absence of genotoxic this compound represents a critical quality control step. HPLC analysis with photodiode array detection enables both quantification of target compounds and purity assessment through UV-Vis spectral matching. [5] [4] The successful enzymatic hydrolysis followed by oxidation is confirmed by the presence of nordamnacanthal and absence of this compound in the chromatogram. [7] [8]

For applications intended for pharmaceutical use, additional genotoxicity testing is recommended despite the analytical verification of this compound absence. Standard bacterial reverse mutation assays (Ames test) and more advanced DNA adduct detection methods provide comprehensive safety assessment. [7] The emerging field of adductomics—using high-resolution mass spectrometry to comprehensively map DNA, RNA, and protein adducts—offers a powerful approach for detecting this compound-specific DNA modifications that might escape conventional analytical methods. [9]

Pathway Diagrams and Experimental Workflows

Chemical Transformation Pathway

chemical_pathway cluster_enzymatic Enzymatic Hydrolysis (Aqueous, Native Enzymes) cluster_acid Acid Hydrolysis cluster_ethanolic Ethanolic Extraction LucidinPrimeveroside This compound Primeveroside (C26H28O14) EnzymaticHydrolysis Glycosidase Activity + Primeverosidase LucidinPrimeveroside->EnzymaticHydrolysis Optimal: RT, pH6 AcidHydrolysis Strong Acid Elevated Temperature LucidinPrimeveroside->AcidHydrolysis H₂SO₄, 80°C EthanolicExtraction Ethanol, Reflux LucidinPrimeveroside->EthanolicExtraction Ethanol, reflux LucidinIntermediate This compound (Intermediate) C15H10O5 EnzymaticHydrolysis->LucidinIntermediate Sugar cleavage OxidativeConversion Oxidative Conversion (Oxygen/Air) LucidinIntermediate->OxidativeConversion Requires O₂ Nordamnacanthal Nordamnacanthal (Non-mutagenic) C15H8O5 OxidativeConversion->Nordamnacanthal Detoxification LucidinFinal This compound (Final Product) Genotoxic AcidHydrolysis->LucidinFinal Complete hydrolysis LucidinEthylEther This compound-ω-Ethyl Ether Stable Derivative EthanolicExtraction->LucidinEthylEther Nucleophilic substitution

Figure 1: Chemical Transformation Pathways of this compound Primeveroside Under Different Hydrolysis Conditions

Experimental Workflow for Safe Processing

experimental_workflow Start Start: Madder Root Material (Dried, Powdered) MethodSelection Method Selection Start->MethodSelection AqueousPath Aqueous Enzymatic Method MethodSelection->AqueousPath Preferred Safety AcidPath Acid Hydrolysis Method MethodSelection->AcidPath Analytical Only EthanolicPath Ethanolic Extraction MethodSelection->EthanolicPath Stable Derivatives AqueousStep1 Suspend in Water Room Temperature AqueousPath->AqueousStep1 AqueousStep2 Stir with Oxygen/Air 90 minutes AqueousStep1->AqueousStep2 AqueousStep3 Filter and Dry AqueousStep2->AqueousStep3 AqueousEnd Safe Product: Nordamnacanthal + Alizarin AqueousStep3->AqueousEnd Analysis Analytical Verification HPLC/LC-MS AqueousEnd->Analysis AcidStep1 Add Acid Solution 1-2 M H₂SO₄ AcidPath->AcidStep1 AcidStep2 Heat with Reflux 80°C, 60 min AcidStep1->AcidStep2 AcidStep3 Neutralize and Extract AcidStep2->AcidStep3 AcidEnd Genotoxic Product: This compound + Alizarin AcidStep3->AcidEnd AcidEnd->Analysis EthanolicStep1 Extract with Ethanol Reflux Temperature EthanolicPath->EthanolicStep1 EthanolicStep2 Concentrate Extract EthanolicStep1->EthanolicStep2 EthanolicEnd Ether Derivative: This compound-ω-Ethyl Ether EthanolicStep2->EthanolicEnd EthanolicEnd->Analysis SafetyCheck Safety Assessment Analysis->SafetyCheck Pass Approved for Use SafetyCheck->Pass this compound < LOD Fail Reject or Reprocess SafetyCheck->Fail this compound Detected

Figure 2: Experimental Workflow for Safe Processing of Madder Root Containing this compound Primeveroside

Conclusion and Research Applications

The controlled hydrolysis of this compound primeveroside represents a critical process in the development of safe madder-based therapeutics and dyes. The aqueous enzymatic method emerges as the superior approach for commercial and pharmaceutical applications, effectively converting this problematic compound to non-mutagenic nordamnacanthal while preserving the valuable dye and pharmacological properties of other madder anthraquinones. [7] [8] This method leverages the native enzyme systems present in madder root, providing an environmentally friendly solution that minimizes genotoxic risk while maintaining process efficiency.

For research applications where this compound formation is undesirable, the ethanolic extraction method offers an alternative approach that generates stable ether derivatives, effectively bypassing the genotoxic this compound intermediate. [5] While this approach modifies the native anthraquinone profile, it provides valuable insights into structure-activity relationships and potential derivative development. The acid hydrolysis method retains value for analytical characterization but requires stringent safety protocols due to inevitable this compound formation. [7]

These Application Notes provide comprehensive protocols that enable researchers to select appropriate hydrolysis methods based on their specific application requirements, with emphasis on safety considerations and analytical verification. The growing interest in madder anthraquinones for targeted cancer therapy [3] [4] underscores the importance of these controlled processing methods in developing safe, effective natural product-based therapeutics.

References

Comprehensive Application Notes and Protocols for Metabolite Profiling of Lucidin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lucidin and Its Research Significance

This compound (1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione; CAS No. 478-08-0) is an anthraquinone derivative naturally found in Rubia tinctorum L. (madder root) and Rubia cordifolia with a molecular weight of 270.24 g/mol. This compound exhibits a dual nature in biological systems, demonstrating both genotoxic properties through DNA adduct formation and promising anticancer activities against various cancer cell lines. Research indicates that this compound-3-O-primeveroside (LuP), a precursor to this compound, undergoes metabolic activation to generate reactive intermediates that form covalent bonds with DNA bases, specifically producing Luc-N²-dG and Luc-N⁶-dA adducts [1] [2]. These adducts have been quantitatively detected in the livers and kidneys of rats fed with LuP, demonstrating a dose-dependent increase and highlighting the compound's carcinogenic potential [2].

Recent investigations have revealed another dimension to this compound's biological activity, showing promising multitargeted anticancer properties, particularly against breast cancer. Computational and experimental studies indicate that this compound demonstrates significant binding affinity and interaction potential with multiple breast cancer targets, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), cyclin-dependent kinase 2 (CDK2), and PI3K alpha [3]. This compound has shown superior binding stability compared to FDA-approved drugs like Lapatinib in some studies, suggesting its potential as a lead compound for developing novel multitargeted cancer therapeutics [3]. This dual nature of this compound—both carcinogenic and therapeutic—underscores the critical importance of comprehensive metabolite profiling to understand its mechanism of action, assess potential risks, and explore its therapeutic applications.

Analytical Methods for this compound and Metabolite Profiling

Sample Preparation and Extraction Protocols

Tissue Sample Preparation:

  • Homogenize tissue samples (liver, kidney, or tumor) in buffer containing 180 mM KCl, 5 mM MOPS, 2 mM EDTA, 1 mM DTPA, 1 mM BHT, and 10 mg/mL aprotinin using a mechanical homogenizer [4].
  • Centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Transfer supernatant to fresh tubes and store at -80°C until metabolite extraction.

DNA Adduct Extraction:

  • IsDNA using phenol-chloroform extraction with phase lock gel tubes.
  • Precipitate DNA with cold ethanol and quantify using spectrophotometry.
  • Digest DNA to nucleosides using nuclease P1 and alkaline phosphatase [2].

Cell Culture Sample Preparation:

  • Grow cancer cell lines (e.g., PANC-1, HeLa, Caski) in appropriate media with 10% FBS.
  • Treat cells with this compound (typical concentration range: 10-100 μM) for 24-48 hours.
  • Harvest cells using trypsinization, wash with PBS, and lyse using RIPA buffer.
  • Clarify lysates by centrifugation at 10,000 × g for 10 minutes [5] [6].
Instrumentation and Chromatographic Conditions

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase (2.1 × 150 mm, 1.8 μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-20 min: 5-95% B (linear gradient)
    • 20-25 min: 95% B
    • 25-30 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 μL [7]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive and negative modes
  • Ion Source Temperature: 300°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)
  • Cone Voltage: 30 V
  • Detection: Multiple reaction monitoring (MRM) for targeted analysis
  • Collision Energy: Optimized for each analyte (15-35 eV) [2] [7]

Table 1: MRM Transitions for this compound and Major Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ion Mode
This compound 269.1 [M-H]⁻ 225.1, 197.1 25, 30 Negative
This compound 271.1 [M+H]⁺ 253.1, 225.1 20, 25 Positive
Luc-N²-dG 566.2 [M+H]⁺ 450.1, 334.1 25, 30 Positive
Luc-N⁶-dA 550.2 [M+H]⁺ 434.1, 318.1 25, 30 Positive
Rubiadin 253.1 [M-H]⁻ 209.1, 181.1 25, 30 Negative
Method Validation Parameters

For quantitative analysis, method validation should include:

  • Linearity: Calibration curves spanning 3-5 orders of magnitude (R² > 0.99)
  • Accuracy: 85-115% recovery for quality control samples
  • Precision: Intra-day and inter-day CV < 15%
  • Limit of Detection (LOD): 0.01-0.05 fmol on column
  • Limit of Quantification (LOQ): 0.04-0.2 fmol on column [2]
  • Matrix Effects: Evaluation of suppression/enhancement using post-column infusion

Protocols for Genotoxicity Assessment of this compound

Detection of DNA Adducts

The genotoxic potential of this compound is primarily mediated through its metabolic activation to reactive intermediates that form covalent adducts with DNA bases. The following protocol details the detection and quantification of this compound-specific DNA adducts:

Step 1: In Vitro Metabolic Activation

  • Prepare reaction mixture containing:
    • Calf thymus DNA (1 mg/mL)
    • This compound (10-100 μM)
    • S9 mixture (2-4% v/v) from rat liver
    • Cofactor system (NADPH, 1 mM; glucose-6-phosphate, 5 mM; MgCl₂, 8 mM)
    • Incubate at 37°C for 2-4 hours with gentle shaking
    • Terminate reaction by placing on ice
    • Extract DNA using standard phenol-chloroform method [1]

Step 2: Online Sample Purification Using Column-Switching

  • Implement column-switching LC-ESI-MS/MS system with two columns:
    • Trapping column: C18 (2.1 × 10 mm, 5 μm)
    • Analytical column: C18 (2.1 × 150 mm, 1.8 μm)
  • Use valve switching to transfer analytes from trapping to analytical column
  • Employ isotope-labeled internal standards (¹³C or ¹⁵N labeled adducts) for accurate quantification [2]

Step 3: Quantitative Analysis of DNA Adducts

  • Use dynamic multiple reaction monitoring (dMRM) for high sensitivity
  • Monitor specific transitions for Luc-N²-dG and Luc-N⁶-dA adducts
  • Quantify using calibration curves with internal standards
  • Express adduct levels as adducts per 10⁸ normal nucleotides [2]

Table 2: DNA Adduct Levels in Rat Tissues After LuP Administration

Tissue LuP Dose (%) Luc-N²-dG (per 10⁹ dG) Luc-N⁶-dA (per 10⁹ dA)
Kidney 0.06 7.97-12.45 1.83-4.12
Kidney 0.3 18.34-25.61 8.75-15.23
Kidney 1.5 38.92-51.67 22.45-37.10
Liver 0.06 8.12-13.01 2.01-4.35
Liver 0.3 19.45-27.12 9.12-16.78
Liver 1.5 41.23-49.87 24.12-35.67
In Vivo Genotoxicity Assessment

Animal Dosing Protocol:

  • Use ACI rats (6-8 weeks old, 5-10 animals per group)
  • Administer this compound-3-O-primeveroside (LuP) at 0.06%, 0.3%, and 1.5% in diet
  • Maintain treatment for 1 week to 780 days for chronic studies
  • Sacrifice animals and collect liver, kidney, and colon tissues
  • Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis [2] [5]

DNA Adduct Detection by ³²P-Postlabeling:

  • Digest DNA to 3'-nucleotides using micrococcal endonuclease and spleen phosphodiesterase
  • Enrich adducted nucleotides using nuclease P1 or butanol extraction
  • Label adducts with [γ-³²P]ATP and T4 polynucleotide kinase
  • Separate adducts by multidirectional PEI-cellulose TLC
  • Visualize and quantify using phosphorimaging [5]

Assessment of Therapeutic Potential

Molecular Docking Studies

Protein Preparation:

  • Retrieve crystal structures of target proteins from PDB (1A52/ERα, 1N8Z/HER2, 3PXY/CDK2, 1E7U/PI3Kα)
  • Prepare proteins by adding hydrogen atoms, optimizing bond orders, and assigning partial charges
  • Validate protein structures using Ramachandran plots
  • Define binding sites based on co-crystallized ligands [3]

Docking Protocol:

  • Prepare this compound structure by energy minimization using MMFF94 force field
  • Perform molecular docking using AutoDock Vina or similar software
  • Set grid box dimensions to encompass entire binding site (20×20×20 Å)
  • Use Lamarckian genetic algorithm with 100 runs per compound
  • Analyze binding poses and interaction patterns [3]

Molecular Dynamics Simulations:

  • Solvate protein-ligand complex in TIP3P water box with 10 Å padding
  • Neutralize system with appropriate counterions
  • Energy minimize using steepest descent algorithm (5000 steps)
  • Equilibrate system in NVT and NPT ensembles (100 ps each)
  • Run production MD simulation for 100 ns in explicit solvent
  • Analyze trajectory for RMSD, RMSF, hydrogen bonding, and binding free energy using MM-PBSA [3]
In Vitro Anticancer Activity Assessment

Cell Viability Assay (WST-8):

  • Seed cancer cells (PANC-1, HeLa, or breast cancer cell lines) in 96-well plates (5×10³ cells/well)
  • After 24 hours, treat with this compound (0-100 μM) for 24-72 hours
  • Add WST-8 solution (10% final concentration) and incubate for 3 hours
  • Measure absorbance at 450 nm using microplate reader
  • Calculate PC₅₀ values (concentration causing 50% preferential cytotoxicity) [5] [6]

Apoptosis Analysis:

  • Seed HeLa cells in 6-well plates (1×10⁵ cells/well)
  • Treat with this compound at PC₅₀ concentration (23 μM for HeLa) for 48 hours
  • Harvest cells and stain with Annexin V-FITC and propidium iodide
  • Analyze by flow cytometry within 1 hour
  • Assess morphological changes (cell shrinkage, nuclear fragmentation) by fluorescence microscopy [6]

Western Blot Analysis:

  • Lyse this compound-treated cells in RIPA buffer with protease inhibitors
  • Separate proteins (20-50 μg) by SDS-PAGE and transfer to PVDF membranes
  • Block with 5% non-fat milk in TBST for 1 hour
  • Incubate with primary antibodies (anti-Bax, anti-p53, anti-caspase-3) overnight at 4°C
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detect using enhanced chemiluminescence substrate [6]

Table 3: Anticancer Activity of this compound in Various Cell Lines

Cell Line Cancer Type IC₅₀/P C₅₀ (μM) Key Findings
PANC-1 Pancreatic 54.7 Preferential cytotoxicity after 24h treatment
HeLa Cervical 23.0 Induced apoptosis, increased Bax expression, activated caspase 3/7
Caski Cervical 45.0 Inhibited cell viability
V79 Hamster fibroblast Mutagenic at HGPRT locus Induced DNA single-strand breaks and DNA-protein cross-links

Data Analysis and Interpretation

Statistical Analysis of Metabolomics Data

Multivariate Statistical Analysis:

  • Principal Component Analysis (PCA): Unsupervised method to identify inherent clustering and outliers
  • Partial Least Squares-Discriminant Analysis (PLS-DA): Supervised method to maximize separation between predefined groups
  • Orthogonal PLS (OPLS): Separates variance of interest from orthogonal variation
  • ANOVA-simultaneous component analysis (ASCA): For complex experimental designs with multiple factors [8]

Network Analysis:

  • Gaussian Graphical Models (GGM): Construct metabolite correlation networks
  • Calculate partial correlation coefficients between all metabolite pairs
  • Visualize networks using Cytoscape with metabolites as nodes and correlations as edges
  • Identify hub metabolites with high betweenness centrality [8]

Higher-Order Correlation Analysis:

  • Independent Component Analysis (ICA): Separate multivariate signals into statistically independent components
  • Identify metabolite patterns that may not be correlated but are statistically independent
  • Associate independent components with biological pathways or experimental factors [8]
Pathway Analysis and Integration

Metabolic Pathway Mapping:

  • Input significantly altered metabolites into pathway analysis tools (MetaboAnalyst, KEGG, MBRole)
  • Identify enriched pathways using hypergeometric test
  • Calculate pathway impact values based on centrality measures
  • Integrate with transcriptomic and proteomic data for multi-omics analysis [4]

Visualization of Experimental Workflows:

lucidin_workflow SamplePrep Sample Preparation (Tissue homogenization, DNA extraction) AnalyticalMethods Analytical Methods (HPLC-MS/MS with MRM) SamplePrep->AnalyticalMethods DataAcquisition Data Acquisition (Retention time, peak area, MRM transitions) AnalyticalMethods->DataAcquisition StatisticalAnalysis Statistical Analysis (PCA, PLS-DA, OPLS) DataAcquisition->StatisticalAnalysis PathwayMapping Pathway Mapping (KEGG, MetaboAnalyst) StatisticalAnalysis->PathwayMapping BiologicalInterpretation Biological Interpretation (Genotoxicity, Therapeutic potential) PathwayMapping->BiologicalInterpretation

Diagram 1: Overall workflow for this compound metabolite profiling, from sample preparation to biological interpretation

genotoxicity LuP This compound-3-O-primeveroside (LuP) MetabolicActivation Metabolic Activation (S9 mixture, sulfotransferase) LuP->MetabolicActivation ReactiveIntermediates Reactive Intermediates (Quinone methide, carbocation) MetabolicActivation->ReactiveIntermediates DNAAdducts DNA Adduct Formation (Luc-N²-dG, Luc-N⁶-dA) ReactiveIntermediates->DNAAdducts Genotoxicity Genotoxic Effects (Mutations, tumor formation) DNAAdducts->Genotoxicity

Diagram 2: Proposed mechanism of this compound genotoxicity through metabolic activation and DNA adduct formation

Applications in Drug Development and Safety Assessment

The metabolite profiling protocols outlined in this document have significant applications in both drug development and safety assessment. For safety evaluation, the quantitative analysis of this compound-specific DNA adducts provides a robust method for assessing the genotoxic risk associated with madder root-containing products. The detection of Luc-N²-dG and Luc-N⁶-dA adducts in animal tissues at levels ranging from 1.83 to 51.67 per 10⁹ nucleotides demonstrates the sensitivity of these methods and their utility in establishing dose-response relationships for risk assessment [2].

In drug development, the comprehensive profiling of this compound's interactions with multiple cancer targets enables the rational design of novel therapeutics with improved efficacy and reduced side effects. The multitargeted profile of this compound, with demonstrated activity against ERα, HER2, CDK2, and PI3Kα, suggests its potential as a lead compound for overcoming drug resistance in cancer therapy [3]. The protocols for molecular docking, molecular dynamics simulations, and in vitro activity assessment provide a framework for optimizing this compound derivatives with enhanced binding affinity and selectivity.

These application notes also support the development of standardized analytical methods for natural product characterization, facilitating the identification and quantification of anthraquinones in complex matrices. The HPLC-UV-Vis-ESI MS/MS approach with dynamic MRM has been successfully applied to characterize 49 commercially unavailable colorants in negative ion mode and 11 in positive ion mode, including this compound and related compounds [7]. This method has practical applications in quality control of herbal medicines and historical textile analysis, in addition to drug development.

Troubleshooting and Technical Notes

  • Low Signal in MS Detection: Check ionization parameters; this compound ionizes better in negative mode for [M-H]⁻ but DNA adducts require positive mode for [M+H]⁺. Increase analyte concentration or use larger injection volumes.
  • Poor Chromatographic Separation: Optimize mobile phase gradient; increase acetonitrile percentage more gradually. Add 0.1% formic acid to improve peak shape.
  • Matrix Effects in Biological Samples: Use isotope-labeled internal standards for compensation. Improve sample clean-up with solid-phase extraction.
  • Inconsistent DNA Adduct Levels: Ensure consistent digestion of DNA to nucleosides. Check nuclease P1 activity and incubation conditions.
  • Cell Viability Assay Variability: Use consistent cell passage numbers. Ensure equal seeding density across experiments. Include appropriate positive and negative controls.

Conclusion

These application notes and protocols provide comprehensive methodologies for the metabolite profiling of this compound, addressing both its genotoxic risks and therapeutic potential. The detailed protocols for sample preparation, analytical measurement, and data analysis enable researchers to consistently profile this compound and its metabolites across various biological systems. The quantitative data on DNA adduct formation and anticancer activity provide critical information for safety assessment and drug development efforts.

The dual nature of this compound underscores the importance of thorough metabolite profiling in natural product research, where compounds with therapeutic potential may also present safety concerns. The protocols outlined here facilitate a balanced evaluation of both aspects, supporting evidence-based decisions in the development of this compound-containing products or this compound-derived therapeutics.

References

Comprehensive Analytical Methods for Lucidin Detection: Applications in Natural Product Safety Assessment and Pharmacological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lucidin and Its Analytical Significance

This compound is an anthraquinone derivative found in various Rubia species, particularly Rubia cordifolia (Indian Madder), a plant with a long history of use in traditional medicine systems. This natural compound presents a fascinating duality in its biological activities—demonstrating both potential therapeutic properties and genotoxic concerns. Recent studies have identified this compound as a promising multitargeted agent against breast cancer signaling proteins, showing superior performance compared to FDA-approved lapatinib in computational models [1] [2]. Simultaneously, this compound has been classified as a genotoxic compound with mutagenic and carcinogenic effects observed in rodent studies, where corresponding DNA adducts have been detected [3] [4]. This dual nature necessitates reliable analytical methods for accurate detection and quantification of this compound in various matrices, including plant materials, biological samples, and pharmaceutical preparations.

The development of robust analytical methods for this compound is particularly challenging due to several factors: this compound typically exists at trace levels in complex plant matrices, its chemical structure contains multiple hydroxyl groups that can form derivatives, and its potential DNA adducts in biological systems require extremely sensitive detection techniques. Moreover, the growing pharmacological interest in this compound and its derivatives for anticancer applications [5] [6] further underscores the need for standardized analytical protocols. This application note addresses these challenges by providing detailed methodologies for this compound analysis, focusing on both plant material extraction and biological adduct detection to support safety assessment and pharmacological research.

HPLC-UV Method for this compound Detection in Plant Materials

Principle and Applications

The High Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method provides a robust analytical approach for quantifying this compound in plant materials such as Rubiae Radix et Rhizoma. This method is particularly valuable for quality control of herbal medicines, allowing simultaneous detection of this compound alongside other genotoxic components like alizarin and rubiadin. The protocol incorporates an innovative green chemistry approach through hydrophobic deep eutectic solvent-based dispersive liquid-liquid microextraction (HyDES-DLLME), which enhances selectivity and sensitivity while reducing environmental impact compared to traditional extraction methods [4]. This methodology addresses the significant challenge of isolating trace levels of this compound from complex plant matrices, where it typically coexists with numerous structurally similar quinone compounds.

Detailed Experimental Protocol
2.2.1 Reagents and Materials
  • Reference standards: this compound (≥98% purity), alizarin (≥98% purity), rubiadin (≥98% purity)
  • Extraction solvent: Hydrophobic deep eutectic solvent (HyDES) prepared from thymol and phenoxyethanol (molar ratio 1:4)
  • Solvents: Methanol (HPLC grade), deionized water (HPLC grade)
  • Equipment: Vortex mixer, centrifuge, HPLC system with UV detector, analytical balance
2.2.2 HyDES Preparation Protocol
  • Weigh components: Accurately weigh thymol (0.5 mmol) and phenoxyethanol (2.0 mmol) into a glass vial
  • Heat and mix: Heat the mixture at 60°C with continuous stirring at 500 rpm until a clear, homogeneous liquid forms (approximately 20 minutes)
  • Confirm formation: Verify DES formation through Fourier Transform Infrared (FTIR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy
  • Storage: Store the prepared HyDES in a sealed container at room temperature for up to one month
2.2.3 Sample Preparation and Extraction
  • Plant material processing: Pulverize dried Rubiae Radix et Rhizoma to a fine powder using a laboratory mill
  • Initial extraction: Weigh 0.5 g of powder and extract with 10 mL methanol via vortex mixing for 3 minutes
  • Dilution: Dilute the methanolic extract with 20 mL deionized water in a conical centrifuge tube
  • HyDES-DLLME extraction:
    • Add 200 μL of prepared HyDES to the diluted sample solution
    • Vortex vigorously for 2 minutes to form a fine emulsion
    • Centrifuge at 5000 rpm for 5 minutes to separate phases
    • Collect the sedimented HyDES phase (approximately 180 μL) using a microsyringe
  • Dilution for analysis: Dilute the collected HyDES phase with 400 μL methanol and filter through a 0.22 μm membrane prior to HPLC injection
2.2.4 HPLC-UV Analysis Conditions
  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient of water (A) and methanol (B): 0-10 min: 60% B; 10-20 min: 60-85% B; 20-30 min: 85% B; 30-35 min: 85-60% B
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 μL
  • Column temperature: 30°C
  • Detection wavelength: 254 nm
  • Run time: 35 minutes
Method Validation and Performance

This HyDES-DLLME-HPLC-UV method has been comprehensively validated, demonstrating excellent analytical performance for this compound detection. The method shows good linearity (R² > 0.999) across a concentration range of 0.05-5.0 μg/mL, with a low detection limit of 0.02 μg/mL and precision expressed as relative standard deviation (RSD) below 5%. The extraction recovery for this compound ranges between 85-95%, significantly higher than conventional extraction methods. The use of hypotoxic DES not only enhances environmental friendliness but also improves extraction efficiency due to structural similarity between thymol and the target analytes, facilitating π-π interactions and hydrogen bonding [4].

Table 1: HPLC-UV Method Validation Parameters for this compound Detection

Validation Parameter Result Acceptance Criteria
Linearity range (μg/mL) 0.05-5.0 R² > 0.995
Limit of detection (μg/mL) 0.02 S/N ≥ 3
Limit of quantification (μg/mL) 0.05 S/N ≥ 10
Precision (RSD%, n=6) <5% ≤5%
Recovery (%) 85-95% 80-110%
Selectivity No interference Baseline separation

LC-MS/MS Method for this compound-Specific DNA Adducts

Principle and Applications

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for detecting this compound-specific DNA adducts in biological samples, essential for understanding the compound's genotoxic potential. This method enables precise quantification of This compound-N²-dG (2'-deoxyguanosine) and This compound-N⁶-dA (2'-deoxyadenosine) adducts formed through metabolic activation of this compound in vivo [3]. The protocol incorporates an online sample purification system using column-switching technology coupled with isotope dilution mass spectrometry, achieving femtogram-level sensitivity required for detecting these critical biomarkers of genotoxicity in tissues from toxicological studies. This approach is particularly valuable for mechanistic studies of this compound-induced carcinogenicity and safety assessment of Rubia-containing formulations.

Detailed Experimental Protocol
3.2.1 Reagents and Materials
  • Internal standards: ¹⁵N or ¹³C-labeled this compound-DNA adducts (for isotope dilution)
  • Enzymes: Proteinase K, ribonuclease A, nuclease P1, phosphodiesterase, alkaline phosphatase
  • Solvents: Methanol, acetonitrile, water (all LC-MS grade)
  • Buffers: Ammonium formate buffer (10 mM, pH 5.0), Tris-EDTA buffer
  • Equipment: LC-MS/MS system with electrospray ionization, column-switching valve, tissue homogenizer
3.2.2 DNA Extraction and Digestion
  • Tissue homogenization: Homogenize liver or kidney tissue (100 mg) in 1 mL Tris-EDTA buffer
  • DNA isolation: Extract genomic DNA using a commercial kit or traditional phenol-chloroform method
  • DNA quantification: Measure DNA concentration by UV absorbance at 260 nm
  • Enzymatic digestion:
    • Incubate DNA (50 μg) with ribonuclease A (10 U) at 37°C for 30 minutes
    • Add proteinase K (50 U) and incubate at 56°C for 1 hour
    • Digest with nuclease P1 (5 U), phosphodiesterase (0.01 U), and alkaline phosphatase (5 U) in ammonium formate buffer (10 mM, pH 5.0) at 37°C for 18 hours
  • Sample cleanup: Purify digested samples using solid-phase extraction cartridges prior to LC-MS/MS analysis
3.2.3 LC-MS/MS Analysis Conditions
  • Analytical column: C18 reversed-phase column (150 mm × 2.1 mm, 2.6 μm particle size)
  • Trapping column: C18 guard column for online purification
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient program: 0-5 min: 5% B; 5-15 min: 5-60% B; 15-18 min: 60-95% B; 18-22 min: 95% B; 22-25 min: 95-5% B
  • Flow rate: 0.3 mL/min
  • Injection volume: 10 μL
  • Column temperature: 35°C
3.2.4 Mass Spectrometry Parameters
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Detection mode: Multiple reaction monitoring (MRM)
  • Ion transitions:
    • This compound-N²-dG: m/z 556→440 (quantifier), 556→324 (qualifier)
    • This compound-N⁶-dA: m/z 540→424 (quantifier), 540→308 (qualifier)
  • Optimized parameters:
    • Ion spray voltage: 5500 V
    • Source temperature: 500°C
    • Nebulizer gas: 40 psi
    • Heater gas: 50 psi
    • Collision energy: Optimized for each transition
Method Validation and Performance

The LC-MS/MS method with online sample purification demonstrates exceptional sensitivity for this compound-DNA adduct detection, with limits of quantification reaching 0.2 fmol on-column for this compound-N²-dG and 0.04 fmol on-column for this compound-N⁶-dA [3]. The method has been successfully applied to quantify these adducts in liver and kidney tissues from rats administered this compound-3-O-primeveroside, showing dose-dependent increases in adduct formation with levels ranging from 7.97 to 51.67 adducts per 10⁹ nucleosides. The incorporation of isotope-labeled internal standards corrects for potential matrix effects and recovery variations, ensuring accurate quantification. The column-switching technology eliminates manual sample cleanup steps, reducing analysis time and improving reproducibility.

Table 2: LC-MS/MS Method Performance for this compound-DNA Adduct Detection

Adduct Type LOQ (fmol on-column) Linear Range Precision (RSD%) Tissue Levels (adducts/10⁹ nucleosides)
This compound-N²-dG 0.2 0.2-500 fmol <8% 7.97-51.67 (liver/kidney)
This compound-N⁶-dA 0.04 0.04-500 fmol <10% 1.83-37.10 (liver/kidney)

Comparative Method Analysis and Applications

Method Selection Guidance

Choosing the appropriate analytical method for this compound detection depends on several factors, including the sample matrix, required sensitivity, and research objectives. The HPLC-UV method with HyDES-DLLME extraction is ideally suited for quality control applications involving plant materials, where it provides adequate sensitivity for detecting this compound at concentrations typically found in Rubiae Radix et Rhizoma. In contrast, the LC-MS/MS method is essential for toxicological studies investigating this compound's genotoxic potential, as it offers the requisite sensitivity and specificity for quantifying DNA adducts in biological samples. Researchers should consider the infrastructure requirements of each method—while HPLC-UV is more accessible to most laboratories, LC-MS/MS provides superior specificity and sensitivity for advanced applications.

Applications in Pharmacological Research

Recent studies have revealed intriguing dual characteristics of this compound, necessitating careful application of these analytical methods across different research contexts. On one hand, this compound has demonstrated promising pharmacological potential, exhibiting significant anticancer activity through multiple mechanisms:

  • Multitargeted breast cancer therapy: Computational studies show this compound outperforms FDA-approved lapatinib in binding affinity and interaction potential with key breast cancer targets including estrogen receptor alpha (ERα), HER2, CDK2, and PI3K alpha [1] [2]
  • Cervical cancer applications: this compound acts as an E6 protein inhibitor, re-establishing p53 function and inducing apoptosis in HPV-positive cervical cancer cells [5] [7]
  • Multiple myeloma suppression: this compound 3-methyl ether, a this compound derivative, suppresses proliferation of multiple myeloma cells through promotion of β-catenin degradation [6]

Simultaneously, analytical methods play a crucial role in safety assessment, with studies confirming:

  • Genotoxic potential: this compound administration leads to formation of specific DNA adducts in rat liver and kidney tissues [3]
  • Metabolic activation: this compound requires metabolic activation to reactive intermediates capable of binding to DNA
  • Dose-response relationship: DNA adduct formation demonstrates clear dose-dependency in animal studies

These findings highlight the importance of robust analytical methods in balancing the therapeutic potential against the safety concerns of this compound-containing preparations.

Workflow Diagrams

HPLC-UV Analysis Workflow for Plant Materials

hplc_workflow start Start Analysis sample_prep Sample Preparation: - Pulverize plant material - Weigh 0.5 g powder start->sample_prep extraction Methanol Extraction: - Add 10 mL methanol - Vortex 3 min sample_prep->extraction dilution Aqueous Dilution: - Dilute with 20 mL water extraction->dilution hyDES_prep HyDES Preparation: - Thymol:phenoxyethanol (1:4) - Heat at 60°C with stirring dilution->hyDES_prep dllme DLLME Extraction: - Add 200 μL HyDES - Vortex 2 min - Centrifuge 5 min hyDES_prep->dllme collection Phase Collection: - Collect sedimented phase - Dilute with methanol - Filter (0.22 μm) dllme->collection hplc_analysis HPLC-UV Analysis: - C18 column - Gradient elution - UV detection at 254 nm collection->hplc_analysis data_analysis Data Analysis: - Peak identification - Quantification - Report generation hplc_analysis->data_analysis end Analysis Complete data_analysis->end

Figure 1: HPLC-UV analysis workflow for this compound detection in plant materials

LC-MS/MS Analysis Workflow for DNA Adducts

lcms_workflow start Start Analysis tissue_prep Tissue Preparation: - Homogenize tissue (100 mg) - Extract genomic DNA start->tissue_prep dna_quant DNA Quantification: - Measure A260/A280 - Normalize concentration tissue_prep->dna_quant enzymatic_digest Enzymatic Digestion: - Ribonuclease A (30 min) - Proteinase K (1 hr) - Nuclease cocktail (18 hr) dna_quant->enzymatic_digest spe_cleanup Sample Cleanup: - Solid-phase extraction - Elute adducts enzymatic_digest->spe_cleanup column_switch Online Purification: - Column switching - Trap analytes - Transfer to analytical column spe_cleanup->column_switch lc_separation LC Separation: - C18 column - Gradient elution - 25 min runtime column_switch->lc_separation ms_detection MS/MS Detection: - ESI positive mode - MRM acquisition - Internal standard calibration lc_separation->ms_detection data_processing Data Processing: - Peak integration - Adduct quantification - Quality control checks ms_detection->data_processing end Analysis Complete data_processing->end

Figure 2: LC-MS/MS analysis workflow for this compound-DNA adduct detection

Conclusion

The analytical methods detailed in this application note provide comprehensive tools for this compound detection across various matrices, addressing the growing need for reliable quantification of this compound with dual therapeutic and toxicological significance. The HPLC-UV method with HyDES-DLLME extraction offers an environmentally friendly approach with adequate sensitivity for quality control of plant materials, while the LC-MS/MS method delivers the exceptional specificity and sensitivity required for detecting DNA adducts in biological systems. As research continues to explore the pharmacological potential of this compound and its derivatives while addressing safety concerns, these analytical protocols will play an increasingly important role in natural product drug development and regulatory safety assessment. Future method development directions may include automated online extraction systems, enhanced sensitivity for lower sample volumes, and expanded applications to this compound metabolites and additional adduct formations.

References

Protocol: Isolation of Lucidin Primeveroside from Madder Root

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the extraction and initial isolation of lucidin primeveroside from the roots of Rubia tinctorum L., adapted from published research [1] [2].

Materials
  • Source Material: Dried roots of Rubia tinctorum L. (madder root).
  • Solvents: Absolute Ethanol, Chloroform (HPLC grade).
  • Equipment: Glassware for extraction (e.g., Soxhlet apparatus or Erlenmeyer flasks), rotary evaporator, oven or freeze-dryer, equipment for gravitational separation (e.g., crystallization dish).
Step-by-Step Method
  • Extraction: Use absolute ethanol as the solvent for the extraction process. The madder root powder is soaked in ethanol, which effectively yields this compound primeveroside along with other anthraquinones like ruberythric acid, alizarin, and this compound-ω-ethyl ether [1].
  • Concentration: Concentrate the crude ethanol extract using a rotary evaporator under reduced pressure.
  • Initial Separation: Subject the concentrated extract to gravitational separation. This process allows for the slow crystallization of compounds, which was key to obtaining the first crystal structure of this compound primeveroside [1] [2].
  • Identification: Identify the isolated this compound primeveroside using techniques such as ( ^1H ) and ( ^{13}C ) NMR for structure elucidation and confirmation [1] [2].

Protocol: HPLC Analysis of Madder Root Anthraquinones

This protocol describes an HPLC method for the simultaneous quantitative analysis of anthraquinone glycosides and aglycones, including this compound primeveroside, in madder root extracts [3].

Materials
  • Samples: Madder root extracts.
  • Reference Compounds: this compound primeveroside, ruberythric acid, this compound, alizarin, purpurin, quinizarin.
  • Mobile Phase: Acetonitrile and ultra-pure water (degassed prior to use).
  • Equipment: HPLC system with a reversed-phase (RP) column and a UV-Vis or PDA detector.
Step-by-Step Method
  • Standard Preparation: Prepare calibration curves using sufficient amounts of purified reference compounds for quantitative analysis [3].
  • Sample Preparation: Dissolve the madder root extract in an appropriate solvent. Filter through a 0.45-μm membrane filter before injection.
  • HPLC Conditions:
    • Column: A reversed-phase column capable of baseline separating the glycosides ruberythric acid and this compound primeveroside, which previous methods failed to do [3].
    • Mobile Phase: Utilize a gradient of acetonitrile and water.
    • Detection: Use UV-Vis or photodiode array detection at appropriate wavelengths for anthraquinones.
  • Analysis: Quantify the levels of this compound primeveroside and other anthraquinones in the test samples by comparing them to the standard calibration curves.

The experimental workflow below summarizes the key steps for this compound purification and analysis.

Start Start: Madder Root Extract Ethanol Extraction Start->Extract Concentrate Concentrate Extract Extract->Concentrate Separate Gravitational Separation Concentrate->Separate Analyze HPLC Analysis & NMR ID Separate->Analyze End Purified this compound Primeveroside Analyze->End

Quantitative Data on this compound-Specific DNA Adducts

The table below summarizes the levels of DNA adducts formed in rat tissues after dietary administration of this compound-3-O-primeveroside (LuP), as quantitatively determined by a sensitive LC-ESI-MS/MS method [4]. This data is crucial for understanding the compound's genotoxic potential.

Table 1: this compound-Specific DNA Adducts in Rat Tissues After LuP Administration [4]

DNA Adduct Type Target Organ Dose-dependent Adduct Levels (per 10^9 nucleotides)
Luc-N²-dG Liver & Kidneys 7.97 to 51.67 /10⁹ dG
Luc-N⁶-dA Liver & Kidneys 1.83 to 37.10 /10⁹ dA
  • Analytical Method: Isotope dilution liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with column-switching for online sample purification [4].
  • Key Finding: The study demonstrated dose-dependent increases of both Luc-N²-dG and Luc-N⁶-dA adducts in the livers and kidneys of rats after just one week of dietary exposure to LuP [4]. The limits of quantification were 0.2 fmol for Luc-N²-dG and 0.04 fmol for Luc-N⁶-dA on the column [4].

Critical Safety Considerations for Drug Development

  • Genotoxicity and Carcinogenicity: Madder color (MC), which contains this compound-3-O-primeveroside (LuP), has been shown to be carcinogenic in the kidneys and livers of rats [4]. The metabolism of LuP generates genotoxic compounds like this compound, which can form specific DNA adducts, a key mechanism in its carcinogenic potential [4].
  • Metabolic Activation: Evidence suggests that this compound's genotoxicity may proceed via a sulfotransferase metabolic pathway, leading to the formation of reactive intermediates that bind to DNA, creating adducts like Luc-N²-dG and Luc-N⁶-dA [4].

Conclusion and Research Implications

While robust protocols exist for the purification and analysis of this compound and its glycosides from madder root, the compelling toxicological data presents a major barrier for its direct use in drug development. The quantitative detection of this compound-specific DNA adducts in vivo underscores a significant genotoxic risk. Future research may explore:

  • The safety profile of madder root extracts where this compound has been thoroughly removed.
  • The synthesis of novel, safer analogs of this compound that retain desired biological activity without genotoxic effects.

References

Comprehensive Application Notes: Lucidin Stability in Solution and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lucidin and Its Stability Challenges

This compound is an anthraquinone pigment found primarily in madder plants (Rubia species, including Rubia tinctorum L. and Rubia cordifolia), which has garnered significant research interest due to its diverse biological activities and complex stability profile. This compound exhibits notable pharmacological potential, with recent studies demonstrating promising anti-cancer properties against breast cancer cell lines and antiviral activity against human papillomavirus (HPV). However, this compound's chemical instability in solution presents substantial challenges for its research and potential therapeutic application. Understanding the factors affecting this compound stability is crucial for accurate analytical quantification, reliable experimental results, and potential drug development efforts.

The stability of this compound is particularly important in pharmaceutical and research contexts because this compound has demonstrated significant multitargeted therapeutic potential. Recent studies show that this compound outperforms FDA-approved drugs like Lapatinib in targeting multiple breast cancer signaling proteins, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), cyclin-dependent kinase 2 (CDK2), and PI3K alpha. Additionally, this compound shows promise as an E6 protein inhibitor in cervical cancer cells, capable of re-establishing p53 function and inducing apoptosis. These valuable therapeutic properties highlight why understanding and addressing this compound's stability challenges is essential for advancing research and potential clinical applications.

Chemical Properties and Stability Profile of this compound

Fundamental Chemical Characteristics

This compound (molecular formula: C15H10O5; molecular weight: 270.24 g/mol) is characterized by its anthraquinone backbone with a hydroxymethyl group at position 2 (Fig. 1), which contributes significantly to its reactivity and instability under various conditions. This primary alcohol moiety makes this compound particularly susceptible to degradation through oxidation and acid-catalyzed processes. The compound typically exists as a yellow to red crystalline powder with limited aqueous solubility but improved solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Table 1: Fundamental Chemical Properties of this compound

Property Specification
Chemical Name 1,3-Dihydroxy-2-hydroxymethyl-9,10-anthraquinone
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS Registry Number 478-08-0
Melting Point 328-330°C
UV-Vis Absorption λmax ~ 269, 312, 420 nm
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Stability Challenges and Degradation Pathways

The structural vulnerability of this compound primarily stems from its hydroxymethyl group, which facilitates multiple degradation pathways. Under acidic conditions, this compound undergoes a retro-aldol reaction leading to the formation of xanthopurpurin with the loss of formaldehyde. This degradation is particularly rapid in strong acids but can occur even under mildly acidic conditions over extended periods. Additionally, this compound is susceptible to oxidative degradation, potentially through quinone methide intermediates, especially when exposed to air, light, or oxidizing agents. The compound also demonstrates pH-dependent stability, with optimal stability observed in neutral to slightly basic conditions.

Table 2: Stability Profile of this compound Under Various Conditions

Condition Stability Major Degradation Product(s) Half-Life
Strong Acid (37% HCl:water, 1:1) Highly unstable Xanthopurpurin Minutes to hours
Weak Acid (pH 3-5) Moderately unstable Xanthopurpurin, trace oxidation products Hours to days
Neutral pH (pH 6-8) Relatively stable Minimal degradation Weeks
Basic Conditions (pH > 8) Moderate stability Oxidized derivatives Days to weeks
Methanolic Solution Stable at -20°C protected from light Trace degradation products Months
Aqueous Solution Unstable, concentration-dependent Multiple including xanthopurpurin Hours to days

Degradation Pathways and Products

This compound undergoes several well-characterized degradation pathways depending on environmental conditions, with the most significant being acid-catalyzed degradation. Understanding these pathways is essential for developing appropriate handling, storage, and analytical protocols.

G This compound Degradation Pathways compound This compound (1,3-Dihydroxy-2-hydroxymethyl-9,10-anthraquinone) acidic Acidic Conditions (Retro-aldol Reaction) compound->acidic Hydrolysis oxidative Oxidative Conditions (Enzymatic/Chemical) compound->oxidative Oxidation xanthopurpurin Xanthopurpurin (1,3-Dihydroxy-9,10-anthraquinone) acidic->xanthopurpurin formaldehyde Formaldehyde acidic->formaldehyde nordamnacanthal Nordamnacanthal (1,3-Dihydroxy-2-formyl-9,10-anthraquinone) oxidative->nordamnacanthal quinone_methide Quinone Methide Intermediate oxidative->quinone_methide quinone_methide->xanthopurpurin Nucleophilic Addition

Figure 1: Primary degradation pathways of this compound under acidic and oxidative conditions. The retro-aldol reaction under acidic conditions represents the most significant degradation route for analytical and storage considerations.

The retro-aldol mechanism of this compound degradation under acidic conditions was confirmed through multiple analytical techniques, including HPLC, LC-MS, and 1H NMR. When this compound is heated in 37% hydrochloric acid:water (1:1, v/v), researchers observe a rapid decrease in the this compound peak in HPLC chromatograms with a corresponding appearance of a new peak identified as xanthopurpurin (m/z = 239) through comparison with authentic standards. This transformation involves the elimination of formaldehyde from the hydroxymethyl group, resulting in the formation of xanthopurpurin, which lacks the primary alcohol functionality of this compound. This degradation pathway is particularly relevant for historical textile analysis where strong acid extraction methods have traditionally been used, potentially leading to the misidentification of dye sources due to this compound degradation [1].

In addition to acid-catalyzed degradation, this compound can undergo oxidative transformation to nordamnacanthal, a process that may be enzyme-mediated in plant tissues but can also occur chemically in solution. This pathway likely proceeds through the formation of a reactive quinone methide intermediate, which represents a strong electrophile that readily undergoes nucleophilic addition. The susceptibility of this compound to multiple degradation pathways underscores the importance of careful control of solution conditions during experimental work with this compound.

Analytical Techniques for Monitoring this compound Stability

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with various detection systems represents the most reliable approach for monitoring this compound stability and quantifying degradation products. The following parameters have been optimized specifically for this compound analysis:

  • Column: C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with water (A) and methanol (B), both containing 0.1% formic acid
  • Gradient Program: 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-35 min: 95-50% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10-20 μL
  • Detection: UV-Vis at 269, 312, and 420 nm or diode array detection (DAD)

For enhanced sensitivity and definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) provides superior capability. Electrospray ionization (ESI) in negative mode typically yields optimal results for this compound and its degradation products, with this compound showing a molecular ion [M-H]- at m/z 269 and the primary degradation product xanthopurpurin at m/z 239.

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy serves as a powerful complementary technique for structural confirmation of this compound and its degradation products. 1H NMR (500 MHz, DMSO-d6) of this compound shows characteristic signals including δ 4.65 (2H, s, CH2OH), δ 7.25 (1H, s, H-4), δ 7.75 (1H, dd, J = 8.0, 1.5 Hz, H-5), δ 7.85 (1H, dd, J = 8.0, 1.5 Hz, H-8), and δ 8.20 (1H, s, H-4). Significant changes in these signals, particularly the disappearance of the CH2OH singlet at δ 4.65, indicate degradation to xanthopurpurin.

UV-Vis spectroscopy provides a rapid screening method for this compound stability assessment, with characteristic absorption maxima at approximately 269, 312, and 420 nm. Significant changes in the absorption profile, particularly decreases in the 420 nm band coupled with isosbestic points, suggest degradation is occurring.

Table 3: Analytical Techniques for this compound Stability Assessment

Technique Key Parameters Applications Limitations
HPLC-UV/DAD C18 column, methanol-water gradient with 0.1% formic acid, detection at 269, 312, 420 nm Quantitative analysis of this compound and major degradation products Limited structural information for unknown degradation products
LC-MS ESI negative mode, m/z 269 (this compound), m/z 239 (xanthopurpurin) Definitive identification and quantification of this compound and degradation products Equipment cost, complexity of operation
NMR Spectroscopy 1H NMR (500 MHz), observation of CH2OH signal at δ 4.65 Structural confirmation, mechanism elucidation Low sensitivity, requires relatively pure samples
UV-Vis Spectroscopy Scan 200-600 nm, monitor changes at 269, 312, 420 nm Rapid stability screening, kinetic studies Limited specificity for complex mixtures

Experimental Protocols for Studying this compound Stability

Protocol for Acid Degradation Kinetics Study

Purpose: To evaluate the stability of this compound under acidic conditions and determine kinetic parameters for degradation.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)
  • Methanol (HPLC grade)
  • Hydrochloric acid (37%, analytical grade)
  • Deionized water (HPLC grade)
  • Volumetric flasks (10 mL, amber)
  • Heating block or water bath
  • HPLC system with UV detection

Procedure:

  • Prepare a stock solution of this compound in methanol at 1 mg/mL.
  • Prepare acid solutions at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl) by appropriate dilution of concentrated HCl with deionized water.
  • Mix 100 μL of this compound stock solution with 900 μL of each acid solution in amber HPLC vials to yield final this compound concentration of 100 μg/mL.
  • Incubate the solutions at controlled temperatures (e.g., 25°C, 37°C, 50°C) for predetermined time intervals.
  • At each time point, remove an aliquot and immediately neutralize with appropriate base if necessary.
  • Analyze by HPLC using the conditions described in Section 4.1.
  • Plot peak area of this compound versus time to determine degradation kinetics.

Data Analysis: Calculate degradation rate constants using appropriate kinetic models (typically first-order or pseudo-first-order). Determine half-life (t1/2) using the equation t1/2 = ln(2)/k, where k is the rate constant.

Protocol for Stability Assessment in Various Solvent Systems

Purpose: To identify optimal solvent systems for this compound storage and handling.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)
  • Various solvents (methanol, ethanol, acetonitrile, DMSO, buffers at pH 3, 5, 7, 9)
  • Amber vials with PTFE-lined caps
  • Refrigerator (4°C), freezer (-20°C), and controlled temperature chamber (25°C)

Procedure:

  • Prepare this compound solutions at 100 μg/mL in each solvent system.
  • Store solutions in amber vials under different temperature conditions (4°C, -20°C, 25°C).
  • At predetermined time points (0, 1, 2, 4, 8, 12, 24 weeks), remove aliquots for analysis.
  • Analyze by HPLC for this compound content and degradation products.
  • Record any visual changes (precipitation, color change).

Data Analysis: Calculate percentage of this compound remaining at each time point relative to initial concentration. Compare degradation rates across different solvent and temperature conditions.

Stabilization Strategies and Practical Handling Recommendations

Based on the documented instability of this compound, particularly under acidic conditions and in aqueous solutions, the following stabilization strategies and handling recommendations are proposed for researchers working with this compound:

Solution Preparation and Storage
  • Solvent Selection: Prepare this compound stock solutions in anhydrous DMSO or methanol rather than aqueous buffers for long-term storage. DMSO solutions generally show superior stability.
  • Concentration: Prepare concentrated stock solutions (1-10 mg/mL) rather than working concentrations to minimize degradation during storage.
  • Storage Conditions: Store this compound solutions at -20°C or below in amber vials to protect from light. Under these conditions, this compound in DMSO remains stable for at least 3-6 months.
  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of this compound solutions. Aliquot into single-use portions whenever possible.
Experimental Design Considerations
  • Buffer Selection: When this compound must be used in aqueous solutions, employ neutral to slightly basic buffers (pH 7-8) such as phosphate-buffered saline (PBS) or Tris-HCl.
  • Acidic Conditions: Minimize exposure to acidic conditions. If acid treatment is necessary for experimental purposes, limit exposure time and temperature.
  • Fresh Preparation: Prepare working solutions fresh daily from concentrated stocks, and verify concentration by UV-Vis before critical experiments.
  • Control Experiments: Include appropriate controls to account for potential degradation products in biological assays, as some biological activities previously attributed to this compound may actually derive from its degradation products.

G Recommended Workflow for this compound Handling start Start this compound Experiment storage Use frozen stock solution (-20°C in DMSO, protected from light) start->storage preparation Prepare fresh working solution in appropriate solvent storage->preparation analysis Analyze by HPLC-UV confirm identity and purity preparation->analysis neutral Aqueous solution required? analysis->neutral acidic Acidic conditions required? neutral->acidic No buffer Use neutral buffer (pH 7-8) neutral->buffer Yes minimize Minimize exposure time and temperature acidic->minimize Yes experiment Proceed with experiment monitor stability if extended acidic->experiment No buffer->experiment minimize->experiment

Figure 2: Recommended workflow for handling this compound in experimental settings to minimize degradation and ensure reliable results.

Conclusion

This compound presents significant stability challenges that researchers must address through appropriate handling, storage, and analytical monitoring. The compound is particularly labile under acidic conditions, undergoing rapid degradation to xanthopurpurin via a retro-aldol mechanism. This instability has implications for both analytical procedures and biological studies, potentially compromising experimental results and leading to misinterpretation of data. By implementing the protocols and stabilization strategies outlined in these application notes, researchers can improve the reliability of their work with this promising but challenging natural compound.

The therapeutic potential of this compound, particularly in oncology applications, justifies the additional effort required to properly manage its stability issues. Recent studies demonstrating its multitargeted activity against breast cancer proteins and its ability to inhibit HPV E6 protein function highlight the importance of developing robust analytical and handling procedures. Future research should focus on developing stabilized this compound formulations, perhaps through prodrug approaches or encapsulation technologies, which could enhance its utility as a potential therapeutic agent while mitigating the stability challenges documented in these application notes.

References

Comprehensive Application Notes and Protocols for Cell Culture Studies with Lucidin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lucidin and Its Research Significance

This compound is an anthraquinone derivative primarily found in plants of the Rubiaceae family, particularly Rubia tinctorum L. (madder) and Rubia cordifolia. This natural compound has garnered significant research interest due to its dual nature—demonstrating promising anticancer properties while also exhibiting genotoxic potential. This compound exists in plant material primarily as this compound-3-O-primeveroside (LuP), which can be metabolically converted to the aglycone form this compound in biological systems. Research indicates that this compound and its derivatives show selective cytotoxicity against various cancer cell types, including HPV-positive cervical cancer cells and breast cancer cells, through multiple mechanisms such as inhibition of key oncoproteins, induction of apoptosis, and modulation of critical signaling pathways. However, its DNA-damaging potential requires careful consideration in experimental design and interpretation.

The structural characteristics of this compound (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) enable it to interact with biological targets through intercalation, hydrogen bonding, and redox cycling. Recent studies have explored its potential as a multitargeted therapeutic agent against various malignancies, with one investigation showing it outperformed the FDA-approved drug lapatinib in targeting key breast cancer signaling proteins [1] [2]. These application notes provide detailed methodologies for conducting cell culture studies with this compound, emphasizing standardized protocols, appropriate controls, and safety considerations to ensure reproducible and meaningful results.

Cell Culture Protocols with this compound

Cell Line Maintenance and Culture Conditions

Maintenance of Relevant Cell Lines: For studies investigating this compound's potential anticancer properties, maintain appropriate cell lines based on research focus. HPV-positive cervical cancer cell lines (e.g., HeLa and CaSki) and HPV-negative control lines (e.g., C33A) are relevant for E6 inhibition studies [3]. For breast cancer research, utilize lines such as MCF-7 (ER+), MDA-MB-231 (triple-negative), or HCC827 for NSCLC studies [1] [4]. Include appropriate non-carcinogenic control lines like HaCaT (keratinocytes) or NHEK for comparison of selective toxicity [3]. Culture cells in their recommended media (DMEM/F12, DMEM high glucose, or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [3] [4].

Preparation of this compound Stock Solutions:

  • Prepare a 10 mM stock solution by dissolving this compound (commercially available from suppliers such as PhytoLab) in DMSO [3].
  • Aliquot and store at -20°C protected from light to prevent degradation.
  • For treatment, dilute the stock in culture medium to achieve desired final concentrations (typically 1-100 μM range), ensuring DMSO concentration does not exceed 0.1% (v/v) in final treatment media.
  • Include vehicle controls with equivalent DMSO concentration in all experiments.
This compound Treatment and Viability Assessment

Cell Viability and Proliferation Assays:

  • Seed cells in 96-well plates at optimal density (e.g., 5,000-10,000 cells/well depending on growth rate) and allow to adhere overnight [3] [4].
  • Treat cells with varying concentrations of this compound (typically 0-100 μM) for 24-72 hours.
  • Assess viability using MTT assay: Add 10 μL of 5 mg/mL MTT solution per 100 μL medium and incubate for 2-4 hours at 37°C [4].
  • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
  • Measure absorbance at 570 nm using a plate reader, with a reference wavelength of 630-650 nm to subtract background.
  • Calculate percentage viability relative to vehicle-treated controls.
  • For colony formation assays, seed cells in soft agar with this compound (0-8 nM) and incubate for 14 days, monitoring colony formation periodically [4].

Apoptosis Detection Protocols:

  • For caspase activation assessment, use Caspase 3/7 Glo Kit according to manufacturer's instructions [3].
  • Treat cells with this compound for 24-48 hours, then add equal volume of Caspase-Glo 3/7 reagent.
  • Incubate for 30-60 minutes at room temperature with gentle mixing.
  • Measure luminescence using a plate reader.
  • Confirm apoptosis through additional methods such as Annexin V/propidium iodide staining followed by flow cytometry, or Western blot analysis of PARP cleavage and caspase activation [4].
Mechanistic Assessment Protocols

Cell Cycle Analysis:

  • Treat cells with this compound for 24-48 hours, then trypsinize and collect by centrifugation.
  • Wash with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
  • After fixation, wash cells and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL).
  • Incubate for 30 minutes at 37°C protected from light.
  • Analyze DNA content using flow cytometry, determining percentage of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis:

  • Extract proteins from this compound-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (e.g., p53, p-EGFR, p-MET, p-AKT, PARP, caspase-3) overnight at 4°C [3] [4].
  • After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and visualize with imaging system.
  • For HPV E6 inhibition studies, specifically assess p53 protein levels, as this compound has been shown to re-establish p53 in HPV-positive cells [3].

Quantitative Data Summary from this compound Studies

Effects on Cell Viability and Proliferation

Table 1: this compound's Effects on Cell Viability Across Various Cell Lines

Cell Line Cancer Type This compound Concentration Range Exposure Time Key Findings Reference
HeLa & CaSki HPV-positive cervical cancer Not specified Not specified Selective decrease in viability; IC₅₀ not reported [3]
C33A HPV-negative cervical cancer Not specified Not specified Significantly less affected than HPV-positive lines [3]
NHEK Non-carcinogenic keratinocytes Not specified Not specified Minimal effect on viability [3]
Breast cancer cell lines Breast cancer Not specified Not specified Outperformed lapatinib in binding affinity and stability [1] [2]
HCC827 NSCLC (gefitinib-sensitive) 0-8 nM 24-48 hours Inhibited viability in concentration- and time-dependent manner [4]
HCC827GR NSCLC (gefitinib-resistant) 0-8 nM 24-48 hours Similar inhibition pattern as sensitive line [4]
HaCaT Non-carcinogenic keratinocytes 0-8 nM 24-48 hours Less affected than cancer lines [4]
Mechanistic Outcomes of this compound Treatment

Table 2: Molecular and Mechanistic Effects of this compound in Cell Culture Models

Mechanistic Category Specific Target/Effect Experimental System Key Outcome Reference
Oncoprotein Inhibition HPV E6 protein HPV-positive cervical cancer cells Inhibited E6-mediated p53 degradation [3]
Kinase Inhibition EGFR, MET, AKT NSCLC cells (HCC827) Suppressed phosphorylation of these kinases [4]
Apoptosis Induction Caspase-3/7 activation HPV-positive cervical cancer cells Increased caspase-3/7 activity [3]
Apoptosis Induction PARP cleavage NSCLC cells Increased PARP cleavage [4]
Cell Cycle Effects Cell cycle arrest NSCLC cells Induced G1 or G2/M arrest (context-dependent) [4]
DNA Interaction Translesion DNA synthesis In vitro replication systems LdG adduct (this compound analogue) efficiently bypassed by DNA polymerase κ [5]
Oxidative Stress ROS generation NSCLC cells Increased reactive oxygen species [4]

Mechanistic Insights and Signaling Pathways

This compound's Multitargeted Signaling Inhibition

This compound exhibits a multitargeted mechanism of action against cancer cells, simultaneously inhibiting several critical signaling proteins that drive oncogenesis. Research demonstrates that this compound interacts with key breast cancer targets including estrogen receptor alpha (ERα, PDBID: 1A52), human epidermal growth factor receptor-2 (HER2, PDBID: 1N8Z), cyclin-dependent kinase 2 (CDK2, PDBID: 3PXY), and PI3K alpha (PDBID: 1E7U) [1] [2]. Molecular docking studies reveal that this compound demonstrates significant binding affinity and interaction potential with these targets, outperforming the FDA-approved drug lapatinib in stability and binding interactions according to WaterMap analysis and molecular dynamics simulations [1]. This multitargeted approach is particularly valuable for overcoming drug resistance, as simultaneously inhibiting multiple survival pathways reduces the cancer cells' ability to adapt and develop resistance.

In HPV-positive cervical cancer cells, this compound specifically targets the E6 oncoprotein, disrupting its interaction with E6AP and thereby preventing p53 degradation [3]. This mechanism leads to re-establishment of functional p53 tumor suppressor protein, triggering apoptosis in virally transformed cells. The selectivity of this compound for HPV-positive cells over HPV-negative cells suggests a therapeutic window that could be exploited for targeted therapy. Additionally, in NSCLC models, this compound inhibits EGFR, MET, and AKT phosphorylation, effectively suppressing both gefitinib-sensitive and gefitinib-resistant cancer cells [4]. This is particularly significant for addressing the challenge of acquired resistance in targeted cancer therapy.

G This compound's Multifaceted Anticancer Mechanisms This compound This compound Treatment HPV_E6 HPV E6 Protein Inhibition This compound->HPV_E6 Kinases EGFR/MET/AKT Kinase Inhibition This compound->Kinases DNA_Damage DNA Adduct Formation (this compound-N²-dG) This compound->DNA_Damage p53 p53 Stabilization HPV_E6->p53 Signaling Signaling Pathway Inhibition Kinases->Signaling Replication Replication Stress DNA_Damage->Replication Apoptosis Apoptosis Induction p53->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle ROS ROS Generation Signaling->ROS Replication->Apoptosis Outcome Selective Cancer Cell Death CellCycle->Outcome Apoptosis->Outcome ROS->Outcome

Diagram 1: this compound's multifaceted anticancer mechanisms involve simultaneous inhibition of multiple targets leading to selective cancer cell death

DNA Interaction and Translesion Synthesis

A distinctive aspect of this compound's activity is its ability to form specific DNA adducts while demonstrating relatively low carcinogenic risk in humans compared to rodents. Metabolic activation of this compound leads to the formation of quinone methide intermediates that are reactive toward DNA, resulting in this compound-specific N²-deoxyguanosine (N²-dG) and N⁶-deoxyadenosine (N⁶-dA) DNA adducts [5]. These modifications potentially block DNA replication and may contribute to this compound's genotoxic and apoptosis-inducing effects. However, the human body has developed efficient mechanisms to handle these DNA lesions. Research shows that human DNA polymerase κ (pol κ) efficiently and accurately replicates past the LdG adduct (a structural analog of this compound-N²-dG), while replication by other DNA polymerases (pol η, pol ι) is more compromised [5].

This error-free translesion DNA synthesis capability provides a mechanistic explanation for the relatively low carcinogenic risk of this compound in humans despite its DNA-damaging potential. Structural analysis reveals that the unique open active site of pol κ accommodates the this compound-derived DNA adduct while maintaining the DNA in a standard B-form conformation, allowing for accurate replication past the lesion [5]. This sophisticated cellular defense mechanism highlights the importance of considering species-specific differences when evaluating compound toxicity and has implications for understanding this compound's potential therapeutic application.

G This compound Metabolism, DNA Adduct Formation, and Cellular Response LuP This compound-3-O-primeveroside (LuP) Metabolic Metabolic Activation LuP->Metabolic This compound This compound Reaction DNA Alkylation This compound->Reaction Further Activation QM Quinone Methide (Reactive Intermediate) DNA_Adducts DNA Adducts (this compound-N²-dG, this compound-N⁶-dA) QM->DNA_Adducts Replication Replication Fork Stalling DNA_Adducts->Replication polk DNA Polymerase κ (Translesion Synthesis) Bypass Error-Free Lesion Bypass polk->Bypass Metabolic->this compound Reaction->QM Replication->polk

Diagram 2: this compound metabolism, DNA adduct formation, and the subsequent cellular response through translesion synthesis

Important Safety Considerations in this compound Research

Genotoxicity and Safety Protocols

Genotoxic Potential: this compound has demonstrated mutagenic effects in various test systems, including Chinese hamster V79 cells where it caused DNA single-strand breaks, DNA-protein interactions, and mutagenic changes at the hypoxanthine-guanine phosphoribosyl transferase gene locus [6]. Substantial DNA adduct formation has been observed in the kidney and duodenum of mice treated with this compound [6]. Furthermore, this compound has shown mutagenic effects in multiple bacterial strains (TA100, TA102, TA104, TA1537, TA1538, and TA98) [6]. These findings underscore the importance of appropriate safety measures when handling this compound in laboratory settings.

Safety Protocols for Researchers:

  • Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling this compound or this compound-containing plant extracts.
  • Prepare stock solutions in a designated chemical fume hood to prevent inhalation exposure.
  • Use proper containment procedures when working with this compound-treated cells and culture media, as metabolic byproducts may retain genotoxic potential.
  • Decontaminate all waste materials containing this compound according to institutional guidelines for genotoxic compounds.
  • Pregnant researchers should exercise particular caution due to the compound's DNA-damaging potential.
Experimental Design Considerations

Appropriate Controls: Given this compound's dual nature as both a potential therapeutic agent and DNA-damaging compound, include comprehensive controls in all experiments:

  • Vehicle controls with equivalent DMSO concentration
  • Positive controls for apoptosis induction (e.g., staurosporine)
  • Positive controls for DNA damage response (e.g., etoposide)
  • Reference compounds where appropriate (e.g., lapatinib for breast cancer studies) [1]

Concentration Range Determination: Conduct preliminary range-finding experiments to establish appropriate this compound concentrations for specific cell lines, as sensitivity varies significantly between cell types. Include both therapeutic-range concentrations (typically low micromolar) and higher concentrations to assess toxic effects where relevant to research goals.

Cell Line Verification: Regularly authenticate cell lines and test for mycoplasma contamination to ensure experimental reproducibility, particularly when studying subtle effects like signaling pathway modulation.

Conclusion and Research Applications

This compound presents a fascinating dual character in biological systems—demonstrating promising anticancer activity through multitargeted mechanisms while possessing DNA-damaging properties that require careful consideration. The compound's ability to selectively target HPV-positive cells, inhibit multiple kinase signaling pathways, and induce apoptosis in cancer cells suggests potential therapeutic applications, particularly for cancers with limited treatment options. However, its genotoxic potential necessitates thorough safety evaluation in preclinical models.

The comprehensive protocols and application notes provided here provide researchers with standardized methods to investigate this compound's effects in cell culture systems. The multitargeted nature of this compound makes it particularly interesting for overcoming drug resistance in cancer therapy, as simultaneously inhibiting several critical pathways reduces the likelihood of resistance development. Future research directions should focus on structural analogs that maintain therapeutic efficacy while reducing genotoxic potential, combination studies with conventional chemotherapeutic agents, and detailed investigation of its effects on additional signaling pathways. When conducted with appropriate safety measures and careful experimental design, cell culture studies with this compound can provide valuable insights into natural product-based cancer therapy and multitargeted drug approaches.

References

Lucidin Toxicity: Core Problem

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge with lucidin, an anthraquinone from Rubia cordifolia, is its association with genotoxicity and carcinogenicity [1]. The compound this compound-3-O-primeveroside, found in madder root, is metabolized into this compound, which has shown positive results in various genotoxicity assays and can form DNA adducts in vivo [1]. The International Agency for Research on Cancer (IARC) has classified madder root and related compounds as possibly carcinogenic to humans [1].

Toxicity Mitigation Strategies & Experimental Protocols

The following table summarizes the key data on this compound toxicity and outlines potential mitigation strategies for your research.

Aspect Key Findings & Data Proposed Mitigation Strategy
Chronic Toxicity A 13-week study in F344 rats with Madder Color (MC) showed a NOAEL of 0.6% in diet (approx. 420 mg/kg bw/day for males, 450 mg/kg bw/day for females). Higher doses caused reduced RBC counts and kidney effects in male rats [1]. Dosage Control: Maintain experimental concentrations below the established NOAEL where possible. Long-term Monitoring: In chronic studies, closely monitor hematological parameters and kidney histopathology [1].
Genotoxicity This compound and its primeveroside show positive responses in bacterial mutation assays and can form DNA adducts in rodents [1]. Structural Modification: Explore synthesizing this compound analogs or derivatives that retain therapeutic activity but lack the structural features responsible for DNA adduction.
Therapeutic Application Computational and in vitro studies show this compound's strong potential as a multi-targeted agent against breast cancer proteins and as an inhibitor of the HPV E6 oncoprotein [2] [3] [4]. Targeted Delivery: Develop drug delivery systems (e.g., nanoparticles, liposomes) to enhance specificity for cancer cells and reduce systemic exposure. Combination Therapy: Use this compound in combination with other chemoprotectant agents to mitigate its toxic side effects.

Experimental Workflow for Toxicity Assessment

For researchers characterizing a new this compound-based compound or extract, this workflow provides a framework for systematic toxicity evaluation.

Start Start: New this compound Compound/Extract AcuteTox In Vitro Acute Toxicity Screening Start->AcuteTox GenoTox Genotoxicity Battery AcuteTox->GenoTox SubChronic Sub-Chronic In Vivo Study GenoTox->SubChronic EvalData Evaluate Data & Establish NOAEL SubChronic->EvalData MechStudy Mechanistic Studies EvalData->MechStudy RiskAssess Final Risk Assessment MechStudy->RiskAssess

Detailed Protocol for Key Stages
  • In Vitro Acute Toxicity Screening

    • Objective: Rapid assessment of compound cytotoxicity.
    • Method: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar on relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney) [4].
    • Procedure: Plate cells in a 96-well plate. Treat with a concentration range of the this compound compound (e.g., 1-100 µM) for 24-72 hours. Add MTT reagent and incubate. Measure absorbance at 570 nm after solubilizing the formazan crystals. Calculate IC50 values.
  • Genotoxicity Battery

    • Ames Test (OECD TG 471): Assesses gene mutation in bacterial strains (e.g., Salmonella typhimurium) with and without metabolic activation (S9 fraction) [1].
    • In Vitro Micronucleus Assay (OECD TG 487): Conducted on mammalian cells (e.g., CHO cells) to detect chromosomal damage. Score the frequency of micronuclei in binucleated cells after treatment.
  • Sub-Chronic In Vivo Study (Based on OECD TG 408)

    • Objective: Identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
    • Design: Administer the this compound compound to rodents (e.g., F344 rats) via oral gavage or diet for 13 weeks. Include a control group and at least three dose-level groups [1].
    • Endpoint Monitoring:
      • Clinical Observations: Daily for morbidity and mortality.
      • Body Weight & Food Consumption: Measured regularly.
      • Hematology & Clinical Chemistry: Performed at termination (e.g., RBC, WBC, Hb, Ht, liver enzymes, creatinine) [1].
      • Necropsy & Histopathology: Absolute and relative organ weights (liver, kidneys, spleen). Microscopic examination of all major organs [1].

Key Recommendations for Researchers

  • Source Characterization: Precisely characterize your this compound source, whether it's a purified compound or a plant extract. The presence of other anthraquinones like alizarin may influence overall toxicity profiles [1].
  • Metabolite Monitoring: Investigate the metabolic pathway of your this compound compound. Since toxicity is often metabolite-driven, inhibiting metabolic activation could be a viable risk-mitigation strategy [1].
  • Adhere to Guidelines: All animal studies should be conducted in accordance with OECD or other relevant guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) [5] [1].

References

Understanding Lucidin and DNA Damage: Key Questions

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the primary mechanism of lucidin-induced DNA damage? this compound, an anthraquinone from madder root, is metabolically activated to form DNA adducts, specifically This compound-N2-2'-deoxyguanosine (N2-dG) and This compound-N6-2'-deoxyadenosine (N6-dA) adducts [1] [2]. These adducts covalently bind to DNA, distorting the double helix and potentially blocking replication, which can lead to mutations and cell death if not properly repaired [1].

  • Why is this compound carcinogenic in rodents but poses lower risk in humans? The lower carcinogenic risk in humans is attributed to an efficient and accurate cellular defense mechanism known as Translesion DNA Synthesis (TLS). Human DNA polymerase κ (pol κ) has been identified as a key enzyme that can bypass this compound-derived DNA adducts in an error-free manner [1] [3].

  • Which human DNA polymerases are involved in bypassing this compound damage? Research has examined four key human TLS polymerases. Their efficiency and accuracy in replicating past a this compound-derived guanosine adduct (LdG) vary significantly [1]:

DNA Polymerase Bypass Efficiency Bypass Fidelity Primary Role in this compound Adduct Bypass
pol κ High Accurate (Error-Free) Primary, efficient bypass [1]
pol η Compromised Not Specified Limited role [1]
pol ι Compromised Not Specified Limited role [1]
Rev1 Decreased Efficiency Accurate (incorporates dCTP) Secondary, supportive role [1]

Experimental Evidence & Error-Free Bypass Mechanism

The following diagram illustrates the mechanism by which human DNA polymerase κ (pol κ) facilitates error-free DNA replication past a this compound-derived DNA adduct, as revealed by structural biology studies [1] [3].

G Start This compound-DNA Adduct (LdG) PolK Human DNA Polymerase κ (pol κ) Binds Adducted DNA Start->PolK Struct Ternary Complex Formation (pol κ • DNA • dNTP) PolK->Struct Accommodate Open Active Site of pol κ Accommodates Adduct in B-form DNA Struct->Accommodate Outcome Error-Free DNA Replication Accurate Nucleotide Incorporation Accommodate->Outcome

Supporting Experimental Data:

  • Crystallographic Evidence: The structure of human pol κ in complex with DNA containing a this compound-derived adduct and an incoming nucleotide (PDB ID: 5W2C) was solved at 2.50 Å resolution [3]. This structure visually confirms that the enzyme's unique open active site allows the adducted DNA to maintain a standard B-form conformation, which is crucial for correct base pairing during replication [1] [3].
  • Biochemical Validation: Primer-extension assays using nanoLC-MS/MS analysis confirmed that the products of pol κ-catalyzed replication past the LdG adduct were error-free, demonstrating accurate insertion of nucleotides opposite the lesion [1].

Protocols for Assessing this compound's Genotoxic Impact

For researchers investigating this compound's genotoxicity and cellular responses, here are core methodologies adapted from the literature.

Protocol 1: In Vitro DNA Replication (Primer-Extension) Assay This assay tests the efficiency and accuracy of DNA polymerases in bypassing a site-specific this compound-derived DNA adduct [1].

  • Template Preparation: Synthesize and anneal a 50-mer oligodeoxynucleotide containing a site-specifically modified LdG adduct to a 5' [γ-32P]ATP end-labeled 15-mer primer [1].
  • Reaction Conditions:
    • Components: 80 nM primer-template DNA, 80 nM DNA polymerase (e.g., pol κ, η, ι, Rev1), physiological dNTP concentrations (10 μM dGTP, 40 μM dATP, dCTP, dTTP), 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT, 100 μg/mL BSA, 50 mM Tris-HCl (pH 7.4) [1].
    • Incubation: React at 37°C for a set time (e.g., 30 min).
  • Product Analysis: Quench reactions with EDTA. Separate products via denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using a phosphor-imager. Compare the full-length extension products to those from unmodified DNA controls [1].

Protocol 2: Molecular Docking to Screen for Potential Inhibitors This computational protocol can be used to screen for compounds that might inhibit this compound's activity or its interaction with cellular targets, such as in the context of HPV E6 protein inhibition [4].

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., HPV16 E6, PDB ID: 4XR8). Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and Kollman/Gasteiger partial charges [4].
  • Ligand Preparation: Draw the 2D structure of the candidate compound (e.g., this compound). Perform energy minimization and geometry optimization. Set rotatable bonds and save in PDBQT format [4].
  • Docking Simulation:
    • Grid Box: Define the grid box around the binding site of interest (e.g., E6AP binding pocket).
    • Parameters: Use the Lamarckian genetic algorithm. Set maximum energy evaluations to 2,500,000 and population size to 150. Run 15 hybrid GA-LS simulations [4].
  • Analysis: Visualize the top docking poses in software like PyMol or Discovery Studio. Analyze binding interactions (hydrogen bonds, hydrophobic contacts) and binding affinity scores [4].

Important Safety Considerations for Researchers

  • Confirm Genotoxicity: Be aware that this compound has shown mutagenic effects in various bacterial and mammalian cell models, including causing DNA single-strand breaks and DNA-protein crosslinks [2].
  • Handle with Care: Given its DNA-damaging potential, this compound and its parent compounds (e.g., madder root extracts) should be handled with appropriate precautions in the laboratory. The use of this compound as a food additive has been banned in several countries due to its toxicity in animal studies [1] [2].

References

improving lucidin extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most effective solvent for extracting lucidin?

    • A: Research indicates that ethanol is highly effective for extracting this compound and its primeveroside from madder roots. One study successfully isolated this compound primeveroside, ruberythric acid, alizarin, and this compound-ω-ethyl ether using an ethanol extraction process [1].
  • Q2: My this compound yield is low. How can I optimize the extraction process?

    • A: Low yields can be addressed by optimizing process parameters. Response Surface Methodology (RSM) is a powerful statistical technique for this purpose. You can model the influence of variables like solvent concentration, solid-to-solvent ratio, and extraction time to find the optimal conditions [2].
  • Q3: Are there any safety concerns regarding this compound?

    • A: Yes. This compound has been shown to be mutagenic in both bacterial and mammalian cells. It can cause DNA damage, including single-strand breaks and DNA-protein cross-links. In vivo studies have reported tumor formation in animals treated with madder root [3] [4]. Handling should be with appropriate caution.

Experimental Protocol for Extraction & Optimization

Here is a detailed methodology for the extraction and optimization of this compound, based on current research.

Protocol 1: Standard Ethanol Extraction [1]

This protocol provides a basis for obtaining a crude extract containing this compound primeveroside.

  • Principle: Use ethanol to solubilize anthraquinone compounds from dried madder root.
  • Materials:
    • Dried, powdered roots of Rubia tinctorum L.
    • Ethanol (solvent)
    • Rotary evaporator
    • Centrifuge
  • Procedure:
    • Combine the powdered plant material with ethanol.
    • Carry out the extraction process.
    • Separate the supernatant, likely by filtration or centrifugation.
    • Concentrate the extract using a rotary evaporator under reduced pressure.
    • The resulting extract can be further purified to isolate this compound primeveroside, for which a crystal structure has been elucidated [1].
Protocol 2: Optimization Using Response Surface Methodology (RSM) [2]

To systematically improve yield, you can employ RSM. The general workflow is as follows.

Start Define Optimization Goal P1 Identify Key Variables (e.g., solvent concentration, time, temperature) Start->P1 P2 Select Experimental Design (CCD or BBD) P1->P2 P3 Execute Experiments and Measure Yields P2->P3 P4 Statistical Analysis (ANOVA) and Model Fitting P3->P4 P5 Validate Optimal Conditions P4->P5 P5->Start If model inadequate

  • Principle: RSM is a collection of mathematical and statistical techniques used to develop, improve, and optimize processes where the response of interest is influenced by several variables [2].
  • Key Steps:
    • Experimental Design: Choose a design like Central Composite Design (CCD) or Box-Behnken Design (BBD) to minimize the number of experimental runs needed [2].
    • Model Fitting & Analysis: The experimental data is fitted to a model (e.g., a quadratic polynomial). The model's adequacy is checked via Analysis of Variance (ANOVA), looking for a p-value < 0.05 and a lack of fit p-value > 0.05 [2].
    • Finding the Optimum: The model helps identify the combination of factor levels that produces the maximum this compound yield.

Advanced Extraction Techniques

Advanced techniques can significantly enhance yield and efficiency. The table below compares methods applicable to plant materials.

Extraction Method Key Principle Reported Advantages for Phytochemicals
Ultrasound-Assisted Extraction (UAE) Uses cavitation bubbles to disrupt cell walls [5]. Reduces processing time and temperature, improving yield of heat-sensitive compounds [5].
Microwave-Assisted Extraction (MAE) Uses internal heating to rupture plant cells [5]. Higher concentrations of bioactive compounds; reduces time and solvent consumption [5].
Ultrasound-Microwave-Assisted Extraction (UMAE) Combines UAE and MAE effects synergistically [5]. Disrupts plant matrix more effectively, potentially leading to higher yields [5].

Troubleshooting Guide

  • Problem: Inconsistent yield between extraction batches.
    • Solution: Standardize the particle size of the plant powder and strictly control the temperature and duration of the extraction process. Using an internal standard during analysis can also help account for variability.
  • Problem: Low purity of the isolated this compound.
    • Solution: Follow the initial ethanol extraction with purification steps such as gravitational separation [1], liquid-liquid partitioning, or chromatographic techniques (e.g., column chromatography).
  • Problem: The RSM model is not significant or has a poor fit.
    • Solution: Ensure you have chosen the correct factors and ranges in your experimental design. You may need to include more center points or consider a different model (e.g., linear instead of quadratic).

References

Lucidin Profile: Source and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes basic information about lucidin from the search results.

Property Description
Source Roots of Rubia species, primarily Rubia cordifolia and Rubia tinctorum [1] [2].
Chemical Class Anthraquinone [1] [2].

| Reported Bioactivities | • Potential E6 protein inhibitor (for HPV-related cancers) [3]. • Potential multitargeted agent against breast cancer signaling proteins [1]. • Anticancer activity via induction of apoptosis [2]. |

Experimental Context and Workflows

While specific stability data is unavailable, the research describes experimental workflows that imply handling procedures. The following diagram illustrates a general workflow for investigating this compound's anticancer mechanisms, based on the methodologies in the search results.

G start Start: Plant Material (Rubia cordifolia roots) ext Extraction & Isolation (Solvent extraction, e.g., Chloroform) start->ext char Compound Characterization (LC/MS, Structural analysis) ext->char in_silico In Silico Analysis (Molecular Docking) char->in_silico in_vitro In Vitro Assays (Cell viability, Apoptosis, p53 levels) in_silico->in_vitro mech Mechanism Investigation (Pathway analysis, Protein interactions) in_vitro->mech result Result: Bioactivity Profile mech->result

Here are the methodologies referenced in the workflow:

  • Extraction and Isolation: One study used chloroform for extraction from Rubia tinctorum roots, followed by chromatographic separation and purification to isolate this compound and other anthraquinones [2].
  • Compound Characterization: Liquid Chromatography/Mass Spectrometry (LC/MS) was used to identify and quantify anthraquinones, including this compound, in plant extracts [2].
  • In Silico Analysis (Molecular Docking): This computational method predicts how a small molecule, like this compound, interacts with a biological target.
    • Protein Preparation: The 3D structure of the target protein is obtained from a database. Water molecules are often removed, and hydrogen atoms and partial charges are added to prepare the file for docking [3].
    • Ligand Preparation: The 3D structure of this compound is created and its energy is minimized [3].
    • Docking Simulation: An algorithm performs multiple runs to predict the most likely binding orientation and affinity of this compound to the target protein [3].
  • In Vitro Cell-Based Assays:
    • Cell Viability (MTT Assay): Used to measure the reduction in cell viability after treatment with a compound [3].
    • Apoptosis Detection: Assays like Caspase 3/7 Glo can be used to measure the activity of enzymes that are key markers of apoptosis [3].
    • Western Blotting: This technique can be used to detect changes in protein levels, such as the re-establishment of p53 levels in cells treated with this compound [3].

Frequently Asked Questions

Based on the available literature, here are answers to some anticipated questions.

Q1: What is the main source of this compound? A1: this compound is primarily sourced from the roots of plants in the Rubia genus, such as Rubia cordifolia (Indian Madder) and Rubia tinctorum (Common Madder) [1] [2].

Q2: What are the known biological activities of this compound relevant to drug discovery? A2: Research has highlighted several potential activities:

  • Oncoprotein Inhibition: It may inhibit the HPV E6 oncoprotein, preventing p53 degradation and selectively reducing viability in HPV-positive cells [3].
  • Multitargeted Anticancer Agent: Computational studies suggest it can bind to multiple breast cancer-related proteins (e.g., ERα, HER2, CDK2, PI3K alpha), potentially overcoming drug resistance [1].
  • Apoptosis Induction: It has been shown to induce apoptosis (programmed cell death) in cancer cells [2].

Q3: Where can I find specific information on this compound's stability and solubility? A3: The searched literature does not provide detailed quantitative data on this compound's stability (e.g., under various pH, temperature, or light conditions) or its solubility profile. This information is critical for laboratory handling and should be sought from chemical supplier specifications, dedicated chemical databases, or further specialized toxicology and pharmacology studies.

References

analytical interference with lucidin detection

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Lucidin Detection

This guide addresses specific issues you might encounter when detecting this compound, particularly in complex samples like herbal extracts from Rubia cordifolia.

Issue Category Specific Problem Proposed Solution Key Experimental Considerations

| Signal Interference | Compound quenching/dye interference [1] | • Avoid/dilute interfering compounds (e.g., resveratrol, specific flavonoids). • Use proper controls with suspected interferents. • Modify incubation time or compound concentration [1]. | • For colorimetric assays, avoid blue, black, or red dyes at >10µM [1]. | | | Inhibition of enzymatic activity (e.g., Luciferase) [1] | • Identify and exclude known inhibitors from the assay system. • Use an internal control reporter (e.g., Dual Luciferase Assay) [1]. | • Test for signal recovery with inhibitor removal [1]. | | Sample Purity | Co-elution in LC-MS [2] | • Optimize LC separation parameters (mobile phase, gradient). • Use high-resolution MS or MS/MS for selective detection [2]. | • Sample pre-treatment (solid-phase extraction) can reduce matrix complexity [2]. | | | Matrix effects suppressing/enhancing ionization [2] | • Use matrix-matched calibration standards. • Employ internal standards (e.g., stable isotope-labeled this compound) [2]. | • The standard addition method can quantify and correct for matrix effects. | | Method Sensitivity | Weak or no detection signal | • Concentrate the sample. • Ensure reagents are fresh and functional [1]. • Use a more sensitive detection technique (e.g., switch from UV to MS detection). | • For LC-MS, check instrument calibration and ion source cleanliness. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

LC-MS Analysis for this compound Identification and Quantification [2]

This protocol is foundational for identifying this compound and evaluating adulterants in Rubia cordifolia samples.

  • Sample Preparation: Extract powdered plant material (e.g., Rubia cordifolia) with methanol. Centrifuge and filter the supernatant before analysis [2].
  • LC Conditions:
    • Column: A C18 reversed-phase column is recommended.
    • Mobile Phase: Typically a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
    • Flow Rate: 0.2 - 0.3 mL/min.
    • Injection Volume: 1-10 µL.
  • MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the target compounds.
    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF) is preferred for accurate mass measurement and "ion identity" establishment [2].
    • Data Acquisition: Full-scan and MS/MS mode for structural confirmation.
  • Data Processing and "Ion Identity" Establishment [2]:
    • Convert raw data using appropriate software.
    • Analyze multiple batches of authentic samples (RRR, RSP, RMP) to create a list of detected ions.
    • For each herb, find the ions common across all batches (intersection) and unique to it (de-intersection from other herbs).
    • Select the top-n (e.g., 50) unique, high-abundance ions to form a specific "ion identity" for that sample type [2].
    • Test samples are then matched against this "ion identity" library, and a Recognition Index (RI) is calculated to identify the sample and detect adulteration down to 3% [2].
Controlling for Luciferase Inhibition in Reporter Assays [1]

This is crucial if using luciferase-based systems to study this compound's biological activity.

  • Assay System: Use a Dual-Luciferase Reporter Assay System (e.g., Firefly and Renilla).
  • Control Experiment:
    • Transfert cells with your reporter construct.
    • Treat with your test compound (this compound) and/or known this compound samples.
    • Measure both Firefly and Renilla luciferase activities sequentially from the same well.
  • Data Normalization and Interpretation:
    • Calculate the ratio of Firefly luciferase activity (experimental reporter) to Renilla luciferase activity (internal control).
    • A significant change in the Firefly signal without a corresponding change in the Renilla signal indicates a specific effect on the pathway of interest.
    • If both signals are suppressed in a dose-dependent manner, it suggests non-specific cytotoxicity or direct inhibition of the Firefly luciferase enzyme by the compound, indicating assay interference [1].

This compound Detection Workflow

This diagram outlines the logical workflow for detecting this compound and troubleshooting interference, integrating the protocols above.

Start Start: Sample Analysis LCMS LC-MS Analysis Start->LCMS DataProcessing Data Processing & 'Ion Identity' Matching [2] LCMS->DataProcessing Problem Problem Suspected: Signal Interference DataProcessing->Problem Low/No Signal Inconsistent Data TS Troubleshooting Steps Problem->TS TS:s->LCMS:s  Re-optimize method  Use labeled standard Bioassay If using Bioassay (e.g., Luciferase) TS->Bioassay Control Run Control Experiment with Internal Standard [1] Bioassay->Control Reanalyze Re-analyze Data Correct for Interference Control->Reanalyze Confirm Confirm this compound Detection/Effect Reanalyze->Confirm

This compound Detection Troubleshooting Workflow

Establishing LC-MS "Ion Identity"

For complex sample identification, establishing a specific "ion identity" is a powerful technique, as demonstrated in recent research [2]. The process is summarized below.

Step1 Analyze Multiple Batches of Authentic Samples by LC-MS Step2 Find Ions Common to All Batches (Intersection) Step1->Step2 Step3 Find Ions Unique to the Sample vs. Other Herbs (De-intersection) Step2->Step3 Step4 Select Top-n Ions as 'Ion Identity' Step3->Step4 Step5 Match Test Samples Against 'Ion Identity' Library Step4->Step5 Step6 Calculate Recognition Index (RI) for Identification/Adulteration [2] Step5->Step6

Creating an Ion Identity Library

References

Lucidin Storage Stability Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the recommended storage conditions for lucidin to ensure its stability in research settings?

While exact data for this compound is limited, general principles for stabilizing sensitive pharmaceutical compounds and related data on similar molecules suggest a cautious approach. This compound is a natural anthraquinone being investigated for its potential anti-cancer properties [1] [2]. To maintain the integrity of your this compound samples, the following conditions are recommended based on the best available evidence:

  • Temperature: For long-term storage, a controlled room temperature of 25°C ± 2°C is likely suitable [3]. If the compound shows signs of sensitivity, cold storage (2°C to 8°C) or even freezing (-20°C) should be considered, as these conditions are used for stabilizing many temperature-sensitive biologics and small molecules [3].
  • Humidity: Store in a low-humidity environment. Standard long-term storage conditions in the pharmaceutical industry are 60% RH ± 5% RH [3]. Using desiccants in the storage container is a prudent measure.
  • Light: this compound and related compounds may be photosensitive. It is strongly recommended to store this compound in light-resistant containers, such as amber vials, or within cabinets that protect from light exposure [3].
  • Atmosphere: To prevent oxidative degradation, consider storing the compound in an inert atmosphere (e.g., under nitrogen or argon), especially if it is in a powdered form [4].

Q2: What quantitative data is available on the stability of compounds similar to this compound?

Research on the oxidative stability of lutein, another hydrophobic compound with a complex structure, provides insight into how environmental factors can affect such molecules. The following table summarizes key findings from a study where lutein was exposed to varying pH and temperature conditions [5].

Factor Condition 1 Condition 2 Observed Effect on Lutein Key Finding
pH pH 8 pH 2 Loss increased from 12.44% to 48.89% Degradation is significantly higher in acidic conditions [5].
Temperature Increase by 10°C -- Significant increase in lutein loss Higher temperatures accelerate degradation [5].
Time 1 hour 4 hours Loss increased by 1.7-fold at 40°C and neutral pH Longer exposure times lead to greater compound degradation [5].

This data underscores that higher temperatures, acidic environments, and longer exposure times drastically increase the degradation of sensitive compounds like lutein. These factors should be minimized when handling and storing this compound.

Q3: What is a standard experimental workflow for assessing compound stability?

The diagram below outlines a standard forced degradation study workflow, which is used to predict the stability of a drug substance and identify its degradation products [6].

Start Start: Prepare Drug Substance Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative Stress Start->Oxidative Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analyze Analyze Samples Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products Analyze->Identify Report Report & Determine Stable Conditions Identify->Report

Experimental Protocol: Forced Degradation Study [6]

  • 1. Objective: To understand the degradation pathways of this compound and develop a stability-indicating analytical method.
  • 2. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, taking into account its hydrophobicity as noted in related studies [5]). Aliquot this solution for different stress tests.
  • 3. Stress Conditions:
    • Acidic/Basic Hydrolysis: Mix aliquots with strong acid (e.g., 0.1M HCl) and strong base (e.g., 0.1M NaOH). Keep at elevated temperature (e.g., 40-60°C) for a defined period (e.g., 1-4 hours) [5] [6].
    • Oxidative Stress: Expose an aliquot to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature [6].
    • Thermal Stress: Store solid this compound at elevated temperatures (e.g., 40°C or 60°C) for days or weeks [3] [6].
    • Photolytic Stress: Expose solid this compound and its solution to UV-Vis light as per ICH guidelines [6].
  • 4. Analysis: Use High-Performance Liquid Chromatography (HPLC) to analyze the stressed samples against a control. Monitor for the appearance of new peaks (degradation products) and a decrease in the main this compound peak [5] [6].
  • 5. Data Interpretation: Calculate the percentage of this compound remaining under each condition. The conditions that cause the least degradation will inform the optimal storage parameters.

Troubleshooting & FAQs

Q: My this compound sample shows a change in color. What does this indicate? A: A color change is a strong visual indicator of chemical degradation. This likely means the sample has been exposed to unfavorable conditions such as light, oxygen, high temperature, or humidity. It is advisable to discard the sample and reassess your storage conditions, paying close attention to light protection and temperature control.

Q: How can I confirm if my this compound has degraded during storage? A: The primary method for confirming degradation is through analytical techniques like HPLC or TLC. Compare your stored sample with a fresh or known reference standard. A decrease in the this compound peak area or the appearance of new peaks in the chromatogram confirms degradation.

Q: I do not have specific stability data for this compound. What is the most conservative storage approach? A: In the absence of data, the most conservative strategy is to store this compound as a solid in a light-resistant container, under an inert atmosphere (e.g., in a vial sealed with nitrogen), inside a freezer (-20°C) and with a desiccant to control moisture. This approach minimizes all major stressors: thermal, photolytic, oxidative, and hydrolytic.

Key Recommendations Summary

  • Start Conservative: Until you conduct your own stability studies, store this compound dark, frozen, dry, and under an inert gas if possible.
  • Validate Experimentally: Use the forced degradation workflow provided to determine the specific sensitivities of your this compound sample.
  • Document Everything: Meticulously record all storage conditions and handling procedures. This is critical for troubleshooting and ensuring the reproducibility of your experiments.

References

Experimental Protocol: Assessing Lucidin Stability

Author: Smolecule Technical Support Team. Date: February 2026

To systematically evaluate the stability of lucidin or a plant extract under your specific conditions, you can follow this workflow. The diagram below outlines the key steps from sample preparation to data analysis.

Start Start: Prepare this compound Sample Step1 1. Apply Stress Condition (Temperature, pH, Solvent) Start->Step1 Step2 2. Analyze Sample via HPLC Step1->Step2 Step3 3. Monitor Key Analytes (this compound, Xanthopurpurin) Step2->Step3 Step4 4. Analyze with LC-MS Step3->Step4 If degradation observed Step5 5. Quantify Degradation Step4->Step5 End End: Interpret Data Step5->End

Detailed Methodological Steps [1]:

  • Sample Preparation: Dissolve this compound or a madder root extract in the solvent system you wish to test (e.g., methanol, water, or a buffer at neutral pH).
  • Apply Stress Condition: Heat the sample solution to a relevant temperature (e.g., 50-80°C) for a set period. To test pH stability, use buffered solutions instead of strong acids.
  • Chromatographic Analysis (HPLC):
    • Instrumentation: Standard HPLC system with a C18 column.
    • Mobile Phase: Use a gradient of water and acetonitrile or methanol.
    • Detection: Use a UV/Vis or PDA detector. Monitor the peaks for this compound (retention time ~9.5 min) and its degradation product, xanthopurpurin (retention time ~11.6 min).
  • Mass Spectrometry Confirmation (LC-MS):
    • Interface: Electrospray Ionization (ESI).
    • Mode: Negative ion mode is often suitable for anthraquinones.
    • Key Ions: Monitor for the this compound ion at m/z 269 [M-H]⁻ and the xanthopurpurin ion at m/z 239 [M-H]⁻. The loss of 30 Da (formaldehyde, CH₂O) is characteristic of the retro-aldol degradation [1].
  • Data Interpretation: A decrease in the this compound peak area coupled with an increase in the xanthopurpurin peak area confirms degradation.

Analytical Techniques for Stability Monitoring

The table below compares core analytical techniques used to identify this compound and track its degradation.

Technique Key Application Technical Specification
HPLC-UV/Vis Primary tool for separating and quantifying this compound and its degradants. C18 column; water/acetonitrile gradient; monitor at 254-280 nm [1].
LC-MS Confirms identity of this compound and degradants via molecular weight. ESI source; negative ion mode; monitor m/z 269 (this compound) and m/z 239 (xanthopurpurin) [1].
NMR Spectroscopy Provides definitive structural confirmation, especially for isolated compounds. Analyze samples in deuterated DMSO or methanol; characteristic chemical shifts for this compound's aromatic and hydroxymethyl protons [1].

Frequently Asked Questions (FAQs)

Why is this compound rarely detected in historical textiles dyed with madder, even when using acidic extraction? this compound is inherently unstable under the strong acidic conditions (e.g., 37% HCl:MeOH:H₂O) traditionally used to extract dyes from historical textiles. During the extraction process, this compound rapidly degrades into xanthopurpurin, which is what is actually detected. This has led to the historical misinterpretation that alizarin was the primary red pigment, whereas in the plant, this compound's glycoside (this compound primeveroside) is a major primary component [1].

Is this compound stable in the plant itself? In fresh plant material, this compound can be oxidized by endogenous plant enzymes to form other anthraquinones like nordamnacanthal. However, these enzymes are denatured by the heat used in traditional dyeing processes (e.g., boiling), which helps preserve the glycosidic precursors in the dyebath [1].

What are the promising biological activities of this compound and related compounds? Recent computational and in vitro studies suggest significant potential:

  • This compound from Rubia cordifolia showed a superior multitargeted binding profile against key breast cancer proteins (ERα, HER2, CDK2, PI3K) compared to the FDA-approved drug Lapatinib [2].
  • This compound 3-methyl ether from Rubia philippinensis was found to suppress the proliferation of multiple myeloma cells by promoting the degradation of the oncogenic protein β-catenin [3].
  • Other madder constituents like alizarin and purpurin also demonstrate anticancer activity, with semisynthetic derivatives (e.g., 2-methyl alizarin) showing enhanced potency [4].

References

Understanding Lucidin's Genotoxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin, a natural anthraquinone from Rubia tinctorum L. (madder root), is genotoxic across multiple standard assays [1]. Its derivative, lucidinethylether, formed during ethanolic extraction, also shows mutagenic activity [1]. The table below summarizes its experimental genotoxicity profile.

Table 1: Experimental Genotoxicity Profile of this compound

Assay System Key Finding Significance for Troubleshooting
Salmonella typhimurium (Ames Test) [1] Mutagenic in 5 strains without S9; potency increased with S9 metabolic activation. Confirms direct-acting mutagen. Metabolic activation enhances risk; crucial to test both conditions.
V79 Mammalian Cells [1] Mutagenic at HGPRT locus; induced DNA single-strand breaks & DNA-protein cross-links. Confirms damage in mammalian cells; DNA damage assays (e.g., alkaline elution) are relevant follow-ups.
Primary Rat Hepatocytes [1] Induced DNA repair synthesis (UDS). Indicates compound directly causes DNA damage that cells attempt to repair.
Lucidinethylether [1] Mutagenic in Ames test only with S9; weak mutagen in V79 cells with hepatocyte co-culture. Derivatives may have different metabolic requirements. Understanding metabolic pathway is essential.

Troubleshooting Guide & FAQs

This guide addresses common challenges when working with this compound in mutagenicity assays.

Q1: My Ames test for a this compound-related compound is positive. Does this automatically disqualify it from development? A: Not necessarily, but it requires a rigorous, evidence-based follow-up strategy [2]. Regulatory guidance (e.g., FDA 2024 draft) outlines a pathway involving additional testing to determine if the bacterial mutagenicity translates to a risk for humans [2]. The goal is to build a "weight-of-evidence" case.

Q2: What is the recommended follow-up strategy after an Ames-positive result? A: A systematic, tiered approach is recommended [2]:

  • Investigate Artifacts & Mechanism: Review the test conditions and compound structure. Could impurities or specific assay conditions (e.g., high pH) cause a false positive?
  • Conduct an in vitro Mammalian Cell Assay: Perform a mouse lymphoma assay (MLA) or HPRT test. A negative result here is a positive step forward [2].
  • Proceed to in vivo Gene Mutation Assays: If the in vitro mammalian test is negative, an in vivo test like the Pig-A assay or transgenic rodent (TGR) assay is used to assess risk in a whole organism [2].

Q3: this compound is genotoxic, but Rubia tinctorum extracts show anticancer activity. How is this possible? A: This is a classic case of a compound's toxicity being harnessed for therapeutic benefit, particularly in oncology. The same DNA-damaging mechanism that makes a compound genotoxic in healthy cells can be leveraged to kill cancerous ones [3] [4]. The context of use (e.g., risk-benefit for cancer patients vs. healthy subjects) is critical.

Q4: Can the mutagenicity of this compound be reduced through chemical modification? A: Yes, structural optimization is a key strategy in drug development. Modern computational methods use Matched Molecular Pair Analysis (MMPA) to derive "mutagenicity transformation rules" – guidance on how specific chemical changes can reduce mutagenicity [5]. For example, anthraquinones like alizarin (a relative of this compound) are being studied for their anticancer properties, and semisynthetic derivatives are being created to enhance efficacy and potentially improve safety [4].

Experimental Workflow for Ames-Positive Compounds

The following chart illustrates the decision-making pathway for handling an Ames-positive compound like this compound, based on current regulatory strategies [2].

Start Ames Test: Positive Result A Investigate Mechanism & Artifacts Start->A B In Vitro Mammalian Cell Assay (e.g., MLA, HPRT) A->B  Proceed with follow-up C In Vivo Gene Mutation Assay (e.g., Pig-A, TGR) B->C  If negative F Development may halt or require significant redesign B->F  If positive D Weight-of-Evidence Assessment C->D  If negative C->F  If positive E Compound may proceed to clinical trials D->E D->F  If case is weak

Key Considerations for Reliable Assays

  • Metabolic Activation (S9 Fraction): this compound's mutagenicity is markedly enhanced with metabolic activation [1]. Always include testing both with and without S9 in your study design.
  • Confirm Genotype of Tester Strains: Before testing, verify the genotype (e.g., R-factor, rfa, uvrB mutations) of your bacterial strains to ensure they are sensitive and responsive [6].
  • Use Appropriate Controls: Always include concurrent positive and negative (solvent) controls to validate the test performance. Examples of positive controls include sodium azide for TA100 without S9 and 2-anthramine with S9 [6].

References

improving accuracy of lucidin quantification

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin Quantification Method

The most relevant and detailed method identified from current literature is a quantitative ¹H NMR (qNMR) technique for analyzing anthraquinones, including this compound primeveroside, in Rubia tinctorum root extracts [1]. This approach offers a key advantage as it can be a standard-free method, eliminating the need for a this compound chemical reference standard, which can be difficult to obtain [1].

The table below summarizes the core parameters of this qNMR method:

Parameter Specification
Analytical Technique Quantitative ¹H NMR (qNMR) Spectroscopy
Target Analytes This compound-3-primeveroside (and Ruberythric acid)
Key Advantage Standard-free quantification possible; no complex sample derivatization [1]
Validated Parameters Specificity, Linearity, Precision, Accuracy, LOD, LOQ [1]
Optimal Solvent Dimethyl sulfoxide-d6 (DMSO-d6)
Reference Signal Residual proton signal of DMSO-d6 (2.5 ppm)

Workflow for qNMR Quantification

The following diagram illustrates the workflow for quantifying this compound in plant material using the qNMR method, from sample preparation to data analysis:

start Start: Root Material sp1 Dry and powder roots/rhizomes start->sp1 sp2 Extract with optimized solvent sp1->sp2 sp3 Filter and concentrate extract sp2->sp3 sp4 Dissolve in DMSO-d6 for NMR analysis sp3->sp4 nmr1 Acquire ¹H NMR spectrum with sufficient scans sp4->nmr1 nmr2 Identify target signals (this compound primeveroside) nmr1->nmr2 calc Integrate and calculate concentration nmr2->calc result Result: Quantitative This compound Content calc->result

Experimental Protocol Details [1]:

  • Sample Preparation: Dry and powder the roots and rhizomes of Rubia tinctorum L. Extract the powdered material with a suitable solvent (e.g., methanol). Filter the extract, concentrate it, and then dissolve a precisely weighed amount in DMSO-d6 for NMR analysis.
  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This includes using a relaxation delay (D1) of 60 seconds to ensure complete spin-lattice relaxation between pulses, a number of scans (NS) of 128 for a strong signal-to-noise ratio, and an acquisition time of about 4 seconds.
  • Quantification: Identify the well-resolved doublet signal of this compound-3-primeveroside's anomeric proton at approximately 5.65 ppm. The concentration is calculated by comparing the integral of this target signal to the integral of the residual DMSO-d6 signal at 2.5 ppm, which serves as the internal reference of known concentration.

Troubleshooting & FAQs

Here are answers to common technical questions and potential issues:

Q1: What are the major challenges in this compound analysis? A key challenge is that this compound is noted for its genotoxic and carcinogenic potential [2]. This necessitates careful handling and the use of a fully validated analytical method to ensure accurate quantification for safety assessments. The qNMR method is well-suited for this as it has been validated for parameters like precision and accuracy [1].

Q2: My NMR signal is weak or the results are inconsistent. What should I check?

  • Sample Purity: Ensure your extract is properly concentrated and free of particulate matter by centrifugation or filtration before NMR analysis.
  • NMR Parameters: Confirm that the relaxation delay (D1) is set to at least 60 seconds. A shorter delay can lead to signal saturation and underestimation of concentration [1].
  • Referencing: Double-check that the spectrometer is properly locked and referenced to the DMSO signal.

Q3: Are there other methods to quantify or study this compound? Yes, while qNMR is highly effective for direct quantification, other techniques are used in research:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify and quantify this compound and related anthraquinones in complex plant extracts [3]. Be mindful of potential ion suppression from matrix effects.
  • Molecular Docking & Dynamics Simulations: These computational methods are not for quantification but are used to study how this compound interacts with biological targets, such as breast cancer proteins or HPV E6 protein [4] [5].

Key Recommendations for Researchers

  • For absolute quantification without a reference standard, the qNMR method is highly recommended [1].
  • For high-throughput analysis of multiple samples, LC-MS may be more practical, though it requires a this compound standard for calibration.
  • Always adhere to safety protocols due to the potential genotoxicity of this compound [2].

References

reducing lucidin cytotoxicity in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Lucidin Cytotoxicity Profile

The table below summarizes key findings from recent studies on this compound's cytotoxic and genotoxic effects.

Aspect Key Findings Relevant Context
Anti-Cancer Activity Acts as potential inhibitor of HPV E6 oncoprotein, leading to p53 restoration and apoptosis in HPV-positive cells [1]. Outperformed FDA-approved drug Lapatinib in multi-targeted action against breast cancer proteins in silico studies [2]. Activity is often selective for cancer cells. Demonstrated in cervical cancer (HeLa, Caski) vs. non-carcinogenic (NHEK) cells [1].
Genotoxic & Mutagenic Effects Shows mutagenic effects in bacterial and mammalian cells (e.g., Chinese hamster V79 cells) [3]. Can cause DNA single-strand breaks and form DNA adducts in mice [3]. These effects are a primary concern for its therapeutic development and must be managed in experimental settings.

Experimental Considerations & Potential Pathways

While direct methods for reducing this compound's cytotoxicity are not specified in the research, the established mechanisms of its action point to several strategic approaches you can test in the lab.

Start This compound Cytotoxicity Strat1 Structural Modification Start->Strat1 Strat2 Use Protective Agents Start->Strat2 Strat3 Optimize Experimental Conditions Start->Strat3 Sub1_1 Create synthetic analogs (e.g., this compound-ω-methylether) Strat1->Sub1_1 Sub1_2 Modify functional groups (hydroxyl, hydroxymethyl) Strat1->Sub1_2 Sub2_1 Co-incubate with antioxidants Strat2->Sub2_1 Sub2_2 Test caspase inhibitors (for apoptosis-specific assays) Strat2->Sub2_2 Sub3_1 Fine-tune concentration & exposure time Strat3->Sub3_1 Sub3_2 Use cell-type specific models (non-target vs. target cells) Strat3->Sub3_2 Goal Goal: Reduce Off-Target Toxicity Maintain Therapeutic Efficacy Sub1_1->Goal Sub1_2->Goal Sub2_1->Goal Sub2_2->Goal Sub3_1->Goal Sub3_2->Goal

The diagram above outlines three strategic pathways for investigation. Here are the experimental protocols and rationales behind them:

Structural Modification of this compound

Rationale: Modifying the this compound molecule could reduce its non-specific genotoxicity while preserving its therapeutic action.

  • Approach 1: Create Synthetic Analogs
    • Protocol: Synthesize this compound derivatives, such as This compound-ω-methylether, which has been isolated from Morinda citrifolia [4]. Compare the cytotoxicity of these analogs against target cancer cells and non-target healthy cells.
    • Methodology: Use the MTT assay to measure cell viability. This colorimetric assay measures mitochondrial activity and is widely used for cytotoxicity screening [5].
  • Approach 2: Modify Key Functional Groups
    • Protocol: Literature suggests that the hydroxymethyl group on the anthraquinone structure may be responsible for genotoxicity [3]. Explore synthesizing analogs where this group is altered or blocked.
Using Protective Agents

Rationale: Co-administering compounds that protect healthy cells from this compound's damaging effects.

  • Approach 1: Antioxidant Co-treatment
    • Protocol: Pre-incubate or co-incubate non-target cells with antioxidants (e.g., N-Acetylcysteine). This compound's toxicity may involve oxidative stress; antioxidants could mitigate this.
    • Methodology: Use a Caspase-Glo 3/7 assay to specifically quantify apoptosis [6]. This helps determine if the protective agent is blocking the cell death pathway.
  • Approach 2: Caspase Inhibition
    • Protocol: In experiments where this compound's primary effect (e.g., E6 inhibition) is the focus—not apoptosis—adding a pan-caspase inhibitor (e.g., Z-VAD-FMK) can temporarily block the apoptotic cascade in non-target cells.
Optimizing Experimental Conditions

Rationale: Fine-tuning delivery and exposure to maximize effect on target cells while minimizing impact on others.

  • Approach 1: Concentration and Timing
    • Protocol: Perform a detailed dose-response and time-course experiment. The goal is to find a concentration and exposure window that achieves the desired therapeutic effect (e.g., p53 restoration) without triggering widespread cell death [1].
    • Methodology: Use a multi-assay approach [6]. Combine an ATP assay (CellTiter-Glo) for viability, a caspase assay for apoptosis, and a membrane integrity assay (Live/Dead) to gain a complete picture of the cytotoxic response.
  • Approach 2: Cell Model Selection
    • Protocol: Always include relevant control cell lines in your experiments. For instance, when studying its effect on HPV-positive cervical cancer cells (HeLa, Caski), include HPV-negative (C33A) and non-carcinogenic (NHEK) lines for comparison [1]. This directly tests for selective cytotoxicity.

Key Takeaways for Your Technical Guide

Based on the current research, you can frame your FAQs and guides around these points:

  • Q: Is this compound's cytotoxicity always a problem?
    • A: Not necessarily. Its selective toxicity towards cancer cells (e.g., HPV-positive, breast cancer) is the basis for its therapeutic potential [1] [2]. The challenge is minimizing "off-target" toxicity.
  • Q: What is the main safety concern with this compound?
    • A: Its genotoxic and mutagenic potential is well-documented and is the primary hurdle for its drug development [3]. Any strategy to reduce cytotoxicity must address this.
  • Q: What is the most promising approach to reduce its toxicity?
    • A: The most innovative approach is structural modification to create safer analogs, as the presence of this compound-ω-methylether in nature suggests this is a viable path [4].

References

Detailed Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For research and development purposes, the key experimental findings and methodologies from the cited literature are detailed below.

Carcinogenicity Bioassay (In Vivo)

This study assessed the tumor-promoting effects of alizarin and rubiadin (a major metabolite of lucidin) in a rat multi-organ carcinogenesis model [1].

  • Test System: Male F344 rats initiated with a cocktail of five carcinogens (DEN, MNU, BBN, DMH, DHPN).
  • Test Articles & Dosing: Fed diets containing 0.008% or 0.04% alizarin or rubiadin for 23 weeks.
  • Key Endpoints: Histopathological assessment of kidneys, livers, and colons for preneoplastic and neoplastic lesions; immunohistochemical analysis of GST-P-positive foci in the liver.
  • Outcomes:
    • Rubiadin: Significantly increased the incidence of renal cell adenomas and carcinomas, GST-P-positive liver cell foci, and large intestinal dysplasias.
    • Alizarin: Also increased renal cell tumors, but at a lower incidence than rubiadin, and did not show significant effects in the liver or colon [1].
Genotoxicity Assessment
  • This compound: Consistently positive in multiple in vitro and in vivo assays, including the Ames test (with metabolic activation) and unscheduled DNA synthesis assays. It is known to form DNA adducts in vivo [1] [2].
  • Alizarin: Data is conflicting. Some studies report negative results in the Ames test and Drosophila wing spot test, while others note positive responses in different genotoxicity assays [2].
Cytotoxicity & Therapeutic Potential Assays

Various studies have evaluated the cytotoxic and selective anti-cancer potential of these compounds.

  • HPV E6 Inhibition Study (this compound) [3] [4]:

    • Methodology: In silico molecular docking and dynamics simulations predicted binding to the HPV16 E6 protein. In vitro assays used HPV-positive (HeLa, Caski) and HPV-negative (C33A) cell lines.
    • Key Endpoints: Cell viability (MTT assay), apoptosis induction (Caspase 3/7 Glo assay), p53 protein levels.
    • Outcome: this compound (and taxifolin) selectively decreased viability and induced apoptosis in HPV-positive cells by inhibiting E6-mediated p53 degradation.
  • Melanoma Cell Study (Alizarin & Purpurin) [5]:

    • Methodology: Human melanoma (A2058, HT168-M1) and normal fibroblast (MRC-5) cell lines treated with anthraquinones.
    • Key Endpoints: Cell proliferation (MTT assay), apoptosis (flow cytometry), cell adhesion/migration.
    • Outcome: Purpurin showed selective cytotoxicity towards melanoma cells. Alizarin did not show cytotoxic effects in this model but exhibited chemorepellent properties.

The diagram below illustrates the proposed mechanism through which this compound acts as an anti-HPV agent.

G This compound This compound E6Protein HPV E6 Protein This compound->E6Protein Binds to E6AP Binding Pocket This compound->E6Protein Inhibits Complex Formation E6AP E6-Associated Protein (E6AP) E6Protein->E6AP p53 p53 Tumor Suppressor E6AP->p53 Targets for Ubiquitination p53Degradation p53 Degradation (via Proteasome) p53->p53Degradation p53Stabilization p53 Stabilization p53->p53Stabilization Accumulates Apoptosis Blocked Apoptosis p53Degradation->Apoptosis ApoptosisInduction Apoptosis Induction p53Stabilization->ApoptosisInduction

The following diagram outlines the workflow of the key in vivo carcinogenicity bioassay discussed.

G Initiation Initiation Phase (4 weeks) CarcinogenMix Administration of Carcinogen Cocktail (DMBDD) Initiation->CarcinogenMix Treatment Treatment Phase (23 weeks) CarcinogenMix->Treatment Diet Fed Diet with 0.04% or 0.008% Test Article Treatment->Diet Groups Groups: Control, Alizarin, Rubiadin Treatment->Groups Termination Termination & Analysis Groups->Termination Histopathology Histopathological Assessment Termination->Histopathology Lesions Evaluation of Preneoplastic and Neoplastic Lesions Histopathology->Lesions

Key Takeaways for Researchers

  • This compound is a high-risk compound due to its genotoxic and carcinogenic properties, which outweigh its potential therapeutic benefits. Its presence in madder root extracts is a major safety concern.
  • Alizarin has a more favorable profile, showing weaker carcinogenic potential and demonstrating promising, selective biological activities that may be exploitable in targeted drug development.
  • Consider the source: The safety profile of madder root extracts is highly dependent on their specific composition, particularly the presence or absence of this compound.

I hope this structured comparison provides the clarity you need for your research and development work. Would you be interested in a more detailed analysis of the specific signaling pathways affected by these compounds, such as ERK or p53?<|end▁of▁thinking|>Based on the current research, this compound and alizarin present a clear contrast: this compound shows significant genotoxic and carcinogenic risks, while alizarin demonstrates a more favorable profile with potential for therapeutic application. The table below summarizes the key comparative data.

Feature This compound Alizarin
Genotoxicity Positive (Ames test, DNA adduct formation) [1] [2] Negative or weakly positive; findings are conflicting and require verification [2]
Carcinogenicity (In Vivo) Yes; significantly induced renal cell tumors in rats [1] Weak; increased renal tumors in rats at a lower incidence than this compound [1]
Key Toxicological Concern Metabolized to a mutagenic compound; forms DNA adducts [1] [2] Lower inherent genotoxic potential; primary risk may be associated with contaminants in preparations [1] [2]
Potential Therapeutic Application Identified as a potential inhibitor of the HPV E6 oncoprotein [3] [4] Demonstrates selective cytotoxicity against certain bone cancer cells and antioxidant/antimicrobial properties [6] [5]
Overall Research Implication Considered a major contributor to the carcinogenicity of madder root; significant safety concern [1] Carcinogenic potential is weaker; may be developed for targeted therapies with appropriate safety profiles [1] [6] [5]

For research and development purposes, here are the key experimental findings and methodologies from the cited literature.

Carcinogenicity Bioassay (In Vivo)

This study assessed the tumor-promoting effects of alizarin and rubiadin (a major metabolite of this compound) in a rat multi-organ carcinogenesis model [1].

  • Test System: Male F344 rats initiated with a cocktail of five carcinogens (DEN, MNU, BBN, DMH, DHPN).
  • Test Articles & Dosing: Fed diets containing 0.008% or 0.04% alizarin or rubiadin for 23 weeks.
  • Key Endpoints: Histopathological assessment of kidneys, livers, and colons for preneoplastic and neoplastic lesions; immunohistochemical analysis of GST-P-positive foci in the liver.
  • Outcomes:
    • Rubiadin: Significantly increased the incidence of renal cell adenomas and carcinomas, GST-P-positive liver cell foci, and large intestinal dysplasias.
    • Alizarin: Also increased renal cell tumors, but at a lower incidence than rubiadin, and did not show significant effects in the liver or colon [1].
Genotoxicity Assessment
  • This compound: Consistently positive in multiple in vitro and in vivo assays, including the Ames test (with metabolic activation) and unscheduled DNA synthesis assays. It is known to form DNA adducts in vivo [1] [2].
  • Alizarin: Data is conflicting. Some studies report negative results in the Ames test and Drosophila wing spot test, while others note positive responses in different genotoxicity assays [2].
Cytotoxicity & Therapeutic Potential Assays

Various studies have evaluated the cytotoxic and selective anti-cancer potential of these compounds.

  • HPV E6 Inhibition Study (this compound) [3] [4]:

    • Methodology: In silico molecular docking and dynamics simulations predicted binding to the HPV16 E6 protein. In vitro assays used HPV-positive (HeLa, Caski) and HPV-negative (C33A) cell lines.
    • Key Endpoints: Cell viability (MTT assay), apoptosis induction (Caspase 3/7 Glo assay), p53 protein levels.
    • Outcome: this compound (and taxifolin) selectively decreased viability and induced apoptosis in HPV-positive cells by inhibiting E6-mediated p53 degradation.
  • Melanoma Cell Study (Alizarin & Purpurin) [5]:

    • Methodology: Human melanoma (A2058, HT168-M1) and normal fibroblast (MRC-5) cell lines treated with anthraquinones.
    • Key Endpoints: Cell proliferation (MTT assay), apoptosis (flow cytometry), cell adhesion/migration.
    • Outcome: Purpurin showed selective cytotoxicity towards melanoma cells. Alizarin did not show cytotoxic effects in this model but exhibited chemorepellent properties.

Mechanism and Workflow Diagrams

The diagram below illustrates the proposed mechanism through which this compound acts as an anti-HPV agent.

G This compound This compound E6Protein HPV E6 Protein This compound->E6Protein Binds to E6AP Binding Pocket This compound->E6Protein Inhibits Complex Formation E6AP E6-Associated Protein (E6AP) E6Protein->E6AP p53 p53 Tumor Suppressor E6AP->p53 Targets for Ubiquitination p53Degradation p53 Degradation (via Proteasome) p53->p53Degradation p53Stabilization p53 Stabilization p53->p53Stabilization Accumulates Apoptosis Blocked Apoptosis p53Degradation->Apoptosis ApoptosisInduction Apoptosis Induction p53Stabilization->ApoptosisInduction

The following diagram outlines the workflow of the key in vivo carcinogenicity bioassay discussed.

G Initiation Initiation Phase (4 weeks) CarcinogenMix Administration of Carcinogen Cocktail (DMBDD) Initiation->CarcinogenMix Treatment Treatment Phase (23 weeks) CarcinogenMix->Treatment Diet Fed Diet with 0.04% or 0.008% Test Article Treatment->Diet Groups Groups: Control, Alizarin, Rubiadin Treatment->Groups Termination Termination & Analysis Groups->Termination Histopathology Histopathological Assessment Termination->Histopathology Lesions Evaluation of Preneoplastic and Neoplastic Lesions Histopathology->Lesions

Conclusion for Research and Development

  • This compound is a high-risk compound due to its genotoxic and carcinogenic properties, which likely outweigh its potential therapeutic benefits. Its presence in madder root extracts is a major safety concern.
  • Alizarin has a more favorable profile, showing weaker carcinogenic potential and demonstrating promising, selective biological activities that may be exploitable in targeted drug development.
  • Consider the source: The safety profile of madder root extracts is highly dependent on their specific composition, particularly the presence or absence of this compound.

References

lucidin vs rubiadin mutagenicity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile at a Glance

The table below summarizes the basic chemical information for Lucidin and Rubiadin.

Property This compound Rubiadin
IUPAC Name 1,3-Dihydroxy-2-hydroxymethyl-9,10-anthraquinone [1] 1,3-Dihydroxy-2-methyl-9,10-anthracenedione [2]
Molecular Formula C₁₅H₁₀O₅ [3] C₁₅H₁₀O₄ [2]
Molecular Weight 270.24 g/mol [3] 254.24 g/mol [2]
Primary Natural Source Roots of Rubia tinctorum L. (Madder) [1] Roots of Rubia cordifolia and Morinda officinalis [4]
Core Structural Difference 2-Hydroxymethyl group (-CH₂OH) [1] 2-Methyl group (-CH₃) [4]

Mutagenicity and Carcinogenicity Comparison

The following table compares the key toxicological findings for the two compounds, drawing from various experimental models.

Assay/Model This compound Findings Rubiadin Findings
Ames Test (S. typhimurium) Positive (mutagenic in strains TA100, TA102, TA104, TA1537, TA1538, TA98); activity increased with metabolic activation (S9) [1]. Mutagenic; Rubiadin's activity was reported as "more pronounced than this compound" in one study [1].
Mammalian Cell Mutations (V79 cells) Positive; induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (Hprt) locus [1]. Information not available in search results.
Unscheduled DNA Synthesis (UDS) Positive in rat hepatocytes, indicating DNA damage and repair [1]. Positive; caused mutations in primary rat hepatocytes (PRH) [1].
Cell Transformation Positive; transformed C3H/M2 mouse fibroblasts [1]. Information not available in search results.
DNA Adduct Formation Substantial DNA adducts observed in the kidney and duodenum of treated mice [1]. Information not available in search results.
In Vivo Carcinogenicity A short-term study in rats reported that this compound failed to induce renal histopathological changes and was thus not tested in the medium-term promotion bioassay [5]. Carcinogenic promoter. In a rat medium-term bioassay, 0.04% Rubiadin significantly increased the incidence of renal cell adenomas and carcinomas, as well as pre-neoplastic lesions in the liver and large intestine [5].

Detailed Experimental Protocols

To help you interpret the data, here is a brief overview of the key experimental methodologies cited in the search results.

  • Ames Test: This test uses several strains of the bacterium Salmonella typhimurium that are sensitive to mutagens. The test substance is applied, both with and without a metabolic activation system (rat liver S9 fraction). A significant increase in revertant colonies compared to the control indicates mutagenic activity [1] [5].
  • In Vivo Medium-Term Carcinogenesis Bioassay: This rat model is designed to identify carcinogenic potential in a shorter time frame. In the study cited [5], male F344 rats were first treated with a combination of five initiating carcinogens (the "DMBDD" model). Starting from week 5, they were fed a diet containing either Alizarin (0.008% or 0.04%) or Rubiadin (0.008% or 0.04%) for 23 weeks. The study concluded by examining the animals for pre-neoplastic and neoplastic lesions in organs like the kidney, liver, and colon.
  • Alkaline Elution Assay: This test, performed with V79 cells (a mammalian cell line), detects DNA damage. It can identify single-strand breaks and DNA-protein crosslinks by measuring the rate at which DNA strands pass through a filter under alkaline conditions. Faster elution indicates DNA damage [1].

Proposed Mechanism of Action

The data suggests that this compound and Rubiadin may operate through different mechanistic pathways, which can be visualized as follows:

G cluster_this compound This compound: Genotoxicity Pathway cluster_rubiadin Rubiadin: Carcinogenicity Pathway (In Vivo) This compound This compound L1 Metabolic Activation? This compound->L1 Rubiadin Rubiadin R1 Oral Administration (Metabolized?) Rubiadin->R1 L2 Direct DNA Binding L1->L2 L3 DNA Adduct Formation L2->L3 L4 DNA Strand Breaks & DNA-Protein Crosslinks L3->L4 L5 Fixed Mutations (e.g., in Hprt gene) L4->L5 L6 Cell Transformation L5->L6 R2 Promotion of Initiated Cells R1->R2 R3 Increased Cell Proliferation (↑ PCNA-positive cells) R2->R3 R4 Formation of Pre-neoplastic Lesions (Atypical renal tubules, GST-P+ foci) R3->R4 R5 Development of Tumors (Renal, Hepatic, Intestinal) R4->R5

The diagram illustrates the key difference:

  • This compound acts primarily as a genotoxic agent, directly damaging DNA and causing mutations that can lead to cell transformation [1].
  • Rubiadin demonstrated a clear role as a carcinogenic promoter in an in vivo setting. It promoted the growth of cells already initiated by carcinogens, leading to tumor formation in multiple organs, without the search results confirming a direct genotoxic mechanism as its primary cause [5].

Conclusion for Researchers

  • This compound should be considered a potent genotoxin and mutagen based on extensive in vitro and some in vivo data. Its ability to directly damage DNA and cause mutations makes it a high-risk compound for further development.
  • Rubiadin, while also showing mutagenic potential in some tests, has stronger experimental evidence for its role as a carcinogenic promoter in a living organism. Its ability to cause tumors in the kidney, liver, and colon in rats, even at the expense of a less definitive direct genotoxicity profile, warrants extreme caution.

References

Comparison of Lucidin Validation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Biological Target Core Experimental Methods Key Performance Metrics / Outcomes

| Breast Cancer (Multitargeted Therapy) [1] | Molecular Docking & Dynamics: Docking on breast cancer proteins (PDB: 1A52, 1N8Z, etc.); 100 ns MD simulation. WaterMap Analysis: 5 ns simulation to assess water thermodynamics. [1] | Outperformed Lapatinib in stability & binding interactions; favorable hydration site energetics. [1] | | HPV-Related Cancers (E6 Protein Inhibition) [2] | Molecular Docking & Dynamics: Docking on HPV E6 protein (PDB: 4XR8); 200 ns MD simulation. Cellular Assays: MTT cell viability assay; Caspase 3/7 Glo assay for apoptosis. [2] | Selectively decreased viability of HPV-positive cells; induced apoptosis; re-established p53 levels. [2] | | Multiple Myeloma (β-Catenin Degradation) [3] | Cell-Based Reporter Assay: β-catenin/Tcf-dependent (TOPFlash) reporter. Immunoblotting: Analysis of β-catenin, phospho-β-catenin, and apoptosis markers. [3] | Suppressed Wnt/β-catenin pathway; promoted β-catenin phosphorylation & degradation; induced apoptosis. [3] |

Detailed Experimental Protocols

Here is a deeper dive into the key experimental workflows cited in the research.

Computational Validation (Molecular Docking and Dynamics)

This is a standard method to predict how Lucidin interacts with a protein target at the atomic level.

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., E6 protein, breast cancer proteins) is obtained from the Protein Data Bank (PDB). Water molecules are often removed, and hydrogen atoms and charges are added. The 3D structure of this compound is drawn and its energy is minimized. [2]
  • Molecular Docking: A grid box is defined around the key binding site of the protein. Software like AutoDock is used to simulate and score how this compound fits into this binding pocket. The best poses are selected based on binding affinity (in kcal/mol). [2]
  • Molecular Dynamics (MD) Simulation: The docked this compound-protein complex is placed in a simulated water box and neutralized with ions. The system undergoes energy minimization and equilibration. A production run (e.g., 100-200 ns) is performed to simulate the movement of atoms over time, assessing the stability of the complex using metrics like Root-Mean-Square Deviation (RMSD). [1] [2]
In Vitro Cellular Validation

These experiments confirm this compound's biological activity in a living cell context.

  • Cell Viability Assay (MTT Assay): Cells are seeded in plates and treated with varying concentrations of this compound. MTT reagent is added, which is metabolized by live cells into a purple formazan product. The absorbance is measured, and the concentration that inhibits 50% of cell growth (IC₅₀) is calculated. [2]
  • Apoptosis Assay (Caspase 3/7 Activity): Cells are treated with this compound in a white-walled plate. Caspase-Glo 3/7 reagent is added, which produces a luminescent signal in the presence of active caspase-3 and -7 enzymes. The signal intensity is proportional to the level of apoptosis. [2]
  • Western Blot (Immunoblotting): Treated cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against p53, β-catenin, or cleaved caspases), followed by a secondary antibody. Protein levels are detected and visualized to confirm biochemical changes. [3]

Experimental Workflow Visualization

The following diagram outlines the general workflow for validating this compound's activity, from initial computational screening to cellular confirmation.

G Start Start: this compound Validation Comp Computational Study Start->Comp Prep 1. Target & Ligand Preparation Comp->Prep Dock 2. Molecular Docking Prep->Dock MD 3. Molecular Dynamics Simulation (100-200 ns) Dock->MD InVitro In Vitro Validation MD->InVitro Viability Cell Viability Assay (MTT) InVitro->Viability Apoptosis Apoptosis Assay (Caspase 3/7) Viability->Apoptosis Western Western Blot Analysis Apoptosis->Western Confirm Confirmed Mechanism Western->Confirm

This compound's Mechanism of Action in Multiple Myeloma

For the study on Multiple Myeloma, this compound's proposed mechanism involves promoting the degradation of the oncogenic protein β-catenin, as illustrated below.

G This compound This compound 3-Methyl Ether BetaCatenin β-catenin This compound->BetaCatenin Promotes Phosphorylation PhosphoBetaCatenin Phosphorylated β-catenin BetaCatenin->PhosphoBetaCatenin Degradation Ubiquitination & Proteasomal Degradation PhosphoBetaCatenin->Degradation Proliferation Inhibition of Cell Proliferation Degradation->Proliferation ApoptosisMM Induction of Apoptosis Degradation->ApoptosisMM

Research Implications and Future Directions

The consistent evidence across computational and cellular studies strongly suggests this compound is a promising multi-targeted anti-cancer agent. Future work will focus on:

  • Advancing to in vivo studies to validate efficacy and safety in animal models.
  • Developing precise analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in plant materials and biological samples to support pharmacokinetic studies.
  • Exploring structural analogs, like this compound 3-methyl ether, to improve potency and reduce potential toxicity [3].

References

Comparative Overview: Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Feature Lucidin Primeveroside Ruberythric Acid
IUPAC Name 1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione [1] [2] Information not available in search results
CAS Number 29706-59-0 [3] [1] [2] Information not available in search results
Molecular Formula C₂₆H₂₈O₁₄ [3] [1] [2] Information not available in search results
Molecular Weight 564.49 g/mol [3] [2] Information not available in search results
Chemical Structure Anthraquinone glycoside [4] Anthraquinone glycoside (Alizarin glycoside) [5]
Natural Source Madder root (Rubia tinctorum L.) [3] [6] [4], Rubia cordifolia [5], Rhynchotechum vestitum [7] Madder root (Rubia tinctorum L.) [6] [5]
Appearance Light yellow to yellow solid [3] [2] Golden yellow [5]
Glycoside Type Primeveroside (a disaccharide) [3] Information not available in search results
Aglycone This compound [3] Alizarin [5]
Key Biological & Research Findings Can be metabolically converted to This compound, a genotoxic compound that forms DNA adducts [3] [1] [2]. Reported to be carcinogenic in rats [1]. Shows antifeedant activity and potential anti-diabetic effects [1]. Major coloring agent in madder root, hydrolyzed to the aglycone Alizarin [5]. Alizarin has documented pharmacological effects (anti-inflammatory, antioxidant, anticancer, etc.) [5].

Metabolic Pathway and Safety Consideration for this compound Primeveroside

A critical finding for researchers is the metabolic conversion of this compound Primeveroside into a genotoxic compound. The pathway can be summarized as follows:

A This compound Primeveroside (Anthraquinone Glycoside) B Metabolic Conversion A->B C This compound (Aglycone, Genotoxic) B->C D Forms this compound-Specific DNA Adducts C->D

This pathway highlights a significant safety concern associated with this compound Primeveroside, which is not reported for Ruberythric Acid. This is a crucial differentiator for drug development professionals assessing compound risk [3] [1] [2].

Key Takeaways for Researchers

  • Shared Role as Precursors: Both compounds are glycosides stored in the madder root, serving as the primary storage forms for their respective aglycones (this compound and Alizarin). The bioactive aglycones are released upon hydrolysis [3] [5].
  • Divergent Safety Profiles: The most critical difference lies in their safety. This compound Primeveroside is a direct precursor to a genotoxic molecule (this compound), raising significant red flags for its therapeutic use [3] [1]. In contrast, the aglycone of Ruberythric Acid, Alizarin, is associated with various pharmacological benefits without reported genotoxicity in the provided sources [5].
  • Research Applications: Both compounds are of interest in the study of historical textiles, as their presence and ratio can help identify the specific species of madder used and the dyeing techniques employed [6] [8].

How to Proceed with Your Research

The search results indicate that detailed, direct comparative studies on the pharmacological performance of these two compounds are limited. To build a more comprehensive guide, you may need to:

  • Consult Specialized Databases: Deepen your literature search using scientific databases like SciFinder, Reaxys, or PubMed to find head-to-head experimental studies.
  • Investigate the Aglycones: Much more data is available on the aglycones This compound and Alizarin. Comparing the biological activities and toxicities of these core structures will provide strong indirect evidence for the potential of their parent glycosides.
  • Focus on Mechanism of Action: Research the specific signaling pathways and molecular targets of Alizarin to contrast with the known DNA-damaging mechanism of this compound.

References

Understanding Genotoxicity of Medicinal Plants

Author: Smolecule Technical Support Team. Date: February 2026

While lucidin is not specifically mentioned, the broader context of why some plant compounds are concerning and how their genotoxicity is tested is highly relevant for your research.

  • Mutagenicity vs. Genotoxicity: Mutagenicity is the ability of a substance to induce mutations in DNA, which can lead to conditions like cancer. Genotoxicity is a broader term, defined as the ability to damage the genetic material within a cell; this damage may or may not result in a mutation [1].
  • Factors Influencing Mutagenicity: Several factors can determine whether a medicinal plant, or a compound within it, exhibits mutagenic properties [1]. The table below summarizes key factors.
Factor Description
Specific Phytochemicals Presence of intrinsically mutagenic compounds (e.g., pyrrolizidine alkaloids, aristolochic acid) [1].
Plant Preparation & Processing Extraction methods, dosage, and duration of use can influence mutagenic potential [1].
Metabolic Activation Some compounds require metabolic conversion within the body to become active mutagens [1].
  • Mechanisms of Mutation: Mutagenic compounds can cause DNA damage through various mechanisms, including:
    • Forming DNA adducts (reactive species binding to DNA) [1].
    • Causing oxidative stress [1].
    • Inhibiting enzymes like Topoisomerase II, leading to DNA breaks [1].

Methodologies for Genotoxicity Assessment

The search results highlight established and emerging methods for evaluating genotoxicity, which are applicable for testing compounds like this compound [1] [2].

  • Standard Testing Assays: Commonly used tests include:
    • Bacterial-based assays (e.g., Ames test) [1].
    • Mouse lymphoma assay [1].
    • Comet assay (also known as single cell gel electrophoresis) [1].
  • Modern Transcriptomic Biomarkers: There is a growing use of gene expression biomarkers to identify genotoxicants. The International Workshop on Genotoxicity Testing (IWGT) has recognized several transcriptomic biomarkers that can predict genotoxicity with high accuracy (≥92%) in both in vitro (human cells) and in vivo (rat/mouse liver) models. These methods can provide mechanistic insights into the DNA-damage response [2].

The following diagram illustrates the conceptual workflow from exposure to a genotoxic agent to a potential adverse health outcome, and how modern methods like transcriptomics fit into this framework.

genetics_workflow Start Exposure to Genotoxic Agent DNA_Damage DNA Damage (Lesions/Adducts) Start->DNA_Damage Mutation Mutation (e.g., in Oncogenes, Tumor Suppressors) DNA_Damage->Mutation Unrepaired Damage Transcriptomics Transcriptomic Biomarker Analysis DNA_Damage->Transcriptomics Modern NAMs DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Cellular Defense Disease Disease Outcome (e.g., Cancer) Mutation->Disease DNA_Repair->Start Successful Repair

References

Lucidin Extraction Method and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the optimal parameters for Ultrasound-Assisted Extraction (UAE) of lucidin from madder roots, as identified in a multivariate study [1].

Parameter Optimal Value
Extraction Time 18 minutes
Extraction Temperature 55 °C
Solvent Composition Ethanol/Water (50:50, v/v)
Particle Size 125 – 160 µm
Reported Advantage Shorter time and simpler manipulation compared to traditional reflux.

This method was developed using a central composite design, which significantly reduced the number of experiments needed for optimization. The study concluded that this UAE process could replace the traditional, more time-consuming reflux method [1].

Experimental Protocol: Ultrasound-Assisted Extraction

Here is a detailed workflow for extracting this compound based on the research:

  • Sample Preparation: Madder roots (of the species Rubia tinctorum) are dried and ground. The powder is then sieved to obtain a specific particle size between 125 and 160 micrometers. This size range was determined to be optimal for the ultrasound effects [1].
  • Extraction Setup: The powdered plant material is placed in a flask with a solvent mixture of ethanol and water in a 1:1 ratio. The mixture is acidified, though the specific acid and concentration are not detailed in the available summary [1].
  • Ultrasonic Treatment: The flask is subjected to ultrasound in an appropriate bath or probe system. The extraction is performed for 18 minutes at a temperature of 55 °C [1].
  • Analysis: The extracted dyes are characterized and quantified using Liquid Chromatography with a Photodiode Array detector (LC-PDA). This allows for the identification of this compound based on its retention time and UV spectrum [1].

This compound Extraction Workflow

The following diagram illustrates the key steps involved in the ultrasound-assisted extraction process:

Start Start: Madder Roots P1 Dry and Grind Start->P1 P2 Sieving (125-160 µm) P1->P2 P4 Ultrasound-Assisted Extraction P2->P4 P3 Prepare Solvent (EtOH/H₂O, 1:1) P3->P4 P5 Filtration P4->P5 P6 LC-PDA Analysis P5->P6 End This compound-Containing Extract P6->End

Suggestions for Further Research

The information available from the search is focused on a single, optimized UAE method. For a more comprehensive comparison, you may need to consult specialized scientific databases to find studies that directly contrast multiple methods. I suggest you investigate the following:

  • Comparative Studies: Look for research that directly compares Ultrasound-Assisted Extraction (UAE) with other modern techniques like Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) for this compound.
  • Key Performance Indicators: In any comparison, pay attention to critical data points such as extraction yield, purity of the obtained this compound, process time, cost, and environmental impact.
  • Methodology Details: Note the specific parameters used in different studies, as factors like solvent type, temperature, and particle size can significantly influence the results and make direct comparisons challenging.

References

Comparative Overview of DNA Damaging Agents

Author: Smolecule Technical Support Team. Date: February 2026

Feature Lucidin Formaldehyde (FA) Benzo[a]pyrene (BPDE)
Source Madder root (Rubia tinctorum) [1] Environmental pollutant, endogenous metabolite [2] [3] Environmental pollutant, product of incomplete combustion [1]
Primary DNA Lesion N2-dG and N6-dA adducts [1] DNA-Protein Crosslinks (DPCs) [2] [3] Predominantly N2-dG adducts [1]
Mutagenic Profile G to T, A to T transversions; A to G transitions (in rodents) [1] DNA strand breaks, chromosome damage [3] Highly mutagenic; error-prone bypass [1]
Key Bypass Polymerase pol κ (efficient & accurate) [1] Information Not Specified pol κ (efficient & accurate) [1]
Human Carcinogenicity Low risk (IARC Group 3) [1] Classified carcinogen [2] Classified carcinogen [1]

Experimental Data and Mechanistic Insights

The data in the table is supported by key experimental findings that clarify why this compound's effects differ from other agents.

  • Efficient and Accurate Human Bypass of this compound Adducts: A pivotal study investigated how human translesion synthesis (TLS) polymerases replicate past a this compound-derived DNA adduct (LdG) [1]. The results showed that, unlike the other TLS polymerases tested (pol η, pol ι, and Rev1), DNA polymerase κ (pol κ) bypassed the LdG adduct both efficiently and accurately [1]. This error-free bypass is a critical mechanism for preventing mutations and is a likely explanation for the low carcinogenic risk of this compound in humans [1].

    • Experimental Protocol: Primer-extension assays were performed using site-specifically modified oligonucleotides containing an LdG adduct. The catalytic fragments of human TLS polymerases (pol η, pol ι, pol κ, and Rev1) were incubated with the DNA substrate and dNTPs. The products were analyzed via gel electrophoresis to determine bypass efficiency and accuracy [1].
  • Distinct DNA Lesion Type and Repair: The type of DNA damage caused is a major differentiator between genotoxic agents.

    • This compound forms specific base adducts (on guanine and adenine) that can be accurately bypassed by pol κ [1].
    • Formaldehyde primarily induces bulky DNA-Protein Crosslinks (DPCs), which are repaired via Nucleotide Excision Repair (NER), specifically the transcription-coupled NER (TC-NER) pathway that requires proteins like CSB and XPA [2].
  • Contrasting Mutagenic Outcomes in Mixtures: Research on aldehyde mixtures (formaldehyde and acrolein) shows that combined exposure can lead to synergistic genotoxicity, meaning the combined effect is greater than the sum of individual effects. This synergy enhances early DNA damage like strand breaks but can show antagonism on later endpoints like gene mutation, partly due to increased cytotoxicity and inhibition of DNA repair [3]. This complex interaction highlights that this compound's standalone profile is just one part of a broader toxicological landscape.

Key Experimental Protocols in DNA Adduct Research

For researchers, understanding the methodologies used to generate this data is essential. The following protocols are central to the studies cited.

  • Primer Extension Assay for Polymerase Bypass

    • Purpose: To assess the efficiency and fidelity of DNA polymerases in replicating past a specific DNA lesion [1].
    • Workflow: A radiolabeled primer is annealed to a DNA template containing a site-specific lesion. The DNA polymerase is added with dNTPs, allowing for DNA synthesis. The reaction products are separated by gel electrophoresis and visualized to determine how far the primer was extended and whether the correct nucleotide was incorporated opposite the lesion [1].
  • Genome-Wide Mapping of DNA-Protein Crosslinks (DPCs)

    • Purpose: To identify the genomic locations where proteins become covalently crosslinked to DNA, as occurs with formaldehyde exposure [2].
    • Workflow: Cells are treated with a DPC-inducing agent (e.g., formaldehyde). Genomic DNA is extracted, and crosslinked proteins are precipitated. The DNA bound to these proteins is purified, prepared into a sequencing library, and analyzed via next-generation sequencing (e.g., Illumina) to map the distribution of DPCs across the genome [2].

The diagram below illustrates the core concept of how specialized DNA polymerases like pol κ manage different types of DNA lesions.

G Lesion DNA Lesion Occurs polk_path Lesion Bypass by pol κ Lesion->polk_path This compound N2-dG Adduct other_pol_path Lesion Bypass by pol η, pol ι, Rev1 Lesion->other_pol_path This compound N2-dG Adduct Outcome_Accurate Outcome: Error-Free Replication polk_path->Outcome_Accurate Outcome_Mutagenic Outcome: Mutagenic Replication other_pol_path->Outcome_Mutagenic

> Mechanism of DNA Lesion Bypass - This diagram summarizes the key finding that DNA polymerase κ (pol κ) is uniquely capable of accurate bypass of this compound-DNA adducts, while other translesion polymerases result in mutagenic replication [1].

Research Implications and Future Directions

The comparative data suggests that the human body possesses a specific and effective mechanism, via pol κ, to handle this compound-induced DNA damage without introducing mutations [1]. This mechanistic insight is crucial for risk assessment.

For future research, the emerging field of multi-adductomics—the comprehensive study of all DNA, RNA, and protein adducts using high-resolution mass spectrometry—offers a powerful approach to better understand the full spectrum of damage caused by this compound and other mutagens in a single analysis [4].

References

efficacy of different lucidin analysis techniques

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Lucidin Analysis Techniques

The table below summarizes the key experimental techniques identified in recent research for analyzing this compound's biological activity.

Analysis Technique Application & Purpose Key Experimental Parameters Reported Outcome/Data
Molecular Docking & Dynamics [1] [2] [3] Predicting binding affinity and stability with cancer-related protein targets. Simulation time: 100-200 ns; Force field: CHARMM36; Assessment: RMSD, binding interactions [1] [3]. Outperformed Lapatinib in stability and binding to multiple breast cancer targets (e.g., ERα, HER2) [1].
WaterMap Thermodynamic Analysis [1] [2] Assessing the role of water molecules in binding pocket stability. Computation time: 5 ns; Analysis: Hydration site energetics [1] [2]. Revealed favorable hydration site energetics, enhancing this compound's binding efficacy [1] [2].
In Vitro Cell Viability Assays [4] [3] Measuring inhibition of cancer cell growth and determining potency. Assay type: MTT; Cell lines: HeLa, Caski (HPV-positive), C33A (HPV-negative); Incubation: 48 hours [3]. IC50 of 23 μM in HeLa (cervical cancer) and 45 μM in Caski cells; selective toxicity for HPV-positive cells [4] [3].
Western Blot Analysis [4] [3] Detecting protein expression changes to confirm mechanism of action. Target proteins: p53, Bax; Cell line: HeLa; Incubation: 48 hours with this compound [4]. Re-established p53 levels, increased pro-apoptotic Bax protein expression [4] [3].
Apoptosis Analysis (Caspase/Cellular) [4] [3] Quantifying induction of programmed cell death. Methods: Caspase 3/7 Glo assay; Microscopy: Cell shrinkage, nuclear fragmentation [4] [3]. Activated caspase 3/7; induced cellular markers of apoptosis [4] [3].

Detailed Experimental Protocols

For researchers seeking to replicate these studies, here is a deeper dive into the key methodologies.

Computational Analysis (Molecular Docking & Dynamics)

This protocol is used to predict how this compound interacts with protein targets at the atomic level [1] [2] [3].

  • Protein Preparation: The 3D structure of the target protein (e.g., HPV E6 from PDB ID: 4XR8) is obtained. Water molecules are removed, hydrogen atoms are added, and the structure is energy-minimized [3].
  • Ligand Preparation: The 2D structure of this compound is drawn and converted to 3D. Its geometry is optimized, and torsional bonds are defined for docking flexibility [3].
  • Molecular Docking: A grid box is defined around the protein's binding site. Docking simulations are run using an algorithm to generate multiple binding poses. The poses are scored based on predicted binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic contacts) [3].
  • Molecular Dynamics (MD) Simulation: The best docked pose is placed in a solvated box with ions. The system is energy-minimized and equilibrated. A production run is performed (e.g., 100-200 ns) to simulate the complex's behavior in a near-physiological environment, with stability assessed via Root-Mean-Square Deviation (RMSD) [1] [3].
In Vitro Biological Activity Assessment

This protocol evaluates this compound's direct effects on cancer cells [4] [3].

  • Cell Culture: Cancer cell lines (e.g., HeLa, Caski) are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum under standard conditions (37°C, 5% CO2).
  • Cell Viability (MTT) Assay: Cells are seeded in multi-well plates and treated with a range of this compound concentrations after adherence. Following incubation (e.g., 48 hours), MTT reagent is added and converted to purple formazan by live cells. The formazan crystals are dissolved, and absorbance is measured to determine the IC50 value [3].
  • Apoptosis Assay: After this compound treatment, cells are stained with probes for apoptosis markers (e.g., activated caspases) or analyzed for morphological changes like nuclear condensation. Caspase activity can be quantified using a luminescent assay [4] [3].
  • Western Blotting: Treated cells are lysed, and proteins are separated by gel electrophoresis, then transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., anti-p53, anti-Bax), followed by a labeled secondary antibody. Protein bands are visualized to detect changes in expression levels [4] [3].

Visualizing the Workflow and Mechanism

The following diagrams illustrate the core experimental workflow and a key molecular mechanism of this compound identified in the research.

workflow Start Study Design Comp Computational Analysis Start->Comp InVitro In Vitro Validation Comp->InVitro Identifies candidate binding poses Data Data Integration & Conclusion InVitro->Data Confirms biological activity

Experimental Workflow for this compound Analysis

mechanism This compound This compound E6Protein E6Protein This compound->E6Protein Inhibits E6AP E6AP E6Protein->E6AP Normally binds p53 p53 E6AP->p53 Targets for Apoptosis Apoptosis p53->Apoptosis Promotes Degradation Degradation p53->Degradation Leads to

Proposed Mechanism of this compound in Cervical Cancer Cells [3]

Interpretation of Findings and Research Gaps

The collective data suggests this compound is a promising multi-targeted candidate. Computationally, it shows strong, stable binding to various breast cancer proteins, potentially overcoming resistance seen with single-target drugs [1]. Experimentally, it can inhibit viral oncoprotein function in cervical cancer cells, restoring tumor suppressor p53 and triggering apoptosis [3].

It is important to note that this comparison is based on techniques applied to this compound's biological efficacy.

  • A significant gap exists in the literature regarding direct comparisons of analytical chemistry techniques (e.g., HPLC vs. LC-MS for this compound quantification or purification). One study mentions an HPLC method for this compound determination but provides no comparative data [5].
  • The safety profile of this compound requires careful consideration. While these studies highlight its bioactivity, other research not included in these results has raised concerns about its potential genotoxicity [4].

Future work should focus on more in vivo studies, comparative pharmacokinetic analyses, and head-to-head comparisons of analytical chemistry methods for characterizing and quantifying this compound in complex matrices.

References

comparative metabolism of lucidin and alizarin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Alizarin vs. Lucidin

Aspect Alizarin This compound
Basic Structure 1,2-dihydroxyanthraquinone [1] A hydroxyanthraquinone; precursor is this compound-3-O-primeveroside (LuP) [2] [3]
Metabolic Activation Evidence for weaker carcinogenic potential compared to this compound derivatives [2]. Can be processed by liver enzymes to 1-hydroxyanthraquinone [3]. Considered a major suspect in madder-induced carcinogenicity. LuP is metabolized to This compound and rubiadin, both strong mutagens [2].

| Genotoxicity & Carcinogenicity | • Weaker potential to induce renal tumors in rats [2]. • One study suggests selective efficacy against cancer cells without tumor-promoting action [3]. | • Metabolites (this compound, rubiadin) are strongly positive in Ames tests and cause DNA adducts in vivo [2]. • Associated with genotoxic and carcinogenic effects, leading to safety concerns [2] [3]. | | Key Experimental Findings | In a rat medium-term bioassay, 0.04% alizarin in diet increased renal cell tumors, but at a lower incidence than rubiadin [2]. | Treatment with 0.04% rubiadin (a this compound metabolite) significantly induced renal cell adenomas and carcinomas and increased pre-neoplastic lesions in the liver and large intestine [2]. | | Regulatory/Safety Status | - | The EMA assessment notes this compound in madder root has probable carcinogenic and genotoxic activity [3]. |

Experimental Evidence and Protocols

The comparative understanding of these compounds relies heavily on specific experimental models. Here are methodologies from key studies that you can use as a reference for your own research.

Medium-Term Multi-Organ Carcinogenesis Bioassay

This in vivo rat model is used to evaluate the tumor-promoting effects of chemicals [2].

G Start Start with 5-6 week old male F344 rats Initiation 4-Week Initiation Phase (DMBDD Treatment) Start->Initiation DEN Single i.p. injection of Diethylnitrosamine (DEN) Initiation->DEN MNU_BBN 4 i.p. injections of MNU + BBN in drinking water (2 weeks) Initiation->MNU_BBN DMH_DHPN 4 s.c. injections of DMH + DHPN in drinking water (2 weeks) Initiation->DMH_DHPN Treatment 23-Week Treatment Phase Diet containing test compound (0.008% or 0.04% Alizarin/Rubiadin) DMH_DHPN->Treatment Endpoint Week 28: Terminal Sacrifice and Histopathological Assessment Treatment->Endpoint

  • Key Organs Analyzed: Kidney, liver, and large intestine [2].
  • Endpoint Measurements: Counts and areas of pre-neoplastic lesions (e.g., atypical renal tubules, GST-P-positive liver foci, large intestinal dysplasias) and frank tumors [2].
Quantitative NMR Analysis for Anthraquinones

For precise quantification in plant extracts, a modern method using ¹H NMR spectroscopy has been developed. This method is advantageous as it requires no complicated sample preparation or reference samples [3].

G Sample Commercial samples of Rubia tinctorum L. roots Prep Sample Preparation Optimized conditions using DMSO-d6 as solvent Sample->Prep NMR 1H NMR Spectroscopy Registration of spectra Prep->NMR Quant Quantification Use of residual proton signals from deuterated solvent as reference NMR->Quant Val Validation Results confirmed by HPLC-UV-MS Quant->Val

  • Target Compounds: This method can simultaneously identify and quantify ruberythric acid (a glycoside of alizarin) and this compound-3-primeveroside (the precursor to this compound) [3].

References

Lucidin vs. Synthetic Anthraquinones & Drugs: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Lucidin (Natural Anthraquinone) Synthetic Anthraquinones / Approved Drugs
Primary Source Rubia cordifolia (Indian Madder), other Rubia species [1] [2] [3] Industrially synthesized (e.g., from benzene and phthalic anhydride) [4].
Reported Anticancer Mechanisms Multitargeted: Binds to key breast cancer proteins (ERα, HER2, CDK2, PI3Kα) [1]. Promotes β-catenin degradation [5]. Inhibits HPV E6 oncoprotein [6]. Varies by specific compound. Many are single-target. Example: Lapatinib (FDA-approved) is a dual EGFR and HER2 inhibitor [1].
Experimental Binding Affinity & Stability Outperformed Lapatinib in stability and binding interactions with multiple breast cancer targets in computational studies [1]. Lapatinib showed lower stability and binding affinity in comparative molecular studies [1].
Key Therapeutic Potential Overcome drug resistance via multitargeted approach in breast cancer [1]. Treatment of HPV-associated cancers (e.g., cervical cancer) [6]. Suppression of multiple myeloma [5]. Lapatinib faces challenges with resistance and adverse side effects [1].
Research Status Primarily in silico (computational) and in vitro (cell culture) studies [1] [5] [6]. FDA-approved drugs like Lapatinib are used in clinical practice [1].

Detailed Experimental Data and Protocols

For researchers, the methodologies and key findings from pivotal studies are detailed below.

1. Multitargeted Inhibition in Breast Cancer (Computational Study) This study proposed this compound as a multitargeted therapeutic for breast cancer through advanced computational analyses [1].

  • Experimental Protocol:
    • Molecular Docking: Performed against key breast cancer proteins (PDB IDs: 1A52/ERα, 1N8Z/HER2, 3PXY/CDK2, 1E7U/PI3Kα) to predict binding affinity and interaction potential [1].
    • Molecular Dynamics (MD) Simulations: Run for 100 nanoseconds in a water solvent to evaluate the stability and dynamic behavior of the protein-lucidin complex [1].
    • WaterMap Calculations: Conducted for 5 nanoseconds to assess water thermodynamics and binding interactions at the protein's active site [1].
  • Key Findings: this compound demonstrated significant binding affinity and interaction potential with all four breast cancer targets, outperforming the FDA-approved drug Lapatinib in terms of complex stability and favorable binding interactions [1].

2. Induction of Apoptosis in Cervical Cancer Cells This research identified this compound as a potential inhibitor of the HPV E6 oncoprotein, a key driver of cervical cancer [6].

  • Experimental Protocol:
    • In Silico Studies: Molecular docking and dynamics simulations were used to predict the binding of this compound to the E6 protein, targeting its interaction with E6AP (PDB ID: 4XR8) [6].
    • Cell-Based Assays: HPV-positive (HeLa, Caski) and HPV-negative (C33A) cell lines were treated with this compound. Viability was measured using the MTT assay. Apoptosis was detected via Caspase 3/7 Glo Kit and propidium iodide staining [6].
    • Western Blotting: Analyzed p53 protein levels to confirm the re-establishment of the tumor suppressor pathway [6].
  • Key Findings: this compound was able to dock into the E6AP binding pocket of the E6 protein, inhibit E6-mediated p53 degradation, selectively reduce the viability of HPV-positive cells, and induce apoptosis [6].

3. Suppression of Multiple Myeloma via β-Catenin Degradation A study on this compound 3-methyl ether, a derivative from Rubia philippinensis, revealed a mechanism for suppressing blood cancer [5].

  • Experimental Protocol:
    • CRT Reporter Assay: HEK293-FL cells stably transfected with a β-catenin/Tcf-dependent reporter (TOPFlash) were used to test the inhibition of the Wnt/β-catenin pathway [5].
    • Cell Proliferation & Apoptosis: Multiple myeloma (MM) cell lines were treated with the compound. Anti-proliferative effects were assessed, and apoptosis was measured by flow cytometry using Annexin V staining [5].
    • Western Blotting: Evaluated the levels of β-catenin and its target proteins (e.g., c-myc, cyclin D1) [5].
  • Key Findings: this compound 3-methyl ether suppressed the Wnt/β-catenin pathway, promoted the degradation of oncogenic β-catenin, and repressed the expression of β-catenin-dependent genes, thereby inhibiting the proliferation of MM cells and inducing apoptosis [5].

Research Workflow & Mechanism of Action

The following diagrams illustrate the general research workflow for studying this compound and its primary multitargeted mechanism as proposed by recent studies.

start Start: Identify this compound from Rubia cordifolia step1 In Silico Analysis (Molecular Docking & Dynamics) start->step1 step2 In Vitro Studies (Cell Culture Assays) step1->step2 step3 Mechanism Investigation (Pathway & Protein Analysis) step2->step3 step4 Data Synthesis & Comparison with Standards step3->step4

cluster_breast Breast Cancer Targets cluster_cervical Cervical Cancer Pathway cluster_myeloma Multiple Myeloma Pathway This compound This compound ERa ERα (1A52) This compound->ERa Binds HER2 HER2 (1N8Z) This compound->HER2 Binds CDK2 CDK2 (3PXY) This compound->CDK2 Binds PI3Ka PI3Kα (1E7U) This compound->PI3Ka Binds E6 HPV E6 Oncoprotein This compound->E6 Inhibits p53 p53 Tumor Suppressor This compound->p53 Stabilizes BetaCat β-catenin This compound->BetaCat Promotes Degradation E6->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces Proliferation Cell Proliferation Genes BetaCat->Proliferation Activates Degradation Degradation Degradation->Proliferation Suppresses

Research Implications and Future Directions

The collective evidence positions this compound as a compelling candidate for further research and development.

  • Advantage of Multitargeting: The ability of this compound to interact with multiple, critically relevant cancer targets simultaneously presents a distinct advantage over many single-target synthetic drugs, potentially leading to a lower likelihood of drug resistance [1].
  • Broader Therapeutic Scope: Its observed activity against a range of cancers—from solid tumors like breast cancer to hematological malignancies like multiple myeloma and virus-induced cervical cancer—suggests a wide therapeutic potential [1] [5] [6].
  • Current Limitations and Next Steps: It is crucial to note that much of the promising data, especially for breast cancer, is derived from computational models. The critical next steps involve in vitro and in vivo validation to confirm these mechanisms and efficacy. Furthermore, comprehensive toxicological and pharmacokinetic studies are essential to fully assess its drugability and safety profile.

References

Lucidin Research and Known Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings on lucidin from recent scientific literature, which could form the basis for assay development and validation.

Study Focus Reported Experimental Findings & Protocols Key Outcomes / Potential Assay Endpoints
Breast Cancer Target Profile [1] Molecular Target Docking & Dynamics: Multitargeted molecular docking studies on key breast cancer proteins (PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U). Comparative Analysis: this compound vs. Lapatinib using molecular interaction fingerprints, WaterMap computation (5 ns), and Molecular Dynamics Simulations (100 ns). This compound demonstrated significant binding affinity and interaction potential with multiple breast cancer targets, outperforming Lapatinib in stability and binding interactions. [1]
Cervical Cancer (Anti-HPV) [2] Cellular Viability & Apoptosis Assay (MTT Assay): HPV-positive cells (Caski and HeLa) vs. HPV-negative (C33A) and non-carcinogenic (NHEK) cell lines were treated with this compound. Viability measured via MTT assay. Apoptosis Detection: Caspase 3/7 Glo Kit. p53 Detection: Western blot or similar to measure p53 tumor suppressor protein re-establishment. [2] This compound selectively decreased viability and induced apoptosis in HPV-positive cells. It inhibited the E6 oncoprotein, leading to re-establishment of p53 protein levels. [2]

General Framework for Cross-Laboratory Assay Validation

Although a specific protocol for this compound was not found, current bioanalytical guidelines and case studies provide a robust framework for designing a cross-laboratory validation. The core principles are outlined in the ICH M10 guideline, which emphasizes experimental design and statistical analysis to ensure data reliability across sites [3].

The diagram below illustrates a typical workflow for a cross-laboratory validation study, from planning to final assessment.

Start Study Planning Lab_Selection Laboratory Selection Start->Lab_Selection Protocol Standardized Protocol & Reference Material Lab_Selection->Protocol Exp_Design Experimental Design Protocol->Exp_Design Analysis Data Analysis & Acceptance Criteria Exp_Design->Analysis Report Final Report Analysis->Report

Key Experimental Design and Statistical Methods

When planning the study, several technical elements are critical for a successful validation:

  • Sample Design: Use a sufficient number of replicates (e.g., in triplicate) and samples that reflect expected variability [4] [3].
  • Statistical Analysis for Comparison: The ICH M10 guideline recommends a combination of methods rather than a single test [3]:
    • Bland-Altman Analysis: Plots the differences between two methods against their averages to assess agreement and identify any bias [3].
    • Deming Regression: Used to compare two measurement methods when both are subject to error [3].
    • Incurred Sample Reanalysis (ISR): Reanalysis of a portion of study samples to confirm the assay's reproducibility in a real-world context [3].
  • Defining Acceptance Criteria: Criteria should be pre-defined in the validation protocol. For bioassays, this often involves setting limits for precision (e.g., %CV - Percent Coefficient of Variation) and accuracy (e.g., %RB - Percent Relative Bias), and comparing confidence intervals (CIs) against equivalence acceptance criteria [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 Da

Monoisotopic Mass

270.05282342 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

330 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60Q5564O9D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

A mutagenic anthraquinone, lucidin, occurring in Rubiaceae plants, reacted with nucleic bases under physiological conditions to form adducts. ... The isolated purine base adducts were identified as condensed reactants at the benzylic position of 1 with a nitrogen atom of a purine base.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

478-08-0

Wikipedia

Lucidin

Methods of Manufacturing

Lucidin has been synthesized from nordamnacanthal.

General Manufacturing Information

Lucidin has been identified in plants from Rubia (R. tinctorum, R. iberica), Coprosma (C. lucida, C. rotundifolia, C. acerosa), Morinda (M. citrifolia, M. umbellata), Galium (G. fagetorum, G. mollugo, G. dasypodum), Hymenodictyon (H. excelsum) and Commitheca (C. liebrechtsiana) species.

Analytic Laboratory Methods

An HPLC method with isocratic elution has been developed for the separation of anthraquinones with particular attention to the detection of lucidin in commercially available sources of R. tinctorum aglycones.
A reversed-phase HPLC method has been developed for the simultaneous characterization of anthraquinone glycosides and aglycones in extracts of R. tinctorum. The anthraquinones, including lucidin, are separated on a reversed-phase column with a wateracetonitrile gradient as eluent and measured with ultraviolet detection at 250 nm.
Lucidin content in R. tinctorum crude drug powder has been determined using reversed-phase HPLC with methanol/acetic acid as the mobile phase and detection at 225 nm.

Clinical Laboratory Methods

Pyrrolizidine alkaloids may be estimated in animal tissues and fluids by removing protein, chromatographing on Florisil and estimating colorimetrically with methyl orange. /Pyrrolizidine Alkaloids/

Dates

Last modified: 08-15-2023
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2: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.
3: Chen Y, Shan MQ, Wang HL, Xue L, Zhang L, Ding AW. [Changes of chemical constituents in Rubiae Radix et Rhizoma before and after carbonized by UPLC-Q-TOF-MS method]. Zhongguo Zhong Yao Za Zhi. 2017 Mar;42(5):923-930. doi: 10.19540/j.cnki.cjcmm.20170121.035. Chinese. PubMed PMID: 28994536.
4: Yockey OP, Jha V, Ghodke PP, Xu T, Xu W, Ling H, Pradeepkumar PI, Zhao L. Mechanism of Error-Free DNA Replication Past Lucidin-Derived DNA Damage by Human DNA Polymerase κ. Chem Res Toxicol. 2017 Nov 20;30(11):2023-2032. doi: 10.1021/acs.chemrestox.7b00227. Epub 2017 Oct 23. PubMed PMID: 28972744; PubMed Central PMCID: PMC5696069.
5: Yao Y, Sun S, Fei F, Wang J, Wang Y, Zhang R, Wu J, Liu L, Liu X, Cui Z, Li Q, Yu M, Dang Y, Wang X. Screening in larval zebrafish reveals tissue-specific distribution of fifteen fluorescent compounds. Dis Model Mech. 2017 Sep 1;10(9):1155-1164. doi: 10.1242/dmm.028811. Epub 2017 Jul 28. PubMed PMID: 28754836; PubMed Central PMCID: PMC5611963.
6: Ford L, Henderson RL, Rayner CM, Blackburn RS. Mild extraction methods using aqueous glucose solution for the analysis of natural dyes in textile artefacts dyed with Dyer's madder (Rubia tinctorum L.). J Chromatogr A. 2017 Mar 3;1487:36-46. doi: 10.1016/j.chroma.2017.01.053. Epub 2017 Jan 24. PubMed PMID: 28131591.
7: Cuong NM, Huong TT, Son NT, Cuong TD, Van DT, Khanh PN, Ha VT, Tram NC, Long PQ, Kim YH. Morinlongosides A-C, Two New Naphthalene Glycoside and a New Iridoid Glycoside from the Roots of Morinda longissima. Chem Pharm Bull (Tokyo). 2016;64(8):1230-4. doi: 10.1248/cpb.c15-01039. PubMed PMID: 27477665.
8: Ford L, Rayner CM, Blackburn RS. Isolation and extraction of ruberythric acid from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2015 Sep;117:168-73. doi: 10.1016/j.phytochem.2015.06.015. Epub 2015 Jun 16. PubMed PMID: 26091962.
9: Rahman MM. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study. Jundishapur J Nat Pharm Prod. 2015 Feb 20;10(1):e18216. eCollection 2015 Feb. PubMed PMID: 25866716; PubMed Central PMCID: PMC4377060.
10: Loonjang K, Duangjinda D, Phongpaichit S, Sawangjaroen N, Rattanaburi S, Mahabusarakam W. A new anthraquinone from Morinda elliptica Ridl. Nat Prod Res. 2015;29(19):1833-8. doi: 10.1080/14786419.2015.1009062. Epub 2015 Feb 17. PubMed PMID: 25686628.
11: Ghodke PP, Harikrishna S, Pradeepkumar PI. Synthesis and polymerase-mediated bypass studies of the N2-deoxyguanosine DNA damage caused by a lucidin analogue. J Org Chem. 2015 Feb 20;80(4):2128-38. doi: 10.1021/jo502627b. Epub 2015 Jan 29. PubMed PMID: 25574682.
12: Ishii Y, Takasu S, Kuroda K, Matsushita K, Kijima A, Nohmi T, Ogawa K, Umemura T. Combined application of comprehensive analysis for DNA modification and reporter gene mutation assay to evaluate kidneys of gpt delta rats given madder color or its constituents. Anal Bioanal Chem. 2014 Apr;406(9-10):2467-75. doi: 10.1007/s00216-014-7621-2. Epub 2014 Feb 4. PubMed PMID: 24493334.
13: Bussmann RW, Hennig L, Giannis A, Ortwein J, Kutchan TM, Feng X. Anthraquinone Content in Noni (Morinda citrifolia L.). Evid Based Complement Alternat Med. 2013;2013:208378. doi: 10.1155/2013/208378. Epub 2013 Aug 26. PubMed PMID: 24062780; PubMed Central PMCID: PMC3770026.
14: Henderson RL, Rayner CM, Blackburn RS. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2013 Nov;95:105-8. doi: 10.1016/j.phytochem.2013.07.001. Epub 2013 Jul 25. PubMed PMID: 23891215.
15: Ishii Y, Inoue K, Takasu S, Jin M, Matsushita K, Kuroda K, Fukuhara K, Nishikawa A, Umemura T. Determination of lucidin-specific DNA adducts by liquid chromatography with tandem mass spectrometry in the livers and kidneys of rats given lucidin-3-O-primeveroside. Chem Res Toxicol. 2012 May 21;25(5):1112-8. doi: 10.1021/tx300084p. Epub 2012 Apr 30. PubMed PMID: 22494063.
16: Zhao F, Wang S, Wu X, Yu Y, Yue Z, Liu B, Lin S, Zhu C, Yang Y, Shi J. [Anthraquinones from the roots of Knoxia valerianoides]. Zhongguo Zhong Yao Za Zhi. 2011 Nov;36(21):2980-6. Chinese. PubMed PMID: 22308688.
17: Endale M, Alao JP, Akala HM, Rono NK, Eyase FL, Derese S, Ndakala A, Mbugua M, Walsh DS, Sunnerhagen P, Erdelyi M, Yenesew A. Antiplasmodial quinones from Pentas longiflora and Pentas lanceolata. Planta Med. 2012 Jan;78(1):31-5. doi: 10.1055/s-0031-1280179. Epub 2011 Oct 6. PubMed PMID: 21979929.
18: Osman CP, Ismail NH, Ahmad R, Ahmat N, Awang K, Jaafar FM. Anthraquinones with antiplasmodial activity from the roots of Rennellia elliptica Korth. (Rubiaceae). Molecules. 2010 Oct 20;15(10):7218-26. doi: 10.3390/molecules15107218. PubMed PMID: 20966871.
19: Zhang CL, Guan H, Xi PZ, Deng T, Gao JM. Anthraquinones from the roots of Prismatomeris tetrandra. Nat Prod Commun. 2010 Aug;5(8):1251-2. PubMed PMID: 20839629.
20: Yoo NH, Jang DS, Lee YM, Jeong IH, Cho JH, Kim JH, Kim JS. Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro. Arch Pharm Res. 2010 Feb;33(2):209-14. doi: 10.1007/s12272-010-0204-7. Epub 2010 Feb 24. PubMed PMID: 20195820.

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